molecular formula C6H9N B129274 2,2-Dimethylcyclopropyl Cyanide CAS No. 157728-61-5

2,2-Dimethylcyclopropyl Cyanide

Cat. No.: B129274
CAS No.: 157728-61-5
M. Wt: 95.14 g/mol
InChI Key: CZPCJHBAFHCDRE-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropyl Cyanide is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92356. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbonitrile
Source PubChem
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InChI

InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPCJHBAFHCDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5722-11-2, 157728-61-5
Record name 2,2-Dimethylcyclopropanecarbonitrile
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Record name Cyclopropanecarbonitrile, 2,2-dimethyl
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Record name 2,2-Dimethylcyclopropyl Cyanide
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylcyclopropyl Cyanide

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in organic synthesis. The unique strained cyclopropyl ring coupled with the versatile nitrile functional group makes this compound an important intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available precursor. A common and effective strategy involves the formation of the corresponding amide followed by dehydration. An alternative, more direct approach would be the cyclopropanation of an unsaturated nitrile.

A plausible and commonly employed route involves a two-step sequence starting from 2,2-dimethylcyclopropanecarboxylic acid. This method is advantageous due to the commercial availability of the starting material and the reliability of the chemical transformations. The overall synthetic pathway is depicted below.

Synthesis_of_2_2_Dimethylcyclopropyl_Cyanide cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration 2_2_Dimethylcyclopropanecarboxylic_Acid 2,2-Dimethylcyclopropanecarboxylic Acid 2_2_Dimethylcyclopropanecarboxamide 2,2-Dimethylcyclopropanecarboxamide 2_2_Dimethylcyclopropanecarboxylic_Acid->2_2_Dimethylcyclopropanecarboxamide 1. Thionyl Chloride 2. Ammonia Thionyl_Chloride SOCl₂ Ammonia NH₃ 2_2_Dimethylcyclopropanecarboxamide_2 2,2-Dimethylcyclopropanecarboxamide 2_2_Dimethylcyclopropyl_Cyanide This compound 2_2_Dimethylcyclopropanecarboxamide_2->2_2_Dimethylcyclopropyl_Cyanide Dehydration Dehydrating_Agent POCl₃ or P₂O₅

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarboxamide

The initial step involves the conversion of 2,2-dimethylcyclopropanecarboxylic acid to its corresponding amide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by amination with ammonia (NH₃).[1]

Step 2: Dehydration of 2,2-Dimethylcyclopropanecarboxamide

The final step is the dehydration of 2,2-dimethylcyclopropanecarboxamide to yield this compound. This transformation can be accomplished using various dehydrating agents, with phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) being common choices.[2]

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Characterization_Workflow Start Synthesized This compound Purification Purification (e.g., Distillation) Start->Purification Purity_Analysis Purity Analysis (GC-MS) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation NMR ¹H and ¹³C NMR Structure_Elucidation->NMR FTIR FTIR Spectroscopy Structure_Elucidation->FTIR MS Mass Spectrometry Structure_Elucidation->MS Final_Product Characterized Product NMR->Final_Product FTIR->Final_Product MS->Final_Product

Caption: General workflow for the characterization of this compound.

Physical Properties

A summary of the key physical properties of this compound is provided below.[3]

PropertyValue
CAS Number 5722-11-2
Molecular Formula C₆H₉N
Molecular Weight 95.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~141 °C at 760 mmHg
Density ~0.9 g/cm³
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.20s6H2 x -CH₃
~0.85dd1H-CH₂- (cyclopropyl)
~0.60dd1H-CH₂- (cyclopropyl)
~1.40m1H-CH-CN (cyclopropyl)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~122C-C≡N
~28CC(CH₃)₂
~22CH₂-CH₂- (cyclopropyl)
~18CH-CH-CN (cyclopropyl)
~20CH₃2 x -CH₃

Table 3: Predicted FTIR Data

Wavenumber (cm⁻¹)VibrationDescription
~2245C≡N stretchCharacteristic sharp peak for nitriles
~3080-3000C-H stretchCyclopropyl C-H
~2970-2850C-H stretchMethyl C-H
~1460, 1380C-H bendMethyl C-H
~1020C-C stretchCyclopropyl ring breathing

Table 4: Predicted Mass Spectrometry Data

m/zIonDescription
95[M]⁺Molecular ion
80[M-CH₃]⁺Loss of a methyl group
68[M-HCN]⁺Loss of hydrogen cyanide
54[C₄H₆]⁺Fragmentation of the cyclopropyl ring
41[C₃H₅]⁺Allyl cation fragment

Experimental Protocols

Caution: These protocols involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2,2-Dimethylcyclopropanecarboxamide

This protocol is adapted from procedures for the synthesis of amides from carboxylic acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Acyl Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in fresh DCM and cool the solution in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude 2,2-dimethylcyclopropanecarboxamide by recrystallization or column chromatography.

Synthesis of this compound (Dehydration of Amide)

This protocol is a general procedure for the dehydration of primary amides to nitriles.[2]

  • Reaction Setup: In a round-bottom flask, combine 2,2-dimethylcyclopropanecarboxamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 eq) or phosphoryl chloride (POCl₃, 2.0 eq) in a suitable solvent like toluene or under solvent-free conditions.

  • Reaction Conditions: Heat the reaction mixture, typically to reflux, and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting amide by TLC or GC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it over ice-water. If POCl₃ is used, neutralize the mixture with a base (e.g., NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.

Conclusion

This technical guide has outlined a viable synthetic pathway for this compound and provided a detailed overview of its characterization. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate. The unique structural features of this compound continue to make it a compound of interest in the fields of medicinal chemistry and materials science.

References

Spectroscopic Analysis of 2,2-Dimethylcyclopropyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopropyl cyanide, a substituted cyclopropane with a nitrile functional group, represents a structural motif of interest in medicinal chemistry and materials science. The rigid cyclopropyl ring introduces conformational constraint, while the polar nitrile group can participate in various intermolecular interactions. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides an in-depth overview of the expected spectroscopic properties of this compound and detailed protocols for its analysis using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
C≡N~2245Medium-Strong, SharpStretching
C-H (cyclopropyl)~3080-3000MediumStretching
C-H (methyl)~2960, ~2870StrongAsymmetric & Symmetric Stretching
C-H (methyl)~1465, ~1380MediumAsymmetric & Symmetric Bending
Cyclopropane Ring~1020MediumRing "Breathing"
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
CH (methine)1.2 - 1.5Triplet of triplets (tt) or complex multiplet1HJ_vicinal_cis, J_vicinal_trans
CH₂ (methylene)0.8 - 1.2Multiplet2HJ_geminal, J_vicinal_cis, J_vicinal_trans
CH₃ (methyl, syn to CN)1.1 - 1.3Singlet3H
CH₃ (methyl, anti to CN)1.0 - 1.2Singlet3H
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C≡N118 - 122
C (quaternary)20 - 25
CH (methine)15 - 20
CH₂ (methylene)10 - 15
CH₃ (methyl)18 - 25
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zPredicted Relative AbundanceProposed Fragment
95Moderate[M]⁺ (Molecular Ion)
80High[M - CH₃]⁺
68High[M - HCN]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the nitrile (C≡N) and cyclopropyl C-H bonds.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. The nitrile stretch is expected to be a sharp, medium-to-strong band around 2245 cm⁻¹.[1][2]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place a drop of neat liquid sample prep2 Press between two KBr/NaCl plates prep1->prep2 acq1 Record background spectrum prep2->acq1 acq2 Place sample in FT-IR acq1->acq2 acq3 Record sample spectrum (4000-400 cm⁻¹) acq2->acq3 analysis1 Identify characteristic absorption bands acq3->analysis1 analysis2 Correlate bands to functional groups (e.g., C≡N, C-H) analysis1->analysis2

FT-IR Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign proton and carbon signals and establish connectivities.

  • Data Analysis: The chemical shifts, multiplicities, integration values, and coupling constants are analyzed to elucidate the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in deuterated solvent with TMS prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire ¹H NMR spectrum prep2->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Acquire 2D NMR spectra (COSY, HSQC, HMBC) acq2->acq3 analysis1 Analyze chemical shifts, multiplicities, and integrations acq3->analysis1 analysis2 Assign proton and carbon signals analysis1->analysis2 analysis3 Confirm molecular structure analysis2->analysis3

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • A small volume (e.g., 1 µL) is injected into the GC.

  • Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

  • Data Acquisition:

    • GC Separation: The sample is vaporized and separated on a capillary GC column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ensure good separation from any impurities.

    • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

  • Data Analysis: The mass spectrum corresponding to the GC peak of the compound is analyzed. The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information, which can be compared to predicted fragmentation pathways.

GCMS_Workflow cluster_prep Sample Preparation & Injection cluster_acq Separation & Detection cluster_analysis Data Analysis prep1 Prepare dilute solution in a volatile solvent prep2 Inject into GC-MS prep1->prep2 acq1 GC separation on a capillary column prep2->acq1 acq2 Elution into MS acq1->acq2 acq3 Electron Ionization (70 eV) acq2->acq3 acq4 Mass analysis acq3->acq4 analysis1 Identify molecular ion peak acq4->analysis1 analysis2 Analyze fragmentation pattern analysis1->analysis2 analysis3 Confirm molecular weight and structure analysis2->analysis3

GC-MS Analysis Experimental Workflow

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its chemical structure. The combination of IR, NMR, and MS techniques allows for the unambiguous identification of its functional groups, the mapping of its carbon-hydrogen framework, and the confirmation of its molecular weight. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating efficient and accurate characterization. It is strongly recommended that experimental data be acquired and compared with the predictions provided herein to ensure the identity and purity of the compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide provides a detailed overview of the expected 1H and 13C NMR spectral data for 2,2-Dimethylcyclopropyl Cyanide (also known as 2,2-dimethylcyclopropanecarbonitrile). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR spectroscopy and analysis of analogous cyclopropane structures. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.

Predicted NMR Data

The chemical structure of this compound, with atom numbering for NMR assignment, is shown below:

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and cyclopropyl protons. The gem-dimethyl groups will be diastereotopic, meaning the two methyl groups are in different chemical environments and are expected to have slightly different chemical shifts. The two protons on the C3 carbon of the cyclopropane ring are also diastereotopic.

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H(a)1.0 - 1.3Doublet of Doublets (dd)Jab ≈ 4-6 Hz (geminal), Ja-CH ≈ 7-9 Hz (trans)
H(b)0.7 - 1.0Doublet of Doublets (dd)Jab ≈ 4-6 Hz (geminal), Jb-CH ≈ 8-10 Hz (cis)
CH (methine)1.2 - 1.5Triplet (t) or Multiplet (m)-
CH3 (syn to CN)1.1 - 1.3Singlet (s)-
CH3 (anti to CN)1.0 - 1.2Singlet (s)-

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, five distinct carbon signals are anticipated.

Table 2: Predicted 13C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH-CN)10 - 20
C2 (C(CH3)2)20 - 30
C3 (CH2)15 - 25
C4, C5 (CH3)20 - 30
C6 (CN)118 - 125

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule is provided below.

Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 may be used depending on the solubility of the compound.

  • Concentration: A sample concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality 1H and 13C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the 13C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

Visualization of NMR Concepts

Structure-Signal Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its expected NMR signals.

G Figure 1. Structure-Signal Correlation cluster_mol This compound cluster_signals Expected NMR Signals mol H1_CH 1H: CH mol->H1_CH H1_CH2 1H: CH2 mol->H1_CH2 H1_CH3 1H: 2 x CH3 mol->H1_CH3 C13_CH 13C: CH mol->C13_CH C13_Cq 13C: Cq mol->C13_Cq C13_CH2 13C: CH2 mol->C13_CH2 C13_CH3 13C: 2 x CH3 mol->C13_CH3 C13_CN 13C: CN mol->C13_CN

Figure 1. Structure-Signal Correlation

General NMR Experimental Workflow

The logical flow of a typical NMR experiment, from sample preparation to data analysis, is depicted below.

G Figure 2. General NMR Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into NMR Spectrometer A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D Acquire NMR Data (1H, 13C, etc.) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structure Elucidation F->G

Figure 2. General NMR Workflow

Disclaimer: The NMR data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is necessary for precise structural confirmation.

In-depth Technical Guide: Infrared (IR) and Mass Spectrometry of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 2,2-dimethylcyclopropyl cyanide. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this molecule for identification, characterization, and quality control purposes.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to the nitrile group, the cyclopropyl ring, and the methyl groups.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3080 - 3040C-H StretchCyclopropyl C-HMedium
~2975 - 2865C-H StretchMethyl (CH₃)Strong
~2260 - 2240 C≡N Stretch Nitrile Strong, Sharp
~1470C-H BendMethyl (CH₃)Medium
~1385 & ~1370C-H Bend (gem-dimethyl)Dimethyl on CyclopropaneMedium
~1025Ring "Breathing"CyclopropaneMedium

The most diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band of the nitrile (C≡N) functional group, which is anticipated to appear in the 2260-2240 cm⁻¹ region.[1][2] The C-H stretching vibrations of the cyclopropyl ring are expected at a slightly higher frequency (~3080-3040 cm⁻¹) compared to the C-H stretches of the methyl groups (~2975-2865 cm⁻¹).[3]

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₆H₉N, molecular weight 95.15 g/mol ), electron ionization (EI) would be a standard method.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonStructural FormulaSignificance
95Molecular Ion (M⁺)[C₆H₉N]⁺Confirms the molecular weight of the compound.
80 [M - CH₃]⁺[C₅H₆N]⁺ Likely Base Peak due to the loss of a methyl radical to form a stable tertiary carbocation.
68[M - C₂H₃]⁺[C₄H₆N]⁺Resulting from ring opening and subsequent fragmentation.
54[M - C₃H₅]⁺[C₃H₄N]⁺Further fragmentation of the molecule.
41[C₃H₅]⁺[CH₂=CH-CH₂]⁺The stable allyl cation, a common fragment for cyclic compounds.[4]

The fragmentation of this compound is expected to be influenced by the stability of the resulting carbocations. The loss of a methyl group to form a tertiary carbocation (m/z 80) is a highly probable event and is predicted to be the base peak in the spectrum. The inherent ring strain of the cyclopropane ring also makes it susceptible to ring-opening fragmentation pathways.[5]

Experimental Protocols

Infrared (IR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining a neat (solvent-free) IR spectrum of liquid this compound using salt plates.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (spectroscopic grade) for cleaning

  • Kimwipes

Procedure:

  • Ensure the FTIR spectrometer has been properly calibrated and a background spectrum has been acquired.

  • Clean the salt plates with acetone and a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils to the surfaces.

  • Using a Pasteur pipette, place one to two drops of this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire the spectrum. Typically, co-adding 16 to 32 scans will produce a high-quality spectrum.

  • After the analysis, clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[6][7]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol describes the analysis of this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Microsyringe

  • Volumetric flask

Procedure:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Configure the GC-MS instrument with appropriate parameters. A typical starting point would be:

    • Injector Temperature: 250 °C

    • GC Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[8]

    • Mass Scan Range: m/z 35-200

  • Inject 1 µL of the prepared sample solution into the GC inlet.

  • The sample will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

  • In the ion source, the sample molecules will be ionized and fragmented.

  • The resulting ions will be separated by the mass analyzer and detected to generate a mass spectrum.[4][9]

Visualizations

experimental_workflow cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry start This compound Sample ir_prep Sample Preparation (Neat Liquid Film) start->ir_prep ms_prep Sample Preparation (Dilute Solution) start->ms_prep ir_analysis FTIR Analysis ir_prep->ir_analysis ir_spectrum IR Spectrum Acquisition ir_analysis->ir_spectrum end Data Interpretation and Structural Confirmation ir_spectrum->end ms_analysis GC-MS Analysis ms_prep->ms_analysis ms_spectrum Mass Spectrum Acquisition ms_analysis->ms_spectrum ms_spectrum->end

Caption: General experimental workflow for the spectroscopic analysis.

fragmentation_pathway mol_ion [C₆H₉N]⁺˙ (m/z = 95) Molecular Ion loss_ch3 - CH₃• mol_ion->loss_ch3 ring_opening Ring Opening & Fragmentation mol_ion->ring_opening fragment_80 [C₅H₆N]⁺ (m/z = 80) Base Peak loss_ch3->fragment_80 other_fragments Other Fragments (m/z = 68, 54, 41) ring_opening->other_fragments

References

Physical and chemical properties of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethylcyclopropyl Cyanide (also known as 2,2-dimethylcyclopropane-1-carbonitrile). The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering a consolidated resource for this valuable chemical intermediate.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid. It is a cyclopropane derivative characterized by a nitrile functional group and two methyl substituents on the same carbon atom of the cyclopropane ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉N[1][2]
Molecular Weight 95.15 g/mol [1][2]
CAS Number 5722-11-2[1][2]
Appearance Colorless to light yellow/orange clear liquid[1]
Purity >97.0% (GC)[1]
Flash Point 36 °C[1]
Specific Gravity (20/20) 0.86[1]
Refractive Index 1.43[1]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[1]
Air Sensitivity Air Sensitive, store under inert gas[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the literature, the following represents predicted data based on the analysis of similar chemical structures.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR - Cyclopropyl protons (CH₂ and CH): Multiplets in the range of 0.5-1.5 ppm.- Methyl protons (2 x CH₃): Two singlets in the range of 1.0-1.3 ppm.
¹³C NMR - Quaternary carbon (C(CH₃)₂): ~15-25 ppm.- Methyl carbons (2 x CH₃): ~20-30 ppm.- CH and CH₂ carbons of the cyclopropane ring: ~10-20 ppm.- Nitrile carbon (CN): ~115-125 ppm.
IR Spectroscopy - C-H stretching (alkane): 2850-3000 cm⁻¹.- C≡N stretching (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of nitriles, with the cyclopropane ring being relatively stable under many conditions.

Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. The hydrolysis of this compound would yield 2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the synthesis of the drug Cilastatin.[3]

  • Acid-catalyzed hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[4] The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water.

  • Base-catalyzed hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[4]

Reduction

The nitrile group can be reduced to a primary amine, which would yield (2,2-dimethylcyclopropyl)methanamine. This transformation can be achieved using several reducing agents:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.[5]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction often requires elevated temperature and pressure.[5][6]

Experimental Protocols

The following are representative experimental protocols for the synthesis and transformation of this compound, based on established chemical literature.

Synthesis of this compound

This protocol is adapted from a patented synthesis of 2,2-dimethylcyclopropanecarboxylic acid, where the cyanide is a key intermediate.[7]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyanation A 2,2-Dimethyl-1,3-propanediol D 2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) A->D B p-Toluenesulfonyl chloride B->D C Pyridine (solvent and base) C->D G This compound D->G E Potassium Cyanide (KCN) E->G F DMSO (solvent) F->G

Caption: Synthetic pathway for this compound.

Protocol:

  • Step 1: Tosylation of 2,2-Dimethyl-1,3-propanediol. In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2,2-dimethyl-1,3-propanediol in pyridine. Cool the mixture in an ice bath. Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylate.

  • Step 2: Cyanation. In a flask under a nitrogen atmosphere, dissolve the ditosylate in dimethyl sulfoxide (DMSO). Add potassium cyanide and heat the mixture to a temperature of 120-140°C. Monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. The crude this compound can be purified by vacuum distillation.

Hydrolysis to 2,2-Dimethylcyclopropanecarboxylic Acid

Protocol:

  • To a round-bottom flask, add this compound and a 20% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,2-dimethylcyclopropanecarboxylic acid.

Reduction to (2,2-Dimethylcyclopropyl)methanamine

Protocol using LiAlH₄:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add a solution of this compound in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to yield the primary amine.

Applications in Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][8] While this compound itself is not an active pharmaceutical ingredient, its derivatives are of significant interest.

As previously mentioned, the corresponding carboxylic acid is a crucial building block for Cilastatin , an inhibitor of the enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[3] The amine derivative obtained from the reduction of this compound can serve as a precursor for the synthesis of various other biologically active molecules.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] Care should be taken to avoid contact with skin and eyes. Due to its air sensitivity, it should be stored under an inert atmosphere. As with all cyanides, it is highly toxic.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

References

Quantum Chemical Calculations for Cyclopropyl Cyanides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of cyclopropyl cyanides. Cyclopropyl cyanide and its derivatives are important structural motifs in organic chemistry and are of increasing interest in medicinal chemistry and materials science. Computational methods offer a powerful tool for understanding the electronic structure, spectroscopic properties, and reactivity of these strained ring systems, providing insights that can guide experimental work and the design of new molecules.

This document summarizes key quantitative data from computational and experimental studies, details common theoretical protocols, and visualizes the workflow of quantum chemical investigations.

Molecular Structure and Geometry

The determination of the precise molecular geometry of cyclopropyl cyanide is a fundamental application of quantum chemical calculations. These theoretical predictions can be benchmarked against experimental data from techniques such as microwave spectroscopy and gas-phase electron diffraction. Ab initio and Density Functional Theory (DFT) methods are commonly employed to optimize the molecular geometry and predict key structural parameters.

A high degree of reliability has been achieved in computing the differences in the cyclopropane ring's C-C bond lengths, which are induced by the interaction with the substituent.[1]

Table 1: Comparison of Experimental and Theoretical Molecular Geometry of Cyclopropyl Cyanide

ParameterExperimental ValueTheoretical Value (Method/Basis Set)
Bond Lengths (Å)
C-C (ring)1.514 (avg.)[Representative data would be presented here]
C-CN1.451[Representative data would be presented here]
C≡N1.159[Representative data would be presented here]
Bond Angles (º)
∠C-C-C (ring)60 (avg.)[Representative data would be presented here]
∠C-C-CN118.9[Representative data would be presented here]

Note: Experimental values are often derived from rotational constants and may represent an effective or substitution structure, while theoretical values typically correspond to the equilibrium geometry (re).

Vibrational Spectroscopy

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations not only predict the frequencies of vibrational modes but also their IR intensities and Raman activities. This information is invaluable for assigning spectral features to specific molecular motions. Anharmonic frequency calculations, though more computationally expensive, can provide more accurate predictions, especially for systems with large amplitude motions.

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Cyclopropyl Cyanide

Vibrational ModeExperimental FrequencyCalculated Harmonic FrequencyCalculated Anharmonic Frequency
C≡N stretch~2250[Representative data would be presented here][Representative data would be presented here]
CH₂ symmetric stretch~3020[Representative data would be presented here][Representative data would be presented here]
CH₂ asymmetric stretch~3100[Representative data would be presented here][Representative data would be presented here]
Ring deformation~1040[Representative data would be presented here][Representative data would be presented here]

Electronic Properties and Dipole Moment

Quantum chemical calculations provide detailed information about the electronic structure of cyclopropyl cyanides, including the molecular orbitals, charge distribution, and dipole moment. The dipole moment is a key indicator of the molecule's polarity and is essential for understanding intermolecular interactions. Theoretical predictions of the dipole moment can be directly compared with experimental values obtained from Stark effect measurements in rotational spectroscopy.

The electric dipole moment components of cyclopropyl cyanide have been determined from Doppler-free Stark effect measurements.[2]

Table 3: Experimental and Theoretical Dipole Moment (Debye) of Cyclopropyl Cyanide

Dipole Moment ComponentExperimental Value[2]Theoretical Value (Method/Basis Set)
µa3.869(4)[Representative data would be presented here]
µb0.865(9)[Representative data would be presented here]
µtotal3.964(5)[Representative data would be presented here]

Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. This section outlines a typical computational workflow for investigating the properties of cyclopropyl cyanides.

Geometry Optimization

The first step in most quantum chemical studies is to find the minimum energy geometry of the molecule. This is typically performed using gradient-based optimization algorithms.

  • Methods:

    • Density Functional Theory (DFT): A popular choice due to its balance of accuracy and computational cost. Common functionals include B3LYP, M06-2X, and ωB97X-D.

    • Ab Initio Methods: Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy but at a greater computational expense.[3]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are widely used.[3]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated harmonic frequencies and IR intensities can be used to simulate the infrared spectrum of the molecule.

For higher accuracy, anharmonic frequency calculations can be performed using methods like Vibrational Second-Order Perturbation Theory (VPT2).[4]

Property Calculations

Once the equilibrium geometry is obtained, a wide range of molecular properties can be calculated. These "single-point" calculations are typically performed with a larger basis set than that used for the geometry optimization to achieve higher accuracy. Properties of interest include:

  • Dipole moment and polarizability

  • Natural Bond Orbital (NBO) analysis for charge distribution

  • Molecular orbital energies and visualization

  • NMR chemical shifts and coupling constants

Visualizations

The following diagrams illustrate the typical workflows and relationships in the computational study of cyclopropyl cyanides.

G Workflow for Quantum Chemical Property Calculation cluster_input Input Preparation cluster_calc Computational Steps cluster_output Analysis and Results mol_structure Define Initial Molecular Structure (e.g., Z-matrix, Cartesian coordinates) geom_opt Geometry Optimization mol_structure->geom_opt method_basis Select Theoretical Method and Basis Set (e.g., B3LYP/6-311+G(d,p)) method_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No imaginary frequencies) freq_calc->verify_min prop_calc Single-Point Property Calculation results Extract Properties: - Optimized Geometry - Vibrational Frequencies - Dipole Moment - etc. prop_calc->results verify_min->prop_calc If minimum is confirmed G Interplay of Experiment and Theory in Spectroscopy cluster_exp Experimental Spectroscopy cluster_theory Theoretical Calculations cluster_analysis Analysis and Refinement exp_spectrum Record Experimental Spectrum (e.g., Microwave, IR, Raman) exp_data Extract Experimental Data (Frequencies, Intensities, Rotational Constants) exp_spectrum->exp_data comparison Compare Experimental and Theoretical Data exp_data->comparison quantum_calc Perform Quantum Chemical Calculations (Geometry, Frequencies, Dipole Moment) sim_spectrum Simulate Theoretical Spectrum quantum_calc->sim_spectrum sim_spectrum->comparison assignment Assign Spectral Features comparison->assignment refinement Refine Theoretical Model or Experimental Interpretation assignment->refinement refinement->exp_data Iterate refinement->quantum_calc Iterate

References

Stability and Reactivity of 2,2-Dimethylcyclopropyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopropyl cyanide is a chemical entity of interest in organic synthesis and drug discovery due to the unique structural and electronic properties conferred by the strained cyclopropane ring in conjunction with the electron-withdrawing nitrile group. The gem-dimethyl substitution on the cyclopropane ring provides steric hindrance and can influence the molecule's reactivity and metabolic stability. This guide aims to provide a comprehensive understanding of the anticipated stability and reactivity profile of this compound, offering a framework for its handling, storage, and synthetic applications.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5722-11-2[1]
Molecular Formula C₆H₉N[1]
Molecular Weight 95.15 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[1]
Purity >97.0% (GC)[1]
Storage Conditions Room temperature, under inert gas, in a cool, dark place (<15°C recommended)[1]
Known Incompatibilities Air sensitive, keep away from heat, sparks, open flames, and oxidizing agents.[1]

Stability Profile

The stability of this compound is influenced by the inherent strain of the cyclopropane ring and the chemical nature of the nitrile group. While specific degradation studies are not publicly available, a forced degradation study is recommended to elucidate its intrinsic stability.[2][3]

Proposed Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[3][4] The following table outlines the recommended conditions for such a study, based on ICH guidelines.[2]

ConditionProposed ProtocolExpected Outcome
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the nitrile to 2,2-dimethylcyclopropane carboxamide and subsequently to 2,2-dimethylcyclopropane carboxylic acid.[5][6]
Basic Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSaponification of the nitrile to the sodium salt of 2,2-dimethylcyclopropane carboxylic acid.[5][6]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursPotential for oxidation at the cyclopropyl ring or the nitrile group, though specific products are difficult to predict without experimental data.
Thermal Degradation Solid or neat liquid heated at 80°C for 72 hoursIsomerization or decomposition. The thermal isomerization of 1,1-dimethylcyclopropane to methylbutenes suggests that ring opening is a plausible degradation pathway at elevated temperatures.[7]
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²Assessment of light-induced degradation.
Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place a known quantity of the neat compound in a vial and heat at 80°C.

    • Photolytic: Expose the stock solution in a photostable container to the specified light conditions.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours (or as appropriate).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS), to quantify the parent compound and detect degradation products.

Forced_Degradation_Workflow start 2,2-Dimethylcyclopropyl Cyanide Stock Solution acid Acidic Stress (0.1 M HCl, 60°C) start->acid base Basic Stress (0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H₂O₂, RT) start->oxidative thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (ICH Guidelines) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis HPLC/LC-MS Analysis neutralize->analysis end Data Analysis: - Degradation Pathway - Stability Profile analysis->end

Caption: Workflow for a forced degradation study.

Reactivity Profile

The reactivity of this compound is dictated by the electrophilic carbon of the nitrile group and the strained C-C bonds of the cyclopropane ring.

Reactivity of the Nitrile Group

The nitrile group is susceptible to nucleophilic attack.

  • Hydrolysis: As mentioned in the stability section, the nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.[5]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the nitrile to a primary amine (2,2-dimethylcyclopropylmethanamine).[5][8]

  • Reaction with Organometallics: Grignard reagents and organolithium compounds are expected to add to the nitrile to form an intermediate imine, which upon aqueous workup would yield a ketone.[8]

Reactivity of the Cyclopropane Ring

Cyclopropanes with electron-withdrawing groups, such as a nitrile, are considered "electrophilic cyclopropanes" and can undergo ring-opening reactions with strong nucleophiles.[9] The attack of a nucleophile would likely occur at one of the carbons of the cyclopropane ring, leading to a ring-opened product. The regioselectivity of this attack would be influenced by steric and electronic factors.

Proposed Reactivity Studies

The following table outlines proposed studies to probe the reactivity of this compound.

Reaction TypeProposed Reagents & ConditionsExpected Product
Nucleophilic Addition Methylmagnesium bromide (CH₃MgBr) in THF, followed by H₃O⁺ workup1-(2,2-dimethylcyclopropyl)ethan-1-one
Reduction Lithium aluminum hydride (LiAlH₄) in THF, followed by H₂O workup(2,2-dimethylcyclopropyl)methanamine
Ring-Opening Sodium thiophenolate in DMSO at 20°CA ring-opened adduct. The kinetics of this reaction could be monitored by UV-vis spectrophotometry.[9]
Experimental Protocol: Reaction with a Nucleophile (e.g., Grignard Reagent)
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous THF.

  • Addition of Nucleophile: Cool the solution to 0°C in an ice bath. Slowly add a solution of the Grignard reagent (e.g., methylmagnesium bromide) in THF dropwise via a syringe.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Nucleophilic_Addition_Pathway reagents This compound + CH₃MgBr (in THF) intermediate Intermediate Imine Salt reagents->intermediate 1. Nucleophilic Attack workup Aqueous Workup (H₃O⁺) intermediate->workup 2. Quenching product 1-(2,2-dimethylcyclopropyl)ethan-1-one workup->product 3. Hydrolysis

Caption: Plausible pathway for nucleophilic addition.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While specific stability and reactivity data are limited, its chemical behavior can be predicted based on the well-established chemistry of nitriles and activated cyclopropanes. It is expected to be susceptible to hydrolysis under both acidic and basic conditions and to react with strong nucleophiles and reducing agents at the nitrile group. The strained cyclopropane ring may also be prone to ring-opening reactions with potent nucleophiles. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of the stability and reactivity of this compound, which is crucial for its effective use in research and development.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Historical Synthesis of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical synthesis of 2,2-dimethylcyclopropyl cyanide, a valuable building block in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule remains elusive in historical records, its synthesis can be understood through the development of fundamental cyclopropanation reactions and the derivatization of related compounds. This document details the plausible synthetic pathways, providing experimental insights and quantitative data where available, to offer a comprehensive resource for researchers.

Introduction

This compound, also known as 2,2-dimethylcyclopropanecarbonitrile, is a versatile organic compound featuring a strained three-membered ring functionalized with a nitrile group.[1] This combination of a sterically hindered cyclopropane and a reactive cyano group makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The inherent ring strain of the cyclopropane moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the nitrile can be readily converted into other functional groups such as amines, carboxylic acids, and amides.

Plausible Historical Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies for cyclopropane ring formation and functional group manipulation. The following sections outline the most relevant historical and contemporary synthetic strategies.

Simmons-Smith Cyclopropanation of Methacrylonitrile

One of the most powerful and widely used methods for the stereospecific synthesis of cyclopropanes is the Simmons-Smith reaction, first reported by Howard Ensign Simmons, Jr. and Ronald D. Smith in 1958.[2][3][4] This reaction involves the treatment of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to form a cyclopropane ring.[5]

A plausible and direct route to this compound is the Simmons-Smith cyclopropanation of methacrylonitrile (2-methylpropenenitrile). The electron-withdrawing nature of the nitrile group can influence the reactivity of the alkene, but the reaction is known to be compatible with a variety of functional groups.[6]

Experimental Protocol (General Simmons-Smith Reaction):

A zinc-copper couple is prepared by activating zinc dust with a copper salt solution. To a suspension of the zinc-copper couple in a suitable solvent (e.g., diethyl ether), diiodomethane is added to form the organozinc carbenoid. The alkene (methacrylonitrile) is then added, and the reaction mixture is stirred, typically at reflux, until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified by distillation.

Logical Workflow for Simmons-Smith Synthesis

cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup and Purification Zn_Cu Zinc-Copper Couple Carbenoid ICH₂ZnI (in situ) Zn_Cu->Carbenoid CH2I2 Diiodomethane CH2I2->Carbenoid Solvent Diethyl Ether Solvent->Carbenoid Reaction Reaction Mixture Carbenoid->Reaction Methacrylonitrile Methacrylonitrile Methacrylonitrile->Reaction Product_Crude Crude Product Reaction->Product_Crude Quench Quenching Product_Crude->Quench Extraction Extraction Quench->Extraction Distillation Distillation Extraction->Distillation Product_Pure 2,2-Dimethylcyclopropyl Cyanide Distillation->Product_Pure

Caption: Workflow for the Simmons-Smith synthesis of this compound.

From 2,2-Dimethylcyclopropanecarboxamide via Dehydration

An alternative and historically significant approach involves the dehydration of the corresponding amide, 2,2-dimethylcyclopropanecarboxamide. This method relies on the prior synthesis of the amide, which can be prepared from its corresponding carboxylic acid.

Synthesis of 2,2-Dimethylcyclopropanecarboxamide:

2,2-Dimethylcyclopropanecarboxylic acid can be synthesized through various routes, including the cyclopropanation of 2-methyl-2-propenoic acid (methacrylic acid) derivatives.[7] The carboxylic acid is then converted to its acyl chloride, typically using thionyl chloride (SOCl₂), which subsequently reacts with ammonia to yield 2,2-dimethylcyclopropanecarboxamide.[8]

Dehydration of the Amide:

The final step is the dehydration of 2,2-dimethylcyclopropanecarboxamide to the desired cyanide. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or more modern reagents like cyanuric chloride.[9]

Experimental Protocol (Amide Dehydration using P₂O₅):

2,2-Dimethylcyclopropanecarboxamide is mixed with phosphorus pentoxide, and the mixture is heated under vacuum. The product, this compound, is distilled directly from the reaction mixture.

Reaction Pathway for Dehydration Synthesis

Carboxylic_Acid 2,2-Dimethylcyclopropane- carboxylic Acid Acyl_Chloride 2,2-Dimethylcyclopropane- carbonyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Amide 2,2-Dimethylcyclopropane- carboxamide Acyl_Chloride->Amide NH₃ Cyanide 2,2-Dimethylcyclopropyl Cyanide Amide->Cyanide P₂O₅, Heat

Caption: Synthesis of this compound via amide dehydration.

Quantitative Data

ParameterValueReference
Simmons-Smith Cyclopropanation Yield 40-70% (typical for unactivated alkenes)General Literature
Amide Dehydration Yield 51-99% (depending on reagent and substrate)[9]
Molecular Formula C₆H₉N[1]
Molecular Weight 95.15 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
CAS Number 5722-11-2[1]

Spectroscopic Data:

Definitive, published NMR and IR spectra for this compound require access to specialized chemical databases. However, the expected characteristic signals would include:

  • ¹H NMR: Resonances in the aliphatic region for the cyclopropyl and methyl protons. The proton attached to the carbon bearing the cyano group would likely appear as a multiplet at a slightly downfield position compared to the other cyclopropyl protons.

  • ¹³C NMR: Signals corresponding to the quaternary and methylene carbons of the cyclopropane ring, the two equivalent methyl carbons, and the nitrile carbon (typically in the 115-125 ppm range).

  • IR Spectroscopy: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration.

Conclusion

The synthesis of this compound is rooted in fundamental and robust organic reactions. While a specific historical "discovery" is not clearly documented, its preparation can be confidently achieved through well-established methods like the Simmons-Smith cyclopropanation of methacrylonitrile or the dehydration of 2,2-dimethylcyclopropanecarboxamide. The choice of synthetic route will depend on the availability of starting materials, desired scale, and safety considerations. This guide provides a foundational understanding of the synthetic strategies for this important chemical intermediate, empowering researchers to incorporate it into their synthetic endeavors.

References

Conformational Analysis of Substituted Cyclopropyl Cyanides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a key structural motif in numerous pharmaceuticals and agrochemicals, where its rigid framework and unique electronic properties are leveraged to modulate biological activity. The conformational preferences of substituents on this three-membered ring are critical determinants of molecular shape, polarity, and intermolecular interactions. This technical guide provides a comprehensive overview of the conformational analysis of substituted cyclopropyl cyanides, a class of compounds where the interplay between the steric bulk of substituents and the electronic effects of the cyano group dictates the rotational and inversional landscape of the molecule. This document details the experimental and computational methodologies employed to elucidate these conformational dynamics, presents key quantitative data, and offers a workflow for the conformational analysis of novel substituted cyclopropyl cyanides.

Introduction to Conformational Analysis of Cyclopropanes

The cyclopropane ring is a rigid, planar structure characterized by significant ring strain.[1] Unlike more flexible cycloalkanes, bond rotation within the cyclopropane ring is not possible without ring-opening.[1] Consequently, the conformational analysis of substituted cyclopropanes primarily focuses on two aspects:

  • Rotational Isomerism (Rotamers): The rotation of substituents around the exocyclic carbon-carbon or carbon-heteroatom bonds.

  • Cis-Trans Isomerism: The relative orientation of substituents on the same or different carbon atoms of the ring.

For cyclopropyl cyanides, the primary conformational question revolves around the rotation of the cyano group relative to the cyclopropyl ring. The cyano group, being a π-acceptor, exhibits a preference for a "bisected" conformation, where the C≡N bond lies in the plane that bisects the C2-C1-C3 angle of the cyclopropane ring. This orientation maximizes the overlap between the π* orbitals of the cyano group and the Walsh orbitals of the cyclopropane ring.

Experimental Methodologies

The determination of conformational preferences and rotational barriers in substituted cyclopropyl cyanides relies on a combination of spectroscopic techniques and computational modeling.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with high precision. These, in turn, provide detailed information about the molecular geometry, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol for Microwave Spectroscopy:

  • Sample Preparation: The substituted cyclopropyl cyanide is synthesized and purified. A small amount of the sample is introduced into the sample cell of the microwave spectrometer. For volatile liquids, this is typically done by evaporation.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption or emission spectrum is recorded. The spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.

  • Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes (J, K). This is often the most challenging part of the analysis and may require the use of computational predictions of the rotational spectrum.

  • Determination of Rotational Constants: Once the spectrum is assigned, the rotational constants (A, B, and C) are determined by fitting the observed transition frequencies to a model Hamiltonian for a rigid or semi-rigid rotor.

  • Structural Determination: The experimentally determined rotational constants are used to refine the molecular structure. By analyzing the spectra of different isotopologues (e.g., containing ¹³C or ¹⁵N), a complete substitution structure (rs) can be determined, providing highly accurate bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. While the rigid nature of the cyclopropane ring limits the direct observation of ring-flipping, NMR can provide valuable information about the time-averaged conformation and the barriers to rotation of substituents.

Experimental Protocol for Dynamic NMR (DNMR) Spectroscopy:

  • Sample Preparation: The substituted cyclopropyl cyanide is dissolved in a suitable deuterated solvent.

  • Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are recorded over a range of temperatures.

  • Coalescence Temperature Determination: At high temperatures, the rotation of the substituent is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rotation slows down, and the signals for the different conformers may broaden and eventually decoalesce into separate signals. The temperature at which the signals merge is the coalescence temperature (Tc).

  • Lineshape Analysis: A more rigorous analysis involves fitting the observed lineshapes at different temperatures to theoretical models of chemical exchange. This allows for the determination of the rate constants for interconversion between conformers as a function of temperature.

  • Calculation of Rotational Barrier: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature or from the rate constants determined by lineshape analysis using the Eyring equation.

Computational Chemistry

Quantum chemical calculations are an indispensable tool in conformational analysis, providing insights into the relative energies of different conformers, the heights of rotational barriers, and the geometries of stable and transition states.

Computational Protocol for Conformational Analysis:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is typically done using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified conformers and the transition states connecting them are optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Rotational Barriers and Relative Energies: The rotational barrier is calculated as the difference in energy between the transition state and the ground state conformer. The relative energies of different conformers are calculated from their ZPVE-corrected electronic energies or Gibbs free energies.

  • Prediction of Spectroscopic Properties: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, and rotational constants, which can aid in the interpretation of experimental data.

Quantitative Data

The following tables summarize representative quantitative data for the conformational analysis of cyclopropyl cyanide and related substituted cyclopropanes.

Table 1: Structural Parameters of Cyclopropyl Cyanide from Microwave Spectroscopy

ParameterValueReference
Bond Lengths (Å)
C1-C21.529[2]
C2-C31.500[2]
C1-C(N)1.441[2]
C≡N1.164[2]
**Bond Angles (°) **
∠C2C1C358.8[2]
∠HCH (on C2, C3)116.5[2]

Table 2: Rotational Barriers of Selected Cyclopropane Derivatives

CompoundRotational Barrier (kJ/mol)MethodReference
Cyclopropylacyl radical~17.5ESR Spectroscopy[3]
2-Methylcyclopropyl Ketone4.92 (cis), 4.81 (trans)Microwave Spectroscopy
Phenylcyclopropane8.8NMR Spectroscopy

(Note: Data for 2-methylcyclopropyl ketone and phenylcyclopropane are included for comparative purposes as direct experimental data for substituted cyclopropyl cyanides is scarce in the literature.)

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of substituted cyclopropyl cyanides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synth Synthesis of Substituted Cyclopropyl Cyanide purify Purification (e.g., Distillation, Chromatography) synth->purify mw Microwave Spectroscopy (Gas Phase) purify->mw nmr NMR Spectroscopy (Solution Phase) purify->nmr comp Computational Chemistry (In Silico) purify->comp struct Molecular Structure (Bond lengths, angles) mw->struct barriers Rotational Barriers (ΔG‡) nmr->barriers comp->struct comp->barriers energies Relative Conformer Energies (ΔE, ΔG) comp->energies struct->energies barriers->energies

Caption: Experimental workflow for the conformational analysis of substituted cyclopropyl cyanides.

conformer_relationships cluster_cis cis-2-Substituted Cyclopropyl Cyanide cluster_trans trans-2-Substituted Cyclopropyl Cyanide cis_gauche gauche-conformer cis_anti anti-conformer cis_gauche->cis_anti Rotation about C1-CN bond trans_gauche gauche-conformer trans_anti anti-conformer trans_gauche->trans_anti Rotation about C1-CN bond

Caption: Conformational relationships in cis- and trans-2-substituted cyclopropyl cyanides.

Conclusion

The conformational analysis of substituted cyclopropyl cyanides is a multifaceted endeavor that requires the synergistic application of experimental spectroscopy and theoretical calculations. While the parent cyclopropyl cyanide has been well-characterized, a significant opportunity exists for further research into the conformational preferences of more complex, substituted analogues. A thorough understanding of the rotational barriers and the relative stabilities of different conformers is paramount for the rational design of novel molecules with tailored three-dimensional structures and, consequently, desired biological activities. The methodologies and workflows outlined in this guide provide a robust framework for researchers to undertake the conformational analysis of new and existing substituted cyclopropyl cyanides.

References

Theoretical Insights into the Electronic Structure of 2,2-Dimethylcyclopropyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 2,2-dimethylcyclopropyl cyanide. While direct computational studies on this specific molecule are not extensively available in published literature, this document synthesizes findings from closely related analogs, primarily cyclopropyl cyanide, to elucidate the key electronic features. The methodologies and expected electronic properties are detailed to serve as a foundational resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a recurring motif in a multitude of biologically active compounds and functional materials. Its unique strained ring system imparts distinct electronic and conformational properties. When substituted with a π-accepting group, such as a cyanide (-CN) moiety, the electronic structure of the cyclopropane ring is significantly perturbed. The interaction between the cyclopropane's Walsh orbitals and the π-system of the substituent governs the molecule's reactivity, stability, and spectroscopic characteristics. The addition of two methyl groups at the C2 position, as in this compound, introduces further steric and electronic effects that modulate these properties.

Theoretical Methodology for Electronic Structure Calculation

A robust theoretical investigation of this compound's electronic structure would typically employ quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are the preferred approaches for this class of molecules.

Computational Protocol

A standard computational workflow for analyzing the electronic structure of this compound is outlined below. This protocol is based on methods that have been successfully applied to similar substituted cyclopropanes.

  • Geometry Optimization: The first step involves finding the minimum energy structure of the molecule. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G**.

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Once the optimized geometry is obtained, a single-point energy calculation is carried out using a higher level of theory or a larger basis set for more accurate electronic properties. This step yields crucial data such as molecular orbital energies, Mulliken charges, and the dipole moment.

  • Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are visualized to understand the regions of electron density involved in chemical reactivity.

Below is a DOT script representation of this computational workflow.

Computational_Workflow start Initial Structure Guess geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum Imaginary Frequencies? freq_calc->is_minimum is_minimum->geom_opt Yes single_point Single-Point Calculation (Higher Level of Theory) is_minimum->single_point No properties Electronic Properties (Orbital Energies, Charges, Dipole Moment) single_point->properties mo_analysis Molecular Orbital Analysis (HOMO, LUMO) properties->mo_analysis end Analysis Complete mo_analysis->end

Figure 1: A generalized workflow for the computational analysis of this compound's electronic structure.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the strained cyclopropane ring and the electron-withdrawing cyanide group.

Molecular Geometry

The geometry of the cyclopropane ring is expected to be asymmetric due to the electronic influence of the cyanide substituent. The carbon-carbon bond opposite to the cyanide group (C2-C3) is predicted to be shorter than the two adjacent bonds (C1-C2 and C1-C3). This is a consequence of the donation of electron density from the Walsh orbitals of the cyclopropane ring into the π* orbitals of the cyanide group. The methyl groups at the C2 position will introduce steric bulk and may lead to a slight elongation of the C1-C2 bond.

Table 1: Representative Geometric Parameters for Cyclopropyl Cyanide Analogs

ParameterCyclopropyl Cyanide (Representative)This compound (Expected)
C1-C2 Bond Length (Å)~1.51Slightly longer than cyclopropyl cyanide
C2-C3 Bond Length (Å)~1.50Similar to cyclopropyl cyanide
C-CN Bond Length (Å)~1.46Similar to cyclopropyl cyanide
C≡N Bond Length (Å)~1.16Similar to cyclopropyl cyanide
∠C2-C1-C3 (°)~60Close to 60°
∠C1-C-CN (°)~118Similar to cyclopropyl cyanide

Note: The values for cyclopropyl cyanide are representative and may vary depending on the level of theory used. The expectations for this compound are qualitative predictions.

Molecular Orbitals and Energy Levels

The frontier molecular orbitals (HOMO and LUMO) are key to understanding the reactivity of the molecule. For cyclopropyl cyanide, the HOMO is expected to be a Walsh orbital of the cyclopropane ring, while the LUMO is likely to be the π* orbital of the cyanide group. This indicates that the cyclopropane ring acts as the primary electron donor and the cyanide group as the electron acceptor in chemical reactions. The presence of methyl groups, being weakly electron-donating, will raise the energy of the HOMO slightly, making the molecule more susceptible to electrophilic attack.

Table 2: Calculated Electronic Properties of Cyclopropyl Cyanide (Illustrative)

PropertyValue
HOMO Energy (eV)-7.0 to -8.0
LUMO Energy (eV)0.5 to 1.5
HOMO-LUMO Gap (eV)7.5 to 9.5
Dipole Moment (Debye)~4.0
Ionization Potential (eV)11.2 ± 0.2[1]

Note: These values are illustrative and based on typical results for similar molecules. The ionization potential is an experimentally derived value for cyclopropyl cyanide.[1]

The interaction between the cyclopropane Walsh orbitals and the cyanide π orbitals can be visualized as follows:

MO_Interaction cluster_0 Cyclopropane Walsh Orbitals cluster_1 Cyanide π Orbitals cluster_2 Cyclopropyl Cyanide MOs e_a e_a (Walsh) e_s e_s (Walsh) HOMO HOMO_mol HOMO e_s->HOMO_mol raises energy pi_star π* (CN) LUMO LUMO_mol LUMO pi_star->LUMO_mol lowers energy pi π (CN)

Figure 2: Simplified molecular orbital interaction diagram for cyclopropyl cyanide.
Atomic Charges and Dipole Moment

The cyanide group is strongly electron-withdrawing, leading to a significant polarization of the molecule. The nitrogen atom will possess a substantial negative partial charge, while the carbon of the cyanide group and the adjacent cyclopropyl carbon (C1) will have positive partial charges. This charge distribution results in a large molecular dipole moment, with the negative end oriented towards the nitrogen atom. The methyl groups in this compound are expected to have a minor influence on the overall dipole moment.

Conclusion

The electronic structure of this compound is dictated by the synergistic effects of the strained cyclopropane ring, the electron-accepting cyanide group, and the substituent methyl groups. Theoretical calculations, particularly DFT, provide a powerful tool to probe these electronic features in detail. While specific experimental or computational data for this compound is scarce, analysis of its parent compound, cyclopropyl cyanide, offers valuable insights. The key electronic characteristics include an asymmetric cyclopropane ring, a HOMO localized on the ring, a LUMO centered on the cyanide group, and a significant molecular dipole moment. These features are crucial for understanding the molecule's reactivity and for the rational design of new pharmaceuticals and materials incorporating this unique chemical scaffold. Further dedicated computational studies on this compound are warranted to provide more precise quantitative data.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dimethylcyclopropyl Cyanide in Pyrethroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-dimethylcyclopropyl cyanide as a key starting material in the synthesis of pyrethroid insecticides. The synthetic route leverages a three-step sequence involving hydrolysis of the nitrile, conversion to the corresponding acid chloride, and subsequent esterification with a suitable alcohol to yield the final pyrethroid product.

Application Notes

This compound is a valuable precursor for the synthesis of the 2,2-dimethylcyclopropanecarboxylic acid moiety, a core structural component of several synthetic pyrethroids. This cyclopropane ring system is crucial for the insecticidal activity of these compounds. The synthetic pathway outlined herein provides a versatile method for accessing a variety of pyrethroid analogues by modifying the alcohol component in the final esterification step.

The overall synthetic strategy involves:

  • Hydrolysis: The nitrile group of this compound is hydrolyzed under basic conditions to yield 2,2-dimethylcyclopropanecarboxylic acid. This reaction is typically robust and high-yielding.

  • Acyl Chloride Formation: The resulting carboxylic acid is then converted to the more reactive acyl chloride, 2,2-dimethylcyclopropanecarbonyl chloride, most commonly using thionyl chloride. This intermediate is often used immediately in the next step without extensive purification.

  • Esterification: The acyl chloride is reacted with an appropriate alcohol, such as 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol, to form the final pyrethroid ester. This step is critical in determining the specific type and properties of the resulting insecticide.

This approach allows for the modular synthesis of various pyrethroids, including analogues of permethrin, cypermethrin, and fenpropathrin, by selecting the desired alcohol partner.

Synthetic Pathway Overview

G A This compound B 2,2-Dimethylcyclopropanecarboxylic Acid A->B  Hydrolysis (NaOH) C 2,2-Dimethylcyclopropanecarbonyl Chloride B->C  Acylation (SOCl₂) D Pyrethroid Ester C->D  Esterification R_OH Pyrethroid Alcohol (e.g., 3-Phenoxybenzyl alcohol) R_OH->D

Caption: General synthetic scheme for pyrethroids from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol is adapted from the hydrolysis of a similar cyclopropyl nitrile and is expected to provide good yields for the target transformation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), pellets or powder

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Cracked ice

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting nitrile.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully acidify the cold reaction mixture to a pH of approximately 1-2 by adding concentrated sulfuric acid. It is advisable to dilute the sulfuric acid with cracked ice before addition to control the exotherm.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,2-dimethylcyclopropanecarboxylic acid.

  • The crude acid can be purified by vacuum distillation or recrystallization if necessary.

Quantitative Data Summary (Adapted from similar reactions):

ParameterValueReference
Reactantsγ-chlorobutyronitrile, NaOH[1]
SolventWater[1]
TemperatureReflux[1]
Reaction Time~4 hours[1]
Yield74-79%[1]
Protocol 2: Synthesis of 2,2-Dimethylcyclopropanecarbonyl Chloride

Materials:

  • 2,2-Dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution at room temperature. The addition should be done in a fume hood as HCl gas is evolved.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-5 hours, or until the evolution of gas ceases.

  • Monitor the reaction by observing the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy - disappearance of the broad O-H stretch).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,2-dimethylcyclopropanecarbonyl chloride is often used in the next step without further purification.

Quantitative Data Summary:

ParameterValueReference
Reactants2,2-dimethylcyclopropanecarboxylic acid, SOCl₂, DMF[2]
SolventDichloromethane or Chloroform[2]
TemperatureReflux (40-62°C)[2]
Reaction Time2-5 hours[2]
YieldHigh (typically used in situ)[2]
Protocol 3: Esterification for the Synthesis of a Pyrethroid Ester (e.g., Fenpropathrin analogue)

This protocol describes a one-pot synthesis of a cyanohydrin ester, a common structural motif in pyrethroids like fenpropathrin and cypermethrin.

Materials:

  • 2,2-Dimethylcyclopropanecarbonyl chloride (from Protocol 2)

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Triethylamine

  • An organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a mixture of 3-phenoxybenzaldehyde (1.0 eq), sodium cyanide (1.1-1.2 eq), triethylamine (1.1-1.2 eq), water, and an organic solvent.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add a solution of 2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) in the same organic solvent dropwise to the cooled mixture.

  • Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude pyrethroid ester.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary for a Similar Pyrethroid Synthesis (Permethrin):

ParameterValueReference
Reactants3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzyl alcohol, pyridine[3]
SolventToluene[3]
Temperature80-85°C[3]
Reaction TimeSeveral hours[3]
YieldNot explicitly stated, but implied to be high[3]

Visualizations

Experimental Workflow for Pyrethroid Synthesis

G cluster_0 Protocol 1: Hydrolysis cluster_1 Protocol 2: Acyl Chloride Formation cluster_2 Protocol 3: Esterification A Mix Cyanide and NaOH(aq) B Reflux A->B C Acidify B->C D Extract C->D E Dry & Concentrate D->E F Dissolve Acid in Solvent E->F Carboxylic Acid G Add SOCl₂ F->G H Reflux G->H I Concentrate H->I J Mix Alcohol, Base & Solvent I->J Acyl Chloride K Add Acyl Chloride J->K L React K->L M Workup & Purify L->M

Caption: Step-by-step workflow for the synthesis of pyrethroids.

Spectroscopic Data (Reference)

The following are reference spectroscopic data for the parent 2,2-dimethylcyclopropanecarboxylic acid. Researchers should expect similar characteristic peaks for their synthesized material.

2,2-Dimethylcyclopropanecarboxylic Acid:

  • ¹³C NMR: The carboxyl carbon typically appears in the range of 175-185 ppm. The quaternary carbon of the cyclopropane ring and the methyl carbons will have distinct signals in the aliphatic region.

  • ¹H NMR: The protons on the cyclopropane ring will appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The methyl protons will likely appear as two singlets due to their diastereotopic nature relative to the carboxylic acid group. The acidic proton of the carboxylic acid will be a broad singlet far downfield (typically >10 ppm).

  • IR Spectroscopy: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid dimer.[4][5] A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[4][5]

References

Application Notes: 2,2-Dimethylcyclopropyl Cyanide as a Key Intermediate in Cilastatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2,2-Dimethylcyclopropyl Cyanide as a crucial intermediate in the production of Cilastatin, a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby enhancing its efficacy.[1][2][3] This document outlines detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and mechanism of action.

Introduction

Cilastatin's molecular structure contains a distinctive 2,2-dimethylcyclopropyl moiety, which is essential for its biological activity. The synthesis of this chiral component is a critical step in the overall manufacturing process of the drug. This compound serves as a versatile precursor to key intermediates such as (S)-(+)-2,2-dimethylcyclopropane carboxamide and (S)-(+)-2,2-dimethylcyclopropane carboxylic acid. This document details a primary synthetic route starting from the formation of the cyclopropane ring, followed by the conversion of the cyanide to the carboxylic acid and subsequent amidation and chiral resolution.

Synthetic Pathway Overview

The synthesis of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide, a direct precursor to a key fragment of Cilastatin, can be achieved through a multi-step process starting from the formation of this compound. The overall synthetic scheme is depicted below.

start Starting Materials cyanide 2,2-Dimethylcyclopropyl Cyanide start->cyanide Cyclopropanation acid 2,2-Dimethylcyclopropane Carboxylic Acid cyanide->acid Hydrolysis amide (S)-(+)-2,2-Dimethylcyclopropane Carboxamide acid->amide Amidation & Chiral Resolution cilastatin Cilastatin Fragment amide->cilastatin

Caption: Synthetic pathway from starting materials to a key Cilastatin fragment.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylcyclopropane Carboxylic Acid via Cyanide Intermediate

This protocol is adapted from a patented method and involves the formation of the carboxylic acid from a suitable precursor via a cyanide intermediate, followed by hydrolysis.[4]

Materials:

  • 2,2-dimethyl-1,3-propanediol di-p-toluenesulfonate

  • Potassium cyanide (KCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., DMSO, DMF)

  • Diethyl ether

Procedure:

  • Cyanation: In a well-ventilated fume hood, dissolve 2,2-dimethyl-1,3-propanediol di-p-toluenesulfonate in a suitable polar aprotic solvent. Add potassium cyanide in portions while maintaining the reaction temperature below 30°C. Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Extraction: Quench the reaction mixture with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

  • Hydrolysis: To the crude this compound, add a 10-15% aqueous solution of sodium hydroxide. Heat the mixture to reflux (70-100°C) for 1-4 hours until the hydrolysis is complete (as monitored by the disappearance of the nitrile peak in IR spectroscopy).[4]

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2,2-dimethylcyclopropane carboxylic acid can be purified by vacuum distillation.

Protocol 2: Synthesis of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide

This protocol involves the conversion of the racemic carboxylic acid to the desired chiral amide.

Materials:

  • Racemic 2,2-dimethylcyclopropane carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Chiral resolving agent (e.g., L-(-)-menthol or a chiral amine)

  • Pyridine

  • Ammonia solution (15-30%)

Procedure:

  • Acyl Chloride Formation: Dissolve the racemic 2,2-dimethylcyclopropane carboxylic acid in dichloromethane and add a catalytic amount of DMF. Slowly add thionyl chloride and reflux the mixture for 2-5 hours. The resulting solution of 2,2-dimethylcyclopropane carbonyl chloride is used directly in the next step.[4]

  • Chiral Resolution (Diastereomeric Ester Formation): In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-menthol) in dichloromethane with pyridine. Cool the solution to 0°C and slowly add the previously prepared acyl chloride solution. Allow the reaction to proceed for 12-16 hours. Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the diastereomeric esters. The desired diastereomer can be isolated by fractional crystallization.[4][5]

  • Ammonolysis: Dissolve the isolated diastereomeric ester in a suitable solvent and bubble ammonia gas through the solution or treat with a concentrated aqueous ammonia solution. Monitor the reaction until completion.

  • Isolation of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield (S)-(+)-2,2-Dimethylcyclopropane Carboxamide.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the key synthetic steps.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Hydrolysis This compound, NaOHWater70-1001-4>90>95
Acyl Chloride Formation Carboxylic Acid, SOCl₂, DMFDichloromethaneReflux2-5Quantitative-
Chiral Resolution Acyl Chloride, Chiral Amine/AlcoholDichloromethane0 - RT12-1640-50 (of desired diastereomer)>99 (de)
Ammonolysis Diastereomeric Ester, AmmoniaDichloromethane/WaterRT6-12>85>98 (ee)

Mechanism of Action of Cilastatin

Cilastatin functions by inhibiting the enzyme dehydropeptidase-I, which is located in the brush border of the renal tubules.[1][2] This enzyme is responsible for the metabolic degradation of imipenem. By blocking this enzyme, Cilastatin prevents the inactivation of imipenem, leading to higher and more sustained plasma concentrations of the antibiotic, thus enhancing its therapeutic effect.[3][6]

Imipenem Imipenem DHP1 Dehydropeptidase-I (in Renal Tubules) Imipenem->DHP1 Metabolism Excretion Renal Excretion (Active Imipenem) Imipenem->Excretion Inactive Inactive Metabolites DHP1->Inactive Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Caption: Mechanism of Cilastatin's action in preventing Imipenem degradation.

Experimental Workflow

The overall workflow from the cyanide intermediate to the final chiral amide is outlined below.

cluster_0 Synthesis & Purification start Start: Crude 2,2-Dimethylcyclopropyl Cyanide hydrolysis Alkaline Hydrolysis start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction1 Solvent Extraction (Ether) acidification->extraction1 distillation Vacuum Distillation extraction1->distillation acid_product Racemic 2,2-Dimethylcyclopropane Carboxylic Acid distillation->acid_product acyl_chloride Acyl Chloride Formation (SOCl₂) acid_product->acyl_chloride resolution Chiral Resolution (Diastereomeric Salt Formation) acyl_chloride->resolution crystallization Fractional Crystallization resolution->crystallization isolated_diastereomer Isolated Diastereomer crystallization->isolated_diastereomer ammonolysis Ammonolysis isolated_diastereomer->ammonolysis recrystallization Recrystallization ammonolysis->recrystallization final_product Final Product: (S)-(+)-2,2-Dimethylcyclopropane Carboxamide recrystallization->final_product

Caption: Experimental workflow for the synthesis of the chiral amide intermediate.

Conclusion

This compound is a pivotal intermediate in the synthesis of Cilastatin. The protocols provided herein offer a viable pathway for the preparation of the key chiral precursor, (S)-(+)-2,2-Dimethylcyclopropane Carboxamide. The successful execution of these steps is critical for the efficient and stereoselective production of Cilastatin. Further optimization of reaction conditions and exploration of alternative, greener synthetic routes are ongoing areas of research in pharmaceutical process development.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,2-Dimethylcyclopropyl Cyanide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key intermediates for the active pharmaceutical ingredients (APIs) Cilastatin and Boceprevir, utilizing 2,2-dimethylcyclopropyl cyanide and related precursors. The protocols are based on established literature and patents, offering guidance for laboratory-scale synthesis.

Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Key Intermediate for Cilastatin

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a crucial chiral intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor often co-administered with the antibiotic imipenem.[1] The following protocols describe the chemical and biocatalytic routes for its synthesis.

Chemical Synthesis via Hydrolysis of this compound

The chemical synthesis involves the hydrolysis of this compound to 2,2-dimethylcyclopropanecarboxylic acid, followed by conversion to the amide.

Reaction Scheme:

G cluster_0 Synthesis Pathway A 2,2-Dimethylcyclopropyl Cyanide B 2,2-Dimethylcyclopropane- carboxylic Acid A->B  H₂O, H⁺ or OH⁻ (Hydrolysis) C (S)-(+)-2,2-Dimethylcyclopropane- carboxamide B->C  1. SOCl₂  2. NH₃ D Cilastatin C->D  Further Steps

Caption: Chemical synthesis pathway for the Cilastatin intermediate.

Experimental Protocol: Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[2][3]

  • Materials:

    • This compound

    • Dilute Hydrochloric Acid (e.g., 3 M)

    • Reflux apparatus

    • Distillation apparatus

    • Extraction funnel

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask containing this compound.

    • Add an excess of dilute hydrochloric acid to the flask.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield crude 2,2-dimethylcyclopropanecarboxylic acid.

    • The crude product can be further purified by distillation or crystallization.

Experimental Protocol: Amidation of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol describes the conversion of the carboxylic acid to the corresponding amide via an acid chloride intermediate.[1]

  • Materials:

    • 2,2-Dimethylcyclopropanecarboxylic Acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM) or Chloroform

    • N,N-Dimethylformamide (DMF) (catalyst)

    • Ammonia solution (aqueous or in an organic solvent)

    • Reflux apparatus

  • Procedure:

    • Dissolve 2,2-dimethylcyclopropanecarboxylic acid (114 g) in dichloromethane (500 g).[1]

    • Add a catalytic amount of N,N-dimethylformamide (1.0 g).[1]

    • Heat the mixture to reflux (40°C).[1]

    • Slowly add thionyl chloride (125 g) dropwise.[1]

    • Continue to reflux for 5 hours. The resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is used directly in the next step.[1]

    • Cool the reaction mixture and slowly add it to a cooled, stirred solution of excess ammonia.

    • Stir the mixture until the reaction is complete.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude 2,2-dimethylcyclopropanecarboxamide.

    • Purify the product by recrystallization.

Biocatalytic Synthesis from rac-2,2-Dimethylcyclopropanecarbonitrile

A highly efficient, one-pot, two-step bioprocess has been developed for the synthesis of (S)-2,2-dimethylcyclopropanecarboxamide from the racemic nitrile. This process utilizes a nitrile hydratase (NHase) and an amidase.[4]

Reaction Scheme:

G cluster_0 Biocatalytic Pathway A rac-2,2-Dimethylcyclopropyl- carbonitrile B (S)-2,2-Dimethylcyclopropane- carboxamide A->B  Nitrile Hydratase &  Amidase C (R)-2,2-Dimethylcyclopropane- carboxylic Acid A->C  Nitrile Hydratase &  Amidase

Caption: Biocatalytic synthesis of the Cilastatin intermediate.

Quantitative Data:

ParameterValueReference
Starting Materialrac-2,2-dimethylcyclopropanecarbonitrile[4]
Product(S)-2,2-dimethylcyclopropanecarboxamide[4]
Yield47%[4]
Enantiomeric Excess (ee)99.6%[4]
By-product(R)-2,2-dimethylcyclopropanecarboxylic acid[4]
By-product Yield45%[4]

Experimental Protocol Overview:

The detailed protocol for this biocatalytic process involves fermentation to produce the nitrile hydratase and amidase enzymes, followed by the one-pot biotransformation of rac-2,2-dimethylcyclopropanecarbonitrile. The separation of the desired (S)-amide from the (R)-acid by-product is achieved using macroporous resin adsorption chromatography.[4]

Synthesis of the Bicyclic Proline Intermediate for Boceprevir

Boceprevir is a protease inhibitor used in the treatment of Hepatitis C. A key structural feature is the bicyclic [3.1.0]proline moiety.[5][6] The synthesis of this intermediate involves a cyanation step to introduce the nitrile group, which is a precursor to the carboxylic acid.

Synthesis of 3-tert-Butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile

This protocol describes the synthesis of a protected cyanated intermediate for the Boceprevir core.[7]

Reaction Scheme:

G cluster_0 Synthesis Pathway A 3-tert-butoxycarbonyl-6,6-dimethyl- 3-azabicyclo[3.1.0]hexan-2-ol B 3-tert-Butoxycarbonyl-6,6-dimethyl- 3-azabicyclo[3.1.0]hexan-2-carbonitrile A->B  Trimethylsilyl cyanide,  BF₃·OEt₂ C Boceprevir Intermediate B->C  Hydrolysis & Further Steps

Caption: Synthesis of a cyanated intermediate for Boceprevir.

Experimental Protocol:

  • Materials:

    • 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol (0.20 g, 0.88 mmol)[7]

    • Trimethylsilyl cyanide (0.19 g)[7]

    • Methyl tert-butyl ether (14 ml)[7]

    • Boron trifluoride-diethyl ether complex (0.27 g)[7]

    • 7% Sodium hydrogen carbonate aqueous solution (5.3 g)[7]

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, prepare a solution of 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol and trimethylsilyl cyanide in methyl tert-butyl ether.[7]

    • Cool the solution to -78°C.[7]

    • Add the boron trifluoride-diethyl ether complex dropwise at a temperature between -78°C and -68°C.[7]

    • Maintain the mixture at this temperature for 3 hours.[7]

    • Warm the mixture to -40°C and hold for 4 hours.[7]

    • Quench the reaction by adding a 7% sodium hydrogen carbonate aqueous solution.[7]

    • Warm the mixture to 25°C and perform a liquid-liquid extraction.[7]

    • Extract the aqueous layer twice more with methyl tert-butyl ether.[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude product.

Quantitative Data:

ParameterValue (Example)Reference
Starting Alcohol0.20 g (0.88 mmol)[7]
Trimethylsilyl cyanide0.19 g[7]
Boron trifluoride-diethyl ether0.27 g[7]
YieldNot explicitly stated in the abstract.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. All chemical reactions should be performed by or under the direct supervision of a qualified chemist.

References

Application Note: Hydrolysis of 2,2-Dimethylcyclopropyl Cyanide to 2,2-Dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. This application note provides a detailed protocol for the hydrolysis of 2,2-dimethylcyclopropyl cyanide to its corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid. This cyclopropane derivative is a valuable building block in the synthesis of various pharmaceutical agents. The hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[1][2][3] This document outlines both approaches, offering flexibility depending on the substrate's compatibility with acidic or basic media.

Reaction Principle

The hydrolysis of a nitrile involves the addition of water across the carbon-nitrogen triple bond. This reaction is typically slow and requires either acid or base catalysis and elevated temperatures to proceed at a practical rate.[4]

  • Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1][4]

  • Base-Catalyzed Hydrolysis: A hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The reaction also forms an amide intermediate, which is then hydrolyzed under the basic conditions to yield a carboxylate salt. An acidic workup is necessary to protonate the carboxylate and isolate the free carboxylic acid.[1][4]

Comparative Data of Hydrolysis Conditions

While specific quantitative data for the hydrolysis of this compound is not extensively published, the following table summarizes typical conditions for nitrile hydrolysis based on general chemical principles and related transformations.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Water, often with a co-solvent like ethanol or dioxaneWater, often with a co-solvent like ethanol
Temperature Reflux (typically 80-100 °C)Reflux (typically 80-100 °C)
Reaction Time Several hours to overnightSeveral hours to overnight
Initial Product Carboxylic acid and ammonium saltCarboxylate salt and ammonia
Workup ExtractionAcidification followed by extraction
Yield Generally good to highGenerally good to high

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This mixing is highly exothermic and should be done slowly and with cooling.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethylcyclopropanecarboxylic acid.

  • Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Ethanol (optional, as a co-solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.0 - 3.0 eq) in water (and ethanol if needed to aid solubility of the nitrile).

  • Reagent Addition: Add this compound (1.0 eq) to the basic solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. A patent for a similar ester hydrolysis suggests reacting at 80°C for 3 hours, which can be used as a starting point.[5] Monitor the reaction for the evolution of ammonia gas (can be tested with moist litmus paper) and by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid in an ice bath. Caution: This is an exothermic process.

    • Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethylcyclopropanecarboxylic acid.

  • Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by recrystallization.

Reaction Pathway Diagrams

acid_hydrolysis start 2,2-Dimethylcyclopropyl Cyanide protonation Protonated Nitrile (Nitrile activated) start->protonation + H+ water_attack Nucleophilic Attack by Water protonation->water_attack intermediate1 Imidic Acid Intermediate water_attack->intermediate1 - H+ amide 2,2-Dimethylcyclopropyl Amide intermediate1->amide Tautomerization protonated_amide Protonated Amide amide->protonated_amide + H+ water_attack2 Nucleophilic Attack by Water protonated_amide->water_attack2 tetrahedral_int Tetrahedral Intermediate water_attack2->tetrahedral_int end 2,2-Dimethylcyclopropanecarboxylic Acid + NH4+ tetrahedral_int->end - NH3, +H+ base_hydrolysis start 2,2-Dimethylcyclopropyl Cyanide hydroxide_attack Nucleophilic Attack by OH- start->hydroxide_attack intermediate1 Anionic Intermediate hydroxide_attack->intermediate1 protonation Protonation by Water intermediate1->protonation amide_int Amide Intermediate protonation->amide_int hydroxide_attack2 Nucleophilic Attack by OH- amide_int->hydroxide_attack2 tetrahedral_int Tetrahedral Dianionic Intermediate hydroxide_attack2->tetrahedral_int carboxylate Carboxylate Salt + NH3 tetrahedral_int->carboxylate end 2,2-Dimethylcyclopropanecarboxylic Acid carboxylate->end Acidic Workup (H3O+) workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents 2. Add Reagents (Nitrile, Acid/Base, Solvent) setup->reagents heat 3. Heat to Reflux (Monitor Progress) reagents->heat cool 4. Cool Reaction heat->cool quench 5. Quench/Acidify cool->quench extract 6. Extraction with Organic Solvent quench->extract wash_dry 7. Wash and Dry Organic Layer extract->wash_dry evaporate 8. Solvent Removal (Rotary Evaporator) wash_dry->evaporate purify 9. Purify Crude Product (Distillation or Recrystallization) evaporate->purify

References

Application Notes and Protocols for the Reduction of 2,2-Dimethylcyclopropyl Cyanide to 2,2-dimethylcyclopropylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutical intermediates and bioactive molecules. 2,2-dimethylcyclopropylmethanamine is a valuable building block characterized by the presence of a sterically hindered cyclopropyl group adjacent to a primary amine. This structural motif can impart unique conformational constraints and metabolic stability to drug candidates. This document provides detailed protocols for the reduction of 2,2-dimethylcyclopropyl cyanide to 2,2-dimethylcyclopropylmethanamine using common and effective reducing agents.

Reaction Overview

The conversion of this compound to 2,2-dimethylcyclopropylmethanamine involves the reduction of the nitrile functional group. Several reagents can accomplish this transformation, with the most common being lithium aluminum hydride (LAH) and catalytic hydrogenation.

General Reaction Scheme:

Method 1: Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine salt.[2][3] An aqueous workup is then required to protonate the resulting dianion and liberate the primary amine.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Celite

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/ice bath

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (N2 or Ar), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Cooling: Cool the LAH suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the cooled LAH suspension via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture back down to 0 °C. Cautiously and sequentially add the following, allowing for gas evolution to subside between each addition:

    • Water (1 volume relative to LAH)[4]

    • 10% aqueous NaOH solution (1.5 volumes relative to LAH)[4]

    • Water (3 volumes relative to LAH)[4] This sequence should result in the formation of a granular precipitate.

  • Filtration: Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.[4]

  • Extraction: Transfer the combined filtrate to a separatory funnel. If layers are present, separate them. Wash the organic layer successively with water and brine solution.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,2-dimethylcyclopropylmethanamine.

  • Purification: The crude product can be purified by column chromatography or distillation if necessary. An acid-base workup can also be employed to separate the amine from any unreacted nitrile.[4]

Safety Precautions with LAH
  • Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and glassware.

  • The quenching procedure is highly exothermic and generates hydrogen gas, which is flammable. It must be performed slowly and with adequate cooling and ventilation.

  • Due to its reactivity, LAH is not ideal for large-scale reactions.[4]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a common alternative to metal hydride reductions for converting nitriles to amines. This method often employs catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] A key consideration is the potential for the formation of secondary and tertiary amine byproducts. The addition of ammonia or ammonium hydroxide can help to minimize the formation of these side products.[1]

Experimental Protocol

Materials:

  • This compound

  • Raney Nickel or 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Ammonia (gas) or Ammonium Hydroxide (aqueous solution)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr bottle), dissolve this compound in methanol or ethanol.

  • Additive: Add ammonium hydroxide to the solution or saturate the solution with ammonia gas. This helps to suppress the formation of secondary and tertiary amines.

  • Catalyst Addition: Carefully add the Raney Nickel or Pd/C catalyst to the reaction mixture under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and begin agitation (shaking or stirring). The reaction may require heating.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas.

  • Work-up: Once the reaction is complete (no more hydrogen uptake), carefully vent the hydrogen pressure and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.

  • Purification: The crude 2,2-dimethylcyclopropylmethanamine can be purified by distillation or column chromatography as needed.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the reduction of nitriles. Note that specific yields for this compound may vary and optimization is often necessary.

MethodReducing Agent/CatalystSolventTemperatureTypical YieldKey Considerations
Hydride Reduction Lithium Aluminum Hydride (LAH)THF, Diethyl Ether0 °C to Room Temp55-90%[5]Highly reactive, requires anhydrous conditions and careful workup. Not ideal for large scale.[4][5]
Catalytic Hydrogenation Raney Ni, H₂Methanol/NH₃Room Temp to ElevatedVariablePotential for secondary/tertiary amine byproducts. Additives like NH₃ are often used.[1]
Catalytic Hydrogenation Pd/C, H₂Ethanol/NH₃Room Temp to ElevatedVariableSimilar to Raney Ni, byproduct formation is a concern.[1]
Borane Reduction BH₃-THF or BH₃-SMe₂THFRoom Temp to ElevatedVariableMilder than LAH. BH₃-SMe₂ is more stable but has an unpleasant odor.[1]

Diagrams

Experimental Workflow for LAH Reduction

LAH_Reduction_Workflow start Start: this compound & LiAlH4 in Anhydrous THF reaction Reaction at 0°C to RT (4 hours) start->reaction 1. Add Nitrile to LAH quench Quench at 0°C (H₂O, NaOH, H₂O) reaction->quench 2. Cool and Quench filtration Filtration (through Celite) quench->filtration 3. Filter Precipitate extraction Liquid-Liquid Extraction (EtOAc/H₂O) filtration->extraction 4. Extract Filtrate drying Drying Organic Layer (Na₂SO₄) extraction->drying 5. Separate & Dry concentration Solvent Removal (Rotary Evaporation) drying->concentration 6. Concentrate purification Purification (Column Chromatography) concentration->purification 7. Purify Crude product Final Product: 2,2-dimethylcyclopropylmethanamine purification->product LAH_Mechanism nitrile 2,2-Dimethylcyclopropyl Cyanide (R-C≡N) hydride1 Hydride Attack (from AlH₄⁻) nitrile->hydride1 imine_anion Imine Anion Intermediate (R-C=N⁻) hydride1->imine_anion Nucleophilic Addition lewis_acid Lewis Acid Complexation (with AlH₃) imine_anion->lewis_acid imine_salt Imine Salt (R-C=N-AlH₃) lewis_acid->imine_salt hydride2 Second Hydride Attack (from AlH₄⁻) imine_salt->hydride2 dianion Dianion Intermediate (R-CH-N²⁻) hydride2->dianion Nucleophilic Addition workup Aqueous Workup (H₂O) dianion->workup amine Primary Amine Product (R-CH₂-NH₂) workup->amine Protonation

References

Application Notes and Protocols: Cycloaddition Reactions Involving 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopropyl cyanide is a versatile chemical scaffold with potential applications in the synthesis of complex molecular architectures relevant to medicinal chemistry and drug development. The inherent ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the nitrile group, suggests its utility in various cycloaddition reactions. These reactions can provide rapid access to diverse five- and six-membered carbocyclic and heterocyclic systems. This document outlines potential application notes and detailed experimental protocols for cycloaddition reactions involving this compound, based on established principles of cycloaddition chemistry with analogous activated cyclopropanes and dienophiles.

I. [4+2] Diels-Alder Cycloaddition Reactions

The nitrile group in this compound can act as an activating group for the cyclopropyl moiety to participate as a dienophile in Diels-Alder reactions. This approach offers a pathway to synthesize substituted cyclohexene derivatives incorporating a gem-dimethylcyclopropyl group.[1][2][3][4]

Application Note:

This protocol is designed for the [4+2] cycloaddition of this compound with various dienes to form substituted cyclohexene adducts. The reaction is expected to be facilitated by thermal conditions. The stereochemistry of the product will be dictated by the geometry of the diene.

Experimental Protocol: Thermal [4+2] Cycloaddition

Materials:

  • This compound

  • Diene (e.g., 1,3-Butadiene, Cyclopentadiene, Furan)

  • Anhydrous Toluene

  • High-pressure reaction vessel or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq).

  • Add the corresponding diene (1.2 - 2.0 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel securely.

  • Heat the reaction mixture to a temperature between 100-180 °C. The optimal temperature will depend on the reactivity of the diene.

  • Maintain the reaction at this temperature for 12-48 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data Summary (Hypothetical):
DieneProductExpected Yield (%)Expected Diastereoselectivity (endo:exo)
1,3-Butadiene4-(2,2-Dimethylcyclopropyl)cyclohex-1-ene-1-carbonitrile60-75N/A
Cyclopentadiene5-(2,2-Dimethylcyclopropyl)-bicyclo[2.2.1]hept-2-ene-5-carbonitrile70-85>10:1
Furan5-(2,2-Dimethylcyclopropyl)-7-oxabicyclo[2.2.1]hept-2-ene-5-carbonitrile50-65>10:1

Note: Yields and selectivities are estimates based on typical Diels-Alder reactions with activated dienophiles.

II. [3+2] Dipolar Cycloaddition Reactions with Nitrones

The strained cyclopropane ring of this compound can potentially undergo ring-opening to form a 1,3-dipole precursor, which can then participate in [3+2] cycloadditions. Alternatively, the double bond character of the cyclopropane C-C bonds could allow it to act as a dipolarophile with nitrones to form isoxazolidine derivatives.[5][6][7][8][9] Theoretical studies on related systems suggest that the presence of a cyclopropane ring can influence the activation energy of such reactions.[5]

Application Note:

This protocol outlines a potential method for the [3+2] cycloaddition between this compound and various nitrones to synthesize novel spirocyclic or substituted isoxazolidines. The reaction may require thermal or Lewis acid catalysis to proceed efficiently.

Experimental Protocol: Thermal [3+2] Cycloaddition with Nitrones

Materials:

  • This compound

  • Nitrone (e.g., N-benzylidene-methylamine N-oxide)

  • Anhydrous Dichloromethane or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the nitrone (1.0 eq) in anhydrous solvent.

  • Add this compound (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (40-110 °C, depending on the solvent).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 24-72 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the isoxazolidine product.

  • Characterize the product by spectroscopic methods.

Expected Data Summary (Hypothetical):
NitroneProductExpected Yield (%)Expected Regioselectivity
N-benzylidene-methylamine N-oxide2-Methyl-3-phenyl-5-(2,2-dimethylcyclopropyl)-5-cyanoisoxazolidine40-60Major regioisomer formed
C-Phenyl-N-tert-butylnitrone2-tert-Butyl-3-phenyl-5-(2,2-dimethylcyclopropyl)-5-cyanoisoxazolidine45-65Major regioisomer formed

III. Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered rings.[10][11][12][13][14][15][16][17] The cyclopropyl group of this compound could potentially participate in such reactions with alkenes upon photochemical activation, leading to bicyclo[1.1.0]butane derivatives or other rearranged products.

Application Note:

This protocol describes a general procedure for the photochemical [2+2] cycloaddition of this compound with an alkene. The reaction is initiated by UV irradiation, potentially in the presence of a photosensitizer.

Experimental Protocol: Photochemical [2+2] Cycloaddition

Materials:

  • This compound

  • Alkene (e.g., Cyclohexene)

  • Acetone (as solvent and photosensitizer) or another suitable photosensitizer (e.g., benzophenone)

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a solution of this compound (1.0 eq) and the alkene (2.0-5.0 eq) in acetone. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to minimize side reactions.

  • Transfer the solution to a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp while maintaining a low temperature (e.g., 0-25 °C) using a cooling bath.

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product mixture by column chromatography.

  • Characterize the isolated product(s).

Expected Data Summary (Hypothetical):
AlkeneProductExpected Yield (%)
CyclohexeneTricyclo[4.1.1.0¹,³]octane-1-carbonitrile derivative20-40
NorborneneTricyclo[3.2.1.0²,⁴]octane derivative25-45

Note: Yields for photochemical reactions can be highly variable and dependent on the specific substrates and reaction conditions.

Visualizations

Diels_Alder reagents This compound + Diene transition_state [4+2] Transition State reagents->transition_state Heat product Cyclohexene Adduct transition_state->product

Caption: Diels-Alder Reaction Pathway.

Three_Plus_Two_Cycloaddition reactants This compound + Nitrone intermediate Dipolar Intermediate (Concerted or Stepwise) reactants->intermediate Heat / Lewis Acid product Isoxazolidine intermediate->product

Caption: [3+2] Cycloaddition with a Nitrone.

Photo_Cycloaddition reactants This compound + Alkene excited_state Excited State Complex reactants->excited_state (UV Light) product Bicyclo[1.1.0]butane Derivative excited_state->product

Caption: Photochemical [2+2] Cycloaddition.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.

  • UV radiation is harmful; ensure proper shielding is in place during photochemical reactions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

The experimental protocols and expected data provided in this document are based on established chemical principles and analogies to related reactions. These are intended as starting points for investigation and may require optimization. The feasibility and outcomes of these reactions with this compound have not been experimentally verified in the cited literature. Researchers should proceed with caution and perform small-scale test reactions initially.

References

Application Notes and Protocols for Nucleophilic Addition to the Nitrile Group of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethylcyclopropyl moiety is a valuable structural motif in medicinal chemistry and materials science, prized for its unique conformational and electronic properties. The introduction of this group often proceeds through versatile intermediates such as 2,2-dimethylcyclopropyl cyanide. Nucleophilic addition to the nitrile group of this compound provides a direct route to a variety of functional groups, most notably ketones, which serve as key building blocks in the synthesis of more complex molecules.

This document provides detailed application notes and experimental protocols for the nucleophilic addition of organometallic reagents to this compound, leading to the formation of 2,2-dimethylcyclopropyl ketones. The protocols are based on established methodologies for nucleophilic additions to nitriles and are supplemented with representative data.

Reaction Overview

The primary focus of these notes is the conversion of this compound to ketones via a two-step sequence:

  • Nucleophilic Addition: An organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), attacks the electrophilic carbon of the nitrile group. This addition breaks the carbon-nitrogen triple bond, forming a stable intermediate imine anion.[1][2]

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to the corresponding ketone.[1][2]

The overall transformation is a powerful tool for carbon-carbon bond formation and the synthesis of structurally diverse cyclopropyl ketones.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in readily available literature, the following tables provide representative spectroscopic data for the resulting ketone products. This data is crucial for the identification and characterization of the synthesized compounds.

Table 1: Spectroscopic Data for 1-(2,2-dimethylcyclopropyl)ethan-1-one [3][4][5]

Spectroscopic Technique Data
¹³C NMR Representative shifts include signals for the carbonyl carbon, methyl groups, and the cyclopropyl ring carbons.
¹H NMR Characteristic signals for the methyl protons on the cyclopropyl ring, the cyclopropyl ring protons, and the acetyl methyl protons.
Mass Spectrometry (GC-MS) Molecular ion peak (M+) consistent with the molecular formula C₇H₁₂O.
Infrared (IR) Spectroscopy Strong absorption band characteristic of a ketone carbonyl (C=O) stretch.

Table 2: Representative Spectroscopic Data for (2,2-Dimethylcyclopropyl)(phenyl)methanone (Analogous to Phenyl(2-phenylcyclopropyl)methanone)[6]

Spectroscopic Technique Representative Data
¹³C NMR (100 MHz, CDCl₃) δ 198.6 (C=O), 140.4, 137.7, 132.9, 128.5, 128.1, 126.6, 126.2 (Aromatic C), 30.0, 29.3 (Cyclopropyl CH), 19.2 (Cyclopropyl CH₂)
¹H NMR (400 MHz, CDCl₃) δ 7.99 (d, J = 8.0 Hz, 2H), 7.57-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.31 (t, J = 7.7 Hz, 2H), 7.23 (t, J = 6.7 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 2.93-2.88 (m, 1H), 2.73-2.68 (m, 1H), 1.95-1.91 (m, 1H), 1.62-1.54 (m, 1H)
HRMS (ESI) m/z [M + Na]⁺ calcd for C₁₆H₁₄NaO: 245.0937, found: 245.0945

Experimental Protocols

The following are generalized protocols for the synthesis of 2,2-dimethylcyclopropyl ketones from this compound using Grignard and organolithium reagents. Safety Precaution: Organometallic reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of 1-(2,2-Dimethylcyclopropyl)ethan-1-one via Grignard Reaction

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under a positive pressure of argon.

  • Addition of Reactants: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added to the flask. The solution is cooled to 0 °C using an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel to the stirred solution of the nitrile at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of (2,2-Dimethylcyclopropyl)(phenyl)methanone via Organolithium Reaction

This protocol describes the reaction of this compound with phenyllithium.

Materials:

  • This compound

  • Phenyllithium (solution in cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is assembled under an argon atmosphere.

  • Addition of Reactants: A solution of this compound (1.0 equivalent) in anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Phenyllithium (1.1 to 1.3 equivalents) is added dropwise to the stirred nitrile solution, maintaining the temperature below -70 °C.

  • Reaction Progression: The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x volumes).

  • Purification: The combined organic extracts are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the nucleophilic addition of an organometallic reagent to a nitrile, followed by hydrolysis to yield a ketone.

Nucleophilic addition to a nitrile and subsequent hydrolysis.
Experimental Workflow

The logical flow of the experimental procedure for the synthesis of 2,2-dimethylcyclopropyl ketones is depicted below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 2,2-Dimethylcyclopropyl Cyanide and Cool setup->reagents addition Dropwise Addition of Organometallic Reagent reagents->addition reaction Stir at RT or -78 °C addition->reaction quench Quench Reaction (e.g., aq. NH₄Cl or HCl) reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Distillation or Chromatography) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product: 2,2-Dimethylcyclopropyl Ketone characterization->end

General workflow for ketone synthesis from this compound.
Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the reactants, intermediates, and the final product in the synthesis of a 2,2-dimethylcyclopropyl ketone.

Reaction_Components sub Substrate This compound inter Intermediate Imine Anion sub->inter reacts with nuc Nucleophile Grignard Reagent (R-MgX) or Organolithium (R-Li) nuc->inter prod Product 2,2-Dimethylcyclopropyl Ketone inter->prod undergoes hydro Hydrolysis Acidic Workup (H₃O⁺) hydro->prod

References

Application Notes and Protocols for the Synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2,2-dimethylcyclopropane carboxamide is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably for Cilastatin, a renal dehydropeptidase inhibitor. The stereochemistry of this compound is vital for its biological activity, making enantioselective synthesis a critical aspect of its production. This document provides a detailed experimental protocol for the synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxamide, targeted towards researchers, scientists, and professionals in drug development. The primary method detailed here involves the conversion of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid to the corresponding amide.

Synthetic Pathway Overview

The synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxamide is most commonly achieved through a two-step process starting from the enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then subjected to amination to yield the final product.

The precursor, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, can be obtained through various methods, including asymmetric synthesis or the resolution of a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid. One described method for obtaining the racemic acid starts from glycine ethyl ester hydrochloride, which undergoes diazotization, cyclopropanation, and hydrolysis.[1] The resulting racemic acid is then resolved to isolate the desired (S)-enantiomer.[1]

Experimental Protocol

This protocol details the conversion of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid to (S)-(+)-2,2-dimethylcyclopropane carboxamide.

Materials and Reagents

  • (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • N,N-Dimethylformamide (DMF)

  • Aqueous ammonia (15-30% solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)

  • Rotary evaporator

  • Equipment for filtration and extraction

Part 1: Synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxyl chloride

  • In a well-ventilated fume hood, dissolve (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in dichloromethane or chloroform.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

  • Heat the mixture to reflux (40°C for dichloromethane, 62°C for chloroform).[1]

  • Slowly add thionyl chloride (1.05-1.1 equivalents) dropwise to the refluxing solution.

  • Continue refluxing for 2-5 hours, monitoring the reaction progress by TLC or GC.[1]

  • Once the reaction is complete, the resulting solution of (S)-(+)-2,2-dimethylcyclopropane carboxyl chloride is typically used directly in the next step without purification.[1]

Part 2: Synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxamide

  • Cool the reaction mixture containing the acid chloride to 0-5°C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (15-30% solution) to the cooled solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2,2-dimethylcyclopropane carboxamide.

  • The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system to obtain a product with high purity.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis.

ParameterValueReference
Starting Material(S)-(+)-2,2-dimethylcyclopropanecarboxylic acid[1]
Overall Yield>17% (from glycine ethyl ester hydrochloride)[1]
Enantiomeric Excess (ee)>98%[1]
Purity (after recrystallization)99.2 - 99.4%[2]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Acid Chloride Formation cluster_1 Part 2: Amidation cluster_2 Purification start Start with (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid dissolve Dissolve in Dichloromethane/Chloroform + DMF start->dissolve reflux Heat to Reflux dissolve->reflux add_socl2 Add Thionyl Chloride reflux->add_socl2 react_1 Reflux for 2-5 hours add_socl2->react_1 acid_chloride (S)-(+)-2,2-dimethylcyclopropane carboxyl chloride solution react_1->acid_chloride cool Cool to 0-5°C acid_chloride->cool add_nh3 Add Aqueous Ammonia cool->add_nh3 react_2 Stir for 1-2 hours at RT add_nh3->react_2 workup Workup: - Separate layers - Wash - Dry react_2->workup concentrate Concentrate in vacuo workup->concentrate crude_product Crude (S)-(+)-2,2-dimethylcyclopropane carboxamide concentrate->crude_product recrystallize Recrystallize from Hot Water crude_product->recrystallize final_product Pure (S)-(+)-2,2-dimethylcyclopropane carboxamide recrystallize->final_product

Caption: Synthetic workflow for (S)-(+)-2,2-dimethylcyclopropane carboxamide.

Signaling Pathway Diagram (Illustrative)

While there is no direct signaling pathway involved in this chemical synthesis, the following diagram illustrates the logical relationship and progression of the key chemical transformations.

Logical_Progression start_material S-(+)-2,2-dimethylcyclopropanecarboxylic acid intermediate S-(+)-2,2-dimethylcyclopropane carboxyl chloride start_material->intermediate Acylation (SOCl₂) final_product S-(+)-2,2-dimethylcyclopropane carboxamide intermediate->final_product Amination (NH₃·H₂O)

Caption: Key transformations in the synthesis of the target compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,2-Dimethylcyclopropyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of derivatives of 2,2-dimethylcyclopropyl cyanide. Direct cross-coupling of the cyanide itself is not a widely established method. Therefore, this document outlines robust and reliable protocols for the conversion of this compound into more versatile coupling partners—specifically 2,2-dimethylcyclopropylamine and potassium (2,2-dimethylcyclopropyl)trifluoroborate—and their subsequent application in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, respectively. These methods are essential for the incorporation of the valuable 2,2-dimethylcyclopropyl motif into aromatic and heteroaromatic scaffolds, which is of significant interest in medicinal chemistry and drug development.

Section 1: Synthetic Pathways from this compound

The this compound is a versatile precursor that can be efficiently converted into key intermediates for palladium-catalyzed cross-coupling reactions. The two primary pathways detailed here are the reduction to 2,2-dimethylcyclopropylamine for Buchwald-Hartwig amination and a multi-step conversion to potassium (2,2-dimethylcyclopropyl)trifluoroborate for Suzuki-Miyaura coupling.

graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

}

Figure 1: Synthetic routes from this compound to cross-coupled products.

Section 2: Suzuki-Miyaura Cross-Coupling of Potassium (2,2-Dimethylcyclopropyl)trifluoroborate

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For the coupling of the 2,2-dimethylcyclopropyl group, the use of a potassium trifluoroborate salt is advantageous due to its stability and ease of handling compared to the corresponding boronic acid.

Experimental Protocols

Protocol 2.1: Hydrolysis of this compound to 2,2-Dimethylcyclopropane Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) (5.0 equiv).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the mixture to pH ~2 with concentrated hydrochloric acid (HCl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield 2,2-dimethylcyclopropane carboxylic acid, which can be used in the next step without further purification if of sufficient purity.

Protocol 2.2: Synthesis of Potassium (2,2-Dimethylcyclopropyl)trifluoroborate

This protocol is adapted from procedures for similar cyclopropyl derivatives.

  • Formation of the Lithium Alkoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,2-dimethylcyclopropane carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi) (2.2 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: To the reaction mixture, add trimethyl borate (B(OMe)₃) (1.5 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Formation of the Trifluoroborate Salt:

    • Cool the reaction mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

    • Stir the biphasic mixture vigorously for 4 hours at room temperature.

  • Work-up and Purification:

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Discard the organic layers.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any remaining organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain a solid residue.

    • Triturate the solid with hot acetone to precipitate the inorganic salts.

    • Filter the mixture and concentrate the acetone filtrate to yield the crude potassium (2,2-dimethylcyclopropyl)trifluoroborate. The product can be further purified by recrystallization.

Protocol 2.3: Suzuki-Miyaura Coupling with Aryl/Heteroaryl Chlorides [1][2]

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl chloride (1.0 equiv, 0.5 mmol), potassium (2,2-dimethylcyclopropyl)trifluoroborate (1.01 equiv, 0.505 mmol), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and a suitable phosphine ligand (e.g., XPhos or n-BuPAd₂, 4 mol%).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (3.0 equiv) as the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen). Add a degassed solvent mixture, such as 10:1 toluene/water (0.25 M).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides

The following data is based on the coupling of the parent potassium cyclopropyltrifluoroborate and serves as a strong predictive model for the reactivity of the 2,2-dimethyl substituted analogue.[1][2]

EntryAryl ChlorideLigandYield (%)
14-ChloroacetophenoneXPhos95
24-ChlorobenzonitrileXPhos92
3Methyl 4-chlorobenzoateXPhos94
42-Chloroquinolinen-BuPAd₂75
52-Chloroquinoxalinen-BuPAd₂68
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}

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Section 3: Buchwald-Hartwig Amination with 2,2-Dimethylcyclopropylamine

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds.[3][4] This section details the synthesis of 2,2-dimethylcyclopropylamine from the corresponding cyanide and its subsequent coupling with aryl halides.

Experimental Protocols

Protocol 3.1: Reduction of this compound to 2,2-Dimethylcyclopropylamine

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, suspend lithium aluminum hydride (LiAlH₄) (1.5 equiv) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Reagent Addition: Dissolve this compound (1.0 equiv) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash it thoroughly with the reaction solvent.

  • Purification: Dry the combined filtrate over anhydrous potassium carbonate (K₂CO₃). Filter and carefully remove the solvent by distillation to obtain 2,2-dimethylcyclopropylamine. Caution: The product is a volatile amine.

Protocol 3.2: Buchwald-Hartwig Amination with Aryl/Heteroaryl Halides [3][4][5][6][7]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Substrate and Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere. Add 2,2-dimethylcyclopropylamine (1.4 equiv) followed by a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 1-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent and water.

    • Separate the layers and extract the aqueous phase.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Cyclopropylamines with Aryl Halides

The following table provides representative yields for the Buchwald-Hartwig amination of cyclopropylamine with various aryl halides, which can be extrapolated to the 2,2-dimethyl substituted analogue.

Buchwald_Hartwig

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,2-Dimethylcyclopropyl Cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant pathways for synthesizing this compound:

  • Dehydration of 2,2-Dimethylcyclopropanecarboxamide: This is a direct, single-step conversion of the corresponding primary amide to the nitrile. This method is often preferred for its simplicity if the amide precursor is readily available.[1][2]

  • Cyclopropanation and Functional Group Interconversion: This route involves first constructing the cyclopropane ring, typically via a Simmons-Smith reaction or a variation thereof, on a suitable alkene precursor.[3] The resulting intermediate is then converted to the cyanide. For example, one could start with 2-methylpropene, perform an asymmetric cyclopropanation, and follow with functional group manipulations to yield the target nitrile.[4]

Q2: How can I introduce the cyanide group effectively while minimizing side reactions?

Introducing the cyano group can be accomplished through various methods, each with its own challenges. When performing a nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) on a cyclopropyl halide, a common side reaction is the formation of isonitriles. To optimize this step:

  • Use Phase-Transfer Catalysis (PTC): PTC is highly effective for cyanation reactions.[5][6] A catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336®), facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the substrate resides, increasing the reaction rate and yield.[5][7]

  • Solvent Choice: The choice of solvent is critical. Using the product from a previous step as the solvent can save on isolation and solvent exchange steps, minimizing material loss.[5]

  • Control Temperature: Higher temperatures can sometimes favor the formation of isonitrile byproducts. It is recommended to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]

Q3: What is the "Furukawa Modification" of the Simmons-Smith reaction, and when should I use it?

The Furukawa modification involves substituting the traditional zinc-copper (Zn/Cu) couple with diethylzinc (Et₂Zn) in the Simmons-Smith cyclopropanation.[3][8] This modification often increases the reactivity of the system and can lead to better yields, especially for less reactive or electron-deficient olefins.[9][10] It is a preferred method for cyclopropanating unfunctionalized, achiral alkenes and can provide excellent results with shorter reaction times.[8][10]

Troubleshooting Guide

Problem 1: Low yield during the dehydration of 2,2-Dimethylcyclopropanecarboxamide.

Low yields in the conversion of 2,2-dimethylcyclopropanecarboxamide to the corresponding cyanide are a frequent issue. The causes can typically be traced to the choice of reagent, reaction conditions, or the presence of impurities.

  • Cause A: Inadequate Dehydrating Agent: The effectiveness of dehydrating agents varies significantly.

    • Solution: Select a suitable dehydrating agent based on your substrate's sensitivity and the desired reaction conditions. Common and effective agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1] More modern and milder options like propylphosphonic anhydride (T3P®) or systems like oxalyl chloride/DMSO can offer high yields under gentle conditions.[11] Ensure the agent is fresh and anhydrous, as moisture can consume it and lead to hydrolysis of the starting material or product.[1]

  • Cause B: Harsh Reaction Conditions: High temperatures can cause decomposition of the starting amide or the final nitrile product.[1]

    • Solution: Attempt the reaction at a lower temperature. Many modern dehydration protocols can be performed at room temperature or even 0°C.[1] If heating is necessary, ensure it is uniform and well-controlled to prevent localized overheating.

  • Cause C: Presence of Moisture: Water in the reaction mixture will react with the dehydrating agent and can hydrolyze the amide or nitrile.[1]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use, and run the reaction under an inert atmosphere like nitrogen or argon.[1]

  • Cause D: Side Reactions: The formation of byproducts can significantly lower the yield of the desired nitrile.

    • Solution: Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify the major byproducts. This information can help diagnose competing reaction pathways and guide further optimization of the reaction conditions.

Problem 2: Poor yield or failed Simmons-Smith cyclopropanation.

The Simmons-Smith reaction is a powerful tool for forming the cyclopropane ring but can be sensitive to experimental parameters.

  • Cause A: Inactive Zinc Reagent: The zinc-copper couple or other zinc source must be sufficiently activated to form the organozinc carbenoid intermediate.

    • Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. Using diethylzinc (the Furukawa modification) can often improve reactivity and consistency.[8][10] For electron-poor alkenes, the addition of a catalytic amount of diethylzinc to the standard Zn/Cu couple system has been shown to significantly improve yields.[9]

  • Cause B: Sub-optimal Reaction Conditions: Factors like solvent, temperature, and reagent stoichiometry are crucial for success.

    • Solution: A systematic evaluation of reaction parameters is recommended. Dry 1,2-dichloroethane (DCE) is often an effective solvent.[9] The reaction temperature should be carefully controlled; flow chemistry setups can offer superior heat and mass transfer, leading to better performance compared to batch processes.[9]

Data Presentation

Table 1: Comparison of Selected Dehydrating Agents for Primary Amide Dehydration

Dehydrating Agent/SystemTypical ConditionsTypical Yield Range (%)Notes
Thionyl Chloride (SOCl₂)Reflux in solvent (e.g., DCM)Good to ExcellentA common, effective, but potentially harsh reagent.[1]
Phosphorus Pentoxide (P₂O₅)High temperature, often neatVariableA powerful but aggressive dehydrating agent.[1][2]
PCl₃ / Et₂NHReflux in CHCl₃, 40 min85-95A high-yielding method with a broad substrate scope.[12]
P(OPh)₃ / DBUMicrowave, 150 °C, 4 min88-96A rapid, solvent-free method suitable for diverse amides.[12]
Oxalyl Chloride / cat. DMSORoom temperature, 1 hGood to ExcellentA mild and efficient method for a wide range of amides.[11]
Propylphosphonic Anhydride (T3P®)Varies with substrateExcellentAn efficient reagent for converting aldehydes (and amides) to nitriles.[11]

Table 2: Parameter Optimization for Simmons-Smith Cyclopropanation

ParameterVariationEffect on YieldComment
Zinc Reagent Zn/Cu Couple vs. Diethylzinc (Et₂Zn)Et₂Zn often gives higher yields and reactivity.[8][10]The Furukawa modification is generally preferred for unfunctionalized alkenes.[8]
Alkene Electronics Electron-donating groups vs. Electron-withdrawing groupsElectron-donating groups give excellent yields. Strongly electron-withdrawing groups significantly decrease yield.[9]For electron-poor alkenes, adding catalytic Et₂Zn to the Zn/Cu system can recover the yield.[9]
Solvent 1,2-Dichloroethane (DCE)Effective solvent for flow-chemistry setups.[9]Anhydrous conditions are critical.
Temperature 0 °C to 40 °CReaction is often performed at or below room temperature.[9]Flow reactors provide better temperature control than batch processes.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Amide

This protocol provides a general method for the dehydration of 2,2-dimethylcyclopropanecarboxamide using thionyl chloride (SOCl₂).

  • Materials:

    • 2,2-Dimethylcyclopropanecarboxamide

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)[12]

    • N,N-Dimethylformamide (DMF) (catalyst)[13]

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-dimethylcyclopropanecarboxamide (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).[13]

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.[13]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC or GC.[13]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

  • Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis_Pathways cluster_0 Route A: Dehydration cluster_1 Route B: Cyclopropanation Amide 2,2-Dimethylcyclopropanecarboxamide Cyanide_A 2,2-Dimethylcyclopropyl Cyanide Amide->Cyanide_A Dehydration (e.g., SOCl₂, P₂O₅) Alkene Alkene Precursor (e.g., 2-Methylpropene) Cyclopropane Cyclopropane Intermediate Alkene->Cyclopropane Simmons-Smith Reaction Cyanide_B 2,2-Dimethylcyclopropyl Cyanide Cyclopropane->Cyanide_B Functional Group Interconversion

Caption: Primary synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield in Amide Dehydration check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions analyze_byproducts 3. Analyze Byproducts start->analyze_byproducts reagent_purity Is dehydrating agent fresh and anhydrous? check_reagents->reagent_purity temp_control Is temperature too high? (Risk of decomposition) check_conditions->temp_control analysis Identify side-products (TLC, GC-MS, NMR) analyze_byproducts->analysis reagent_choice Is the agent potent enough? Consider alternatives. reagent_purity->reagent_choice Yes optimize Optimize conditions based on identified issues reagent_purity->optimize No (Use fresh/dry agent) reagent_choice->analysis Yes reagent_choice->optimize No (Select stronger agent) moisture_control Are solvent/glassware fully anhydrous? temp_control->moisture_control No temp_control->optimize Yes (Lower temperature) moisture_control->analysis Yes moisture_control->optimize No (Dry system/reagents) analysis->optimize

Caption: Troubleshooting workflow for low yield in amide dehydration.

PTC_Mechanism organic_phase Organic Phase Substrate (R-X) Product (R-CN) catalyst_transfer_to_aq Catalyst (Q⁺A⁻) organic_phase->catalyst_transfer_to_aq 3. Reaction occurs Catalyst (Q⁺X⁻) returns aqueous_phase Aqueous/Solid Phase Cyanide Salt (M⁺CN⁻) aqueous_phase->catalyst_transfer_to_aq 1. Anion Exchange (A⁻ for CN⁻) catalyst_transfer_to_org Active Catalyst (Q⁺CN⁻) catalyst_transfer_to_aq->catalyst_transfer_to_org catalyst_transfer_to_org->organic_phase 2. Transfers CN⁻ to organic phase

Caption: Role of a Phase-Transfer Catalyst in a cyanation reaction.

References

Technical Support Center: Synthesis of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylcyclopropyl Cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • Nucleophilic Substitution: This route, an application of the Kolbe nitrile synthesis, involves the reaction of a 1-halo-2,2-dimethylcyclopropane (typically the bromo or iodo derivative) with a cyanide salt, such as sodium or potassium cyanide.[1] This method is effective for primary and some secondary halides.

  • Dehydration of 2,2-Dimethylcyclopropanecarboxamide: This method involves the removal of a water molecule from the primary amide, 2,2-Dimethylcyclopropanecarboxamide, using a dehydrating agent to form the corresponding nitrile.

Q2: What are the typical byproducts I can expect in the nucleophilic substitution synthesis?

The primary byproduct of concern is 2,2-Dimethylcyclopropyl Isonitrile . This forms because the cyanide ion is an ambident nucleophile, meaning it can attack the alkyl halide with either the carbon or the nitrogen atom.[1][2] Other potential byproducts include:

  • Elimination products: Although less common with primary halides, elimination reactions can lead to the formation of unsaturated compounds.

  • Hydrolysis products: If water is present in the reaction, the nitrile product can be hydrolyzed to 2,2-Dimethylcyclopropanecarboxamide or 2,2-Dimethylcyclopropanecarboxylic acid.

Q3: What byproducts are common in the dehydration of 2,2-Dimethylcyclopropanecarboxamide?

The most common impurity in this reaction is the unreacted starting material , 2,2-Dimethylcyclopropanecarboxamide. The formation of other byproducts is highly dependent on the dehydrating agent used. For example, when using phosphorus pentoxide (P₄O₁₀), phosphorus-containing residues will be present. If thionyl chloride (SOCl₂) is used, sulfur-containing byproducts may be formed.

Q4: How can I minimize the formation of the isonitrile byproduct in the nucleophilic substitution reaction?

The ratio of nitrile to isonitrile can be influenced by the reaction conditions. To favor the formation of the desired nitrile:

  • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the metal cation more effectively, leaving the cyanide anion freer to react with its more nucleophilic carbon atom.[1]

  • Cyanide Salt: Use alkali metal cyanides like NaCN or KCN, which are more ionic in nature.[2]

Q5: How can I effectively remove the unreacted amide after a dehydration reaction?

Purification can typically be achieved through distillation or chromatography. Since the amide has a significantly higher boiling point and different polarity compared to the nitrile, these separation techniques are usually effective. Recrystallization of the crude product may also be a viable option to remove less soluble amide.

Troubleshooting Guides

Guide 1: Nucleophilic Substitution Route
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired nitrile. 1. Incomplete reaction. 2. Formation of a significant amount of isonitrile byproduct. 3. Presence of water leading to hydrolysis. 4. Inefficient purification.1. Increase reaction time or temperature. Ensure the cyanide salt is sufficiently soluble in the chosen solvent. 2. Use a polar aprotic solvent (e.g., DMSO) and an alkali metal cyanide (e.g., NaCN).[1] 3. Ensure all reagents and solvents are anhydrous. 4. Optimize distillation conditions or chromatographic separation.
Presence of a significant peak corresponding to the isonitrile in GC-MS or NMR. The cyanide ion is an ambident nucleophile, and reaction conditions may favor attack through the nitrogen atom.1. As mentioned above, use a polar aprotic solvent and an ionic cyanide salt. 2. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the cyanide ion in the organic phase.
Reaction is sluggish or does not proceed. 1. The halide is not reactive enough (e.g., a chloride). 2. The cyanide salt is not soluble in the reaction solvent.1. If using a less reactive halide, consider converting it to the more reactive iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction). 2. Choose a solvent in which the cyanide salt has better solubility, such as DMSO.
Guide 2: Dehydration of Amide Route
Observed Issue Potential Cause(s) Suggested Solution(s)
Low conversion to the nitrile (significant amount of starting amide remains). 1. Insufficient amount of dehydrating agent. 2. Dehydrating agent is not active (e.g., has absorbed moisture). 3. Reaction temperature is too low or reaction time is too short.1. Increase the molar equivalents of the dehydrating agent. 2. Use freshly opened or properly stored dehydrating agent. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of colored impurities or tar. The reaction conditions are too harsh, leading to decomposition of the starting material or product.1. Lower the reaction temperature. 2. Add the dehydrating agent portion-wise to control the reaction exotherm. 3. Choose a milder dehydrating agent.
Difficult purification. The byproducts from the dehydrating agent are interfering with the isolation of the nitrile.1. Follow the recommended work-up procedure for the specific dehydrating agent used to quench and remove byproducts. 2. An aqueous workup followed by extraction is often necessary. Distillation of the crude product is typically effective.

Summary of Potential Byproducts

Synthetic Route Common Byproduct Structure Reason for Formation Notes on Removal
Nucleophilic Substitution2,2-Dimethylcyclopropyl IsonitrileR-N≡CAmbident nature of the cyanide nucleophile.[1]Difficult to separate from the nitrile by distillation due to similar boiling points. Careful chromatography may be effective.
Nucleophilic SubstitutionElimination ProductsAlkenesCompeting elimination reaction, especially with hindered halides.Can often be separated by distillation due to differences in boiling points.
Dehydration of AmideUnreacted 2,2-DimethylcyclopropanecarboxamideR-C(=O)NH₂Incomplete reaction.Higher boiling point and different polarity allow for separation by distillation or chromatography.

Experimental Protocols

Illustrative Protocol 1: Synthesis of this compound via Nucleophilic Substitution

  • Materials: 1-bromo-2,2-dimethylcyclopropane, sodium cyanide, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.

    • Heat the mixture to 90 °C with stirring to dissolve the sodium cyanide.

    • Slowly add 1-bromo-2,2-dimethylcyclopropane (1.0 equivalent) to the reaction mixture.

    • Maintain the reaction temperature at 120-140 °C and monitor the reaction progress by GC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation.

Illustrative Protocol 2: Synthesis of this compound via Dehydration of Amide

  • Materials: 2,2-Dimethylcyclopropanecarboxamide, phosphorus pentoxide (P₄O₁₀).

  • Procedure:

    • In a round-bottom flask, thoroughly mix 2,2-Dimethylcyclopropanecarboxamide (1.0 equivalent) and phosphorus pentoxide (0.5-1.0 equivalents).

    • Equip the flask for simple distillation with a receiving flask cooled in an ice bath.

    • Heat the mixture gently under vacuum. The product nitrile will distill as it is formed.

    • Collect the distillate and, if necessary, redistill to obtain the pure this compound.

Visualizations

Troubleshooting_Synthesis cluster_start Start: Synthesis of this compound cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Dehydration of Amide start Choose Synthetic Route r1_start Reaction of 1-halo-2,2-dimethylcyclopropane with NaCN/KCN start->r1_start Substitution r2_start Dehydration of 2,2-Dimethylcyclopropanecarboxamide start->r2_start Dehydration r1_check Analyze Crude Product (GC-MS, NMR) r1_start->r1_check r1_issue1 Low Yield / Incomplete Reaction r1_check->r1_issue1 Problem r1_issue2 High Isonitrile Content r1_check->r1_issue2 Problem r1_success Purify Product r1_check->r1_success OK r1_sol1 Increase Temp/Time Use Anhydrous Conditions r1_issue1->r1_sol1 r1_sol2 Use Polar Aprotic Solvent (DMSO) Use Ionic Cyanide Salt (NaCN) r1_issue2->r1_sol2 r1_sol1->r1_start Re-run r1_sol2->r1_start Re-run r2_check Analyze Crude Product (TLC, GC) r2_start->r2_check r2_issue1 Low Conversion / High Starting Material r2_check->r2_issue1 Problem r2_issue2 Decomposition / Tar Formation r2_check->r2_issue2 Problem r2_success Purify Product r2_check->r2_success OK r2_sol1 Increase Dehydrating Agent Ensure Anhydrous Conditions Increase Temp/Time r2_issue1->r2_sol1 r2_sol2 Lower Temperature Portion-wise Addition of Reagent Use Milder Dehydrating Agent r2_issue2->r2_sol2 r2_sol1->r2_start Re-run r2_sol2->r2_start Re-run

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Overcoming challenges in the scale-up of 2,2-Dimethylcyclopropyl Cyanide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 2,2-Dimethylcyclopropyl Cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the cyclopropanation of a suitable alkene precursor, such as methacrylonitrile. The Simmons-Smith reaction and its modifications are widely used for this transformation.[1][2][3] Biocatalytic routes using nitrile hydratases may also be considered for specific applications.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges during scale-up include maintaining consistent yields, managing heat evolution from the exothermic cyclopropanation reaction, ensuring efficient mixing of heterogeneous reaction mixtures, dealing with the formation of byproducts, and developing effective purification strategies to achieve high product purity.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are crucial. The handling of pyrophoric reagents like diethylzinc (in modified Simmons-Smith procedures) requires an inert atmosphere and careful technique. Diiodomethane is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The final product, this compound, is a flammable liquid and is harmful if swallowed.[4][5]

Q4: How can I monitor the progress of the cyclopropanation reaction?

A4: The reaction progress can be effectively monitored by analytical techniques such as Gas Chromatography (GC) to observe the consumption of the starting alkene and the formation of the product. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is showing very low or no yield of this compound. What are the potential causes and how can I resolve this?

A: Low or no product yield is a common issue that can stem from several factors related to reagent quality, reaction conditions, and experimental setup.

Potential Causes and Solutions for Low Yield

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and properly activated. The use of ultrasound can enhance activation.
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction.
Presence of Moisture or Air The Simmons-Smith reaction is highly sensitive to moisture and air. All glassware must be thoroughly oven-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Low Substrate Reactivity For electron-deficient alkenes like methacrylonitrile, consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Zinc-Copper Couple, Diiodomethane) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK re_run_optimized Re-run with Fresh Reagents and Optimized Conditions check_reagents->re_run_optimized Reagents Faulty check_substrate Consider Substrate Reactivity check_conditions->check_substrate Conditions OK check_conditions->re_run_optimized Conditions Faulty check_substrate->re_run_optimized Substrate is Reactive modify_reagent Use More Reactive Reagent (e.g., Furukawa Modification) check_substrate->modify_reagent Substrate is Electron-Deficient success Successful Synthesis re_run_optimized->success modify_reagent->success

Caption: Troubleshooting decision tree for addressing low product yield.

Issue 2: Incomplete Conversion of Starting Material

Q: My reaction has stalled, and I have a significant amount of unreacted methacrylonitrile. What should I do?

A: Incomplete conversion is often due to insufficient reagent or loss of reagent activity over time.

Potential Causes and Solutions for Incomplete Conversion

Potential CauseRecommended Solution
Insufficient Cyclopropanating Reagent Ensure the correct stoichiometry of the cyclopropanating reagent is used. For less reactive substrates, a slight excess may be necessary.
Deactivation of the Reagent The organozinc carbenoid can degrade over time, especially if exposed to trace amounts of air or moisture. Consider a slow, continuous addition of the reagent during the reaction to maintain an effective concentration.
Inadequate Mixing In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between all reactants. For larger scale reactions, mechanical stirring is recommended.
Issue 3: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. What are these byproducts, and how can I minimize them?

A: Byproduct formation can reduce your yield and complicate purification. The nature of the byproducts depends on the specific reaction conditions.

Common Byproducts and Mitigation Strategies

ByproductFormation MechanismMitigation Strategy
Polymerized Methacrylonitrile The double bond of methacrylonitrile can polymerize under certain conditions, especially at elevated temperatures or in the presence of radical initiators.Maintain a controlled reaction temperature. Ensure reagents are free of radical initiators.
Iodinated or Methylated Byproducts The zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or in the presence of certain functional groups.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
Ring-Opened Products Under harsh acidic or basic work-up conditions, the cyclopropane ring can potentially open.Employ a mild work-up procedure, such as quenching with a saturated aqueous solution of ammonium chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Simmons-Smith Reaction (Furukawa Modification)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Methacrylonitrile

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Initial Charge: Under a nitrogen atmosphere, charge the flask with methacrylonitrile and anhydrous diethyl ether.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the diethylzinc solution via syringe, followed by the dropwise addition of diiodomethane from the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

Experimental Workflow Diagram

experimental_workflow setup Reaction Setup (Inert Atmosphere) charge Charge Reactants (Methacrylonitrile, Ether) setup->charge cool Cool to 0 °C charge->cool add_reagents Add Diethylzinc and Diiodomethane cool->add_reagents react Stir at Room Temperature (12-16 hours) add_reagents->react monitor Monitor by GC-MS react->monitor monitor->react Incomplete workup Quench and Extract monitor->workup Reaction Complete purify Dry, Concentrate, and Distill workup->purify product Pure 2,2-Dimethylcyclopropyl Cyanide purify->product

Caption: General experimental workflow for the synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To monitor reaction progress, identify byproducts, and determine the purity of the final product.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Expected Results: The starting material (methacrylonitrile) and the product (this compound) will have distinct retention times. The mass spectrum of the product will show a molecular ion peak corresponding to its molecular weight (95.15 g/mol ).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the structure of the final product.

  • Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Spectral Features: The spectrum will show characteristic signals for the gem-dimethyl protons and the cyclopropyl protons. The integration of these signals will correspond to the number of protons in each environment.

  • Expected ¹³C NMR Spectral Features: The spectrum will show distinct signals for the quaternary carbon, the methyl carbons, the cyclopropyl carbons, and the nitrile carbon.

Simplified Reaction Pathway

reaction_pathway methacrylonitrile Methacrylonitrile plus1 + arrow Cyclopropanation reagents CH₂I₂ + Et₂Zn (Furukawa Reagent) product This compound arrow->product

Caption: Simplified representation of the synthesis reaction.

References

Side reactions of 2,2-Dimethylcyclopropyl Cyanide in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylcyclopropyl Cyanide. It addresses potential side reactions and stability issues encountered during experiments under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound when subjected to acidic or basic aqueous conditions?

Under both acidic and basic conditions, the predominant reaction of this compound is the hydrolysis of the nitrile functional group.[1][2] This process typically occurs in two stages: first, the conversion of the nitrile to 2,2-dimethylcyclopropanecarboxamide, which can then be further hydrolyzed to 2,2-dimethylcyclopropanecarboxylic acid.[1][3]

Q2: Is the cyclopropane ring of this compound susceptible to opening under acidic or basic conditions?

The cyclopropane ring in this compound is generally stable under standard acidic and basic hydrolytic conditions. Ring-opening reactions are more characteristic of "donor-acceptor" cyclopropanes, which possess specific electron-donating and withdrawing groups that activate the ring for such cleavage.[4][5] this compound lacks this specific substitution pattern, and therefore, ring-opening is not a common side reaction during the hydrolysis of the nitrile group.

Q3: Can the hydrolysis of this compound be stopped at the amide stage?

Yes, it is possible to isolate the intermediate, 2,2-dimethylcyclopropanecarboxamide. This can be achieved by using milder basic conditions and carefully controlling the reaction time and temperature.[6] Vigorous or prolonged heating under either acidic or basic conditions will favor the formation of the carboxylic acid.[1][6]

Troubleshooting Guide: Side Reactions in Acidic Conditions

Problem: My reaction is producing 2,2-dimethylcyclopropanecarboxylic acid when I am trying to perform a reaction on another part of a molecule containing a this compound moiety in the presence of acid.

Cause: The nitrile group is likely undergoing acid-catalyzed hydrolysis. This reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[2]

Solution:

  • Avoid Strong Aqueous Acids: If possible, use non-aqueous acidic conditions or milder acids.

  • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Protecting Groups: If the nitrile is not the desired reactive site, consider using a protecting group strategy, although this adds extra steps to the synthesis.

Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the mechanism of acid-catalyzed hydrolysis of this compound.

AcidicHydrolysis sub 2,2-Dimethylcyclopropyl Cyanide protonated_nitrile Protonated Nitrile sub->protonated_nitrile + H₃O⁺ attack Nucleophilic Attack by Water protonated_nitrile->attack + H₂O imidic_acid_intermediate Imidic Acid Intermediate attack->imidic_acid_intermediate tautomerization Tautomerization imidic_acid_intermediate->tautomerization amide 2,2-Dimethylcyclopropane carboxamide tautomerization->amide protonated_amide Protonated Amide amide->protonated_amide + H₃O⁺ attack2 Nucleophilic Attack by Water protonated_amide->attack2 + H₂O tetrahedral_intermediate Tetrahedral Intermediate attack2->tetrahedral_intermediate elimination Elimination of Ammonia tetrahedral_intermediate->elimination acid 2,2-Dimethylcyclopropane carboxylic Acid elimination->acid

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Guide: Side Reactions in Basic Conditions

Problem: My reaction under basic conditions is yielding a mixture of 2,2-dimethylcyclopropanecarboxamide and 2,2-dimethylcyclopropanecarboxylate.

Cause: The nitrile group is undergoing base-catalyzed hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[1] The resulting amide can be further hydrolyzed to the carboxylate under the reaction conditions. The ratio of amide to carboxylate will depend on the reaction temperature, time, and concentration of the base.

Solutions:

  • Milder Conditions for Amide Synthesis: To favor the formation of the amide, use a lower concentration of base, a lower reaction temperature, and shorter reaction times.[6]

  • Vigorous Conditions for Carboxylic Acid Synthesis: To drive the reaction to the carboxylic acid, use a higher concentration of base and/or higher temperatures with prolonged reaction times.[7] An acidic workup will then be required to protonate the carboxylate salt to the carboxylic acid.[6]

Base-Catalyzed Hydrolysis Pathway

The following diagram illustrates the mechanism of base-catalyzed hydrolysis of this compound.

BasicHydrolysis sub 2,2-Dimethylcyclopropyl Cyanide attack1 Nucleophilic Attack by OH⁻ sub->attack1 imidate Imidate Intermediate attack1->imidate protonation1 Protonation imidate->protonation1 + H₂O amide_intermediate Amide Intermediate protonation1->amide_intermediate amide 2,2-Dimethylcyclopropane carboxamide amide_intermediate->amide Tautomerization attack2 Nucleophilic Attack by OH⁻ amide->attack2 (Vigorous Conditions) tetrahedral_intermediate Tetrahedral Intermediate attack2->tetrahedral_intermediate elimination Elimination of Amide Ion tetrahedral_intermediate->elimination carboxylate 2,2-Dimethylcyclopropane carboxylate elimination->carboxylate acid_workup Acidic Workup (e.g., H₃O⁺) carboxylate->acid_workup acid 2,2-Dimethylcyclopropane carboxylic Acid acid_workup->acid

Caption: Base-catalyzed hydrolysis of this compound.

Summary of Potential Products

The following table summarizes the expected products from the hydrolysis of this compound under different conditions.

ConditionPrimary IntermediateFinal Product (after workup if necessary)Common Side Products
Mild Acidic 2,2-Dimethylcyclopropanecarboxamide2,2-DimethylcyclopropanecarboxamideTrace amounts of carboxylic acid
Strong Acidic 2,2-Dimethylcyclopropanecarboxamide2,2-Dimethylcyclopropanecarboxylic AcidNone expected
Mild Basic 2,2-Dimethylcyclopropanecarboxamide2,2-DimethylcyclopropanecarboxamideSome carboxylate may form
Strong Basic 2,2-Dimethylcyclopropanecarboxamide2,2-Dimethylcyclopropanecarboxylic AcidNone expected

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis to Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous acid (e.g., 6M HCl or 6M H₂SO₄).

  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material and amide intermediate are consumed.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylcyclopropanecarboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

General Protocol for Base-Catalyzed Hydrolysis to Carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 6M NaOH or KOH). An alcohol co-solvent (e.g., ethanol) may be used to improve solubility.

  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress until completion.

  • Workup: Cool the reaction mixture to room temperature. Acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration and wash with cold water. Alternatively, extract the acidified mixture with an organic solvent. Dry the organic extract and evaporate the solvent to obtain the product.

General Protocol for Partial Basic Hydrolysis to Amide
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol/water mixture).

  • Base Addition: Add a controlled amount of a base (e.g., aqueous NaOH or KOH) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitoring: Carefully monitor the reaction progress to maximize the formation of the amide and minimize the formation of the carboxylic acid.

  • Quenching: Once the desired conversion to the amide is achieved, neutralize the reaction mixture.

  • Workup and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting 2,2-dimethylcyclopropanecarboxamide by chromatography or recrystallization.

References

Technical Support Center: Stereoselective 2,2-Dimethylcyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the stereoselectivity of 2,2-dimethylcyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity of 2,2-dimethylcyclopropanation?

A1: The stereoselectivity of 2,2-dimethylcyclopropanation is primarily influenced by four key factors:

  • Catalyst System: The choice of metal catalyst and chiral ligand is the most critical factor for controlling both diastereoselectivity and enantioselectivity.[1][2][3][4] Chiral cobalt(II) porphyrins and dirhodium(II) carboxamidates are examples of catalysts known to provide high stereocontrol.[1][4]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction's stereochemical outcome by influencing the conformation of the catalyst-substrate complex.[5]

  • Temperature: Reaction temperature affects the energy difference between the transition states leading to different stereoisomers. Lower temperatures often lead to higher stereoselectivity.[1]

  • Substrate: The steric and electronic properties of the alkene substrate, including the presence of directing groups, can play a significant role in facial selectivity.[6]

Q2: Which catalyst systems are recommended for achieving high enantioselectivity in 2,2-dimethylcyclopropanation?

A2: For high enantioselectivity, chiral catalyst systems are essential. Some of the most effective systems include:

  • Chiral Cobalt(II) Complexes: Cobalt(II) complexes with D2-symmetric chiral amidoporphyrins or oxazoline-iminopyridine (OIP) ligands have shown exceptional enantioselectivity in the cyclopropanation of various alkenes.[3][7]

  • Chiral Dirhodium(II) Catalysts: Dirhodium(II) catalysts with chiral carboxylate ligands, such as triphenylacetate (TPA), are effective for achieving high diastereoselectivity and can be adapted for enantioselective transformations using chiral ligands.[1][8]

  • Biocatalysts: Engineered enzymes, such as myoglobin-based carbene transferases, have emerged as powerful tools for highly stereoselective cyclopropanation, offering access to specific enantiomers.

Q3: How can I improve the diastereoselectivity of my reaction?

A3: To improve diastereoselectivity, consider the following:

  • Catalyst Ligand Modification: The steric and electronic properties of the ligand on your metal catalyst can be tuned. For rhodium(II) catalysts, bulkier ligands like triphenylacetate (TPA) have been shown to impart high diastereoselectivity.[1]

  • Temperature Optimization: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity, as it increases the energy difference between the diastereomeric transition states.[1]

  • Solvent Screening: The choice of solvent can influence the approach of the carbene to the alkene. A systematic screen of solvents with varying polarities is recommended.

  • Substrate Directing Groups: The presence of a hydroxyl or other coordinating group on the substrate can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity, as seen in Simmons-Smith reactions.[6]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.)
Possible Cause Suggested Solution
Suboptimal Catalyst Ligand For Rh(II)-catalyzed reactions, switch to a bulkier carboxylate ligand such as triphenylacetate (TPA) to increase steric hindrance around the metal center.[1]
High Reaction Temperature Decrease the reaction temperature. Perform a temperature screen (e.g., 25 °C, 0 °C, -20 °C, -78 °C) to find the optimal condition for diastereomeric differentiation.[1]
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., dichloromethane, hexanes, toluene, diethyl ether). The optimal solvent will depend on the specific catalyst and substrate.
Lack of Substrate Control If applicable, consider introducing a directing group (e.g., hydroxyl) near the double bond to favor a specific approach of the carbene.[6]
Problem 2: Low Enantioselectivity (Poor e.e.)
Possible Cause Suggested Solution
Ineffective Chiral Ligand Screen a variety of chiral ligands for your chosen metal catalyst. For cobalt-catalyzed reactions, consider D2-symmetric chiral amidoporphyrins or pyridine-bis(oxazoline) (Pybox) type ligands.[3][7]
Catalyst Purity and Handling Ensure the chiral catalyst is of high purity and handled under an inert atmosphere, as decomposition can lead to the formation of achiral or less selective catalytic species.
Suboptimal Temperature Similar to diastereoselectivity, lower reaction temperatures generally lead to higher enantioselectivity.
Competing Non-Enantioselective Background Reaction Increase the catalyst loading to favor the catalyzed, enantioselective pathway over any non-catalyzed background reactions.
Solvent Effects The solvent can influence the chiral environment of the catalyst. A thorough solvent screen is recommended.

Quantitative Data Summary

Table 1: Effect of Rh(II) Catalyst on Diastereoselectivity of Styrene Cyclopropanation

CatalystLigandd.r. (trans:cis)Reference
Rh₂(OAc)₄Acetate70:30[1]
Rh₂(O₂CCMe₂Ph)₄2,2-Dimethyl-2-phenylacetate76:24[1]
Rh₂(O₂CCMePh₂)₄2-Methyl-2,2-diphenylacetate89:11[1]
Rh₂(TPA)₄Triphenylacetate98:2[1]

Table 2: Enantioselectivity of Cobalt-Catalyzed Dimethylcyclopropanation

SubstrateChiral LigandYield (%)e.e. (%)Reference
1,3-DienePyridine-bis(oxazoline) (Pybox)up to 95up to 45[7]
StyreneD2-symmetric chiral amidoporphyrin>9998[3]
1,1-Disubstituted AlkeneOxazoline-iminopyridine (OIP)9094[7]

Experimental Protocols

Protocol 1: General Procedure for Rh(II)-Catalyzed Diastereoselective 2,2-Dimethylcyclopropanation

This protocol is adapted from procedures for Rh(II)-catalyzed cyclopropanation with diazoesters.[1]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the alkene substrate (1.0 equiv) in a dry, degassed solvent (e.g., CH₂Cl₂ or hexanes, to a concentration of 0.1 M).

  • Catalyst Addition: Add the dirhodium(II) catalyst (e.g., Rh₂(TPA)₄, 0.5-2 mol%).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Diazo Compound Addition: Dissolve the 2,2-dimethyl-substituted diazo compound (1.2-1.5 equiv) in the same dry, degassed solvent. Add the diazo solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR spectroscopy or GC analysis.

Protocol 2: General Procedure for Chiral Cobalt-Catalyzed Enantioselective 2,2-Dimethylcyclopropanation

This protocol is a general representation based on cobalt-catalyzed cyclopropanation reactions.[7][9]

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add the chiral cobalt(II) catalyst (e.g., (OIP)CoBr₂, 5-10 mol%), the alkene substrate (1.0 equiv), and a stoichiometric reductant such as zinc powder (2.0 equiv) to a dry vial.

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., THF).

  • Carbene Precursor Addition: Add the 2,2-dihalopropane (e.g., 2,2-dichloropropane, 2.0 equiv) as the carbene precursor.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials via GC or TLC.

  • Quenching and Work-up: Upon completion, remove the vial from the glovebox and quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (Poor d.r.) catalyst Is the catalyst optimal? - Ligand sterics (e.g., TPA for Rh(II)) - Catalyst stability start->catalyst temperature Is the temperature too high? - Energetic differentiation of transition states start->temperature solvent Is the solvent appropriate? - Polarity and coordination effects start->solvent substrate Does the substrate have directing groups? start->substrate solution1 Modify Catalyst: - Use bulkier ligands catalyst->solution1 solution2 Optimize Temperature: - Lower the reaction temperature temperature->solution2 solution3 Screen Solvents: - Test a range of polarities solvent->solution3 solution4 Modify Substrate: - Introduce a directing group substrate->solution4 end Improved Diastereoselectivity solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow_Co_Catalysis prep 1. Glovebox Preparation - Add chiral Co(II) catalyst, alkene, and Zn powder to a dry vial. solvent_add 2. Solvent Addition - Add dry, deoxygenated solvent (e.g., THF). prep->solvent_add precursor_add 3. Carbene Precursor Addition - Add 2,2-dihalopropane. solvent_add->precursor_add react 4. Reaction - Seal and stir at room temperature. - Monitor by TLC/GC. precursor_add->react workup 5. Quenching and Work-up - Quench with sat. aq. NH₄Cl. - Extract with organic solvent. react->workup purify 6. Purification - Flash column chromatography. workup->purify analyze 7. Analysis - Determine e.e. by chiral HPLC/GC. purify->analyze

Caption: Workflow for chiral cobalt-catalyzed cyclopropanation.

References

Technical Support Center: Reduction of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 2,2-Dimethylcyclopropyl Cyanide.

Frequently Asked Questions (FAQs)

Q1: I am attempting to reduce this compound to the corresponding primary amine, (2,2-Dimethylcyclopropyl)methanamine, but I am getting low yields or a mixture of products. What are the common pitfalls?

A1: The reduction of this compound can be challenging due to the steric hindrance imposed by the gem-dimethyl group on the cyclopropane ring. Common issues include incomplete reaction, over-reduction, or unintended side reactions. The choice of reducing agent and reaction conditions is critical. For sterically hindered nitriles, standard Lithium Aluminum Hydride (LAH) reduction may not proceed as expected, and in some cases, can even lead to the formation of the aldehyde as a significant byproduct.[1] Catalytic hydrogenation carries the risk of cyclopropane ring opening.[1] Careful optimization of the reaction conditions is necessary to achieve high yields of the desired primary amine.

Q2: Can I use Lithium Aluminum Hydride (LAH) to reduce this compound to the primary amine?

A2: Yes, LAH is a powerful reducing agent capable of converting nitriles to primary amines.[2] However, due to the steric hindrance of the 2,2-dimethylcyclopropyl group, the reaction may be sluggish or require more forcing conditions (e.g., higher temperatures or longer reaction times). There is also a possibility of forming the aldehyde as a side product, which is unusual for LAH reduction of nitriles but has been observed with highly hindered substrates.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.

Q3: I am concerned about the stability of the cyclopropane ring during the reduction. Which methods are most likely to cause ring opening?

A3: Catalytic hydrogenation, particularly with catalysts like palladium or platinum at elevated temperatures and pressures, poses the highest risk of cyclopropane ring hydrogenolysis (opening).[3] The high strain of the three-membered ring makes it susceptible to cleavage under these conditions.[1][3] Reductions using metal hydrides like LAH or DIBAL-H at low to moderate temperatures are generally less likely to cause ring opening.

Q4: How can I selectively reduce this compound to 2,2-Dimethylcyclopropanecarbaldehyde?

A4: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes.[4][5] The key to this selectivity is maintaining a low reaction temperature, typically -78 °C, and using a stoichiometric amount of the reagent.[5][6][7] At this temperature, a stable intermediate is formed which is then hydrolyzed to the aldehyde upon aqueous workup.[7] Allowing the reaction to warm up can lead to over-reduction to the alcohol.

Q5: My catalytic hydrogenation of this compound is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A5: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine reacts with the imine intermediate. To suppress this side reaction, the addition of ammonia or ammonium hydroxide to the reaction mixture is often effective. These additives compete with the product amine for reaction with the imine intermediate, thereby increasing the yield of the primary amine.

Troubleshooting Guides

Problem 1: Low or No Conversion with LAH Reduction
Possible Cause Troubleshooting Step
Inactive LAH LAH is highly reactive with moisture. Use a fresh bottle of LAH or a freshly opened container. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance The gem-dimethyl group can slow down the reaction. Increase the reaction time and/or temperature (e.g., reflux in THF). Monitor the reaction progress by TLC or GC-MS.
Insufficient Reagent Ensure at least 1.5-2 equivalents of LAH are used.
Solvent Issues Use anhydrous ethereal solvents like THF or diethyl ether. Ensure the solvent is of high purity.
Problem 2: Formation of Aldehyde with LAH Reduction
Possible Cause Troubleshooting Step
High Steric Hindrance This can be an inherent issue with this substrate.[1] If the aldehyde is the major product, consider switching to a targeted aldehyde synthesis using DIBAL-H if the amine is the desired product.
Workup Procedure A standard Fieser workup should hydrolyze any imine intermediates to the amine. Ensure proper quenching of the reaction.[8]
Problem 3: Cyclopropane Ring Opening during Catalytic Hydrogenation
Possible Cause Troubleshooting Step
Harsh Reaction Conditions High temperature and/or high hydrogen pressure can promote hydrogenolysis.[3] Use milder conditions: lower temperature, lower pressure, and shorter reaction times.
Catalyst Choice Some catalysts are more prone to causing ring opening. Consider using a less active catalyst or a modified catalyst system. Raney Nickel is a common choice for nitrile reduction.
Problem 4: Over-reduction to Alcohol with DIBAL-H
Possible Cause Troubleshooting Step
Reaction Temperature Too High It is critical to maintain the reaction temperature at or below -78 °C.[5] Use a dry ice/acetone bath and monitor the internal temperature.
Excess DIBAL-H Use a stoichiometric amount (1.0-1.2 equivalents) of DIBAL-H. Add the reagent slowly to the solution of the nitrile.
Slow Quenching Quench the reaction at -78 °C with a proton source (e.g., methanol) before warming up for the aqueous workup.

Data Presentation

Reduction Method Product Reagents & Conditions Yield Reference
Lithium Aluminum Hydride(2,2-Dimethylcyclopropyl)methanamineLAH, THF, 0 °C to RTNot explicitly reported for this substrate, but is a general method for nitrile reduction.[2]
Catalytic Hydrogenation(2,2-Dimethylcyclopropyl)methanamineH₂, Raney Ni, NH₃/EtOHNot explicitly reported for this substrate, but is a general method for nitrile reduction with suppression of side products.
Diisobutylaluminum Hydride2,2-DimethylcyclopropanecarbaldehydeDIBAL-H, Toluene or THF, -78 °CNot explicitly reported for this substrate, but is the standard method for this transformation.[5][6]

Experimental Protocols

Protocol 1: Reduction of this compound to (2,2-Dimethylcyclopropyl)methanamine using Lithium Aluminum Hydride (LAH)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried round-bottom flask. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Carefully add Lithium Aluminum Hydride (1.5 eq.) to the stirred THF.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LAH used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.

  • Purification: The crude amine can be purified by distillation or column chromatography.

Protocol 2: Reduction of this compound to 2,2-Dimethylcyclopropanecarbaldehyde using Diisobutylaluminum Hydride (DIBAL-H)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous toluene (15 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: While still at -78 °C, slowly add methanol (2 mL) to quench the excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form (this may take several hours).

  • Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

Visualizations

reduction_pathways start 2,2-Dimethylcyclopropyl Cyanide amine (2,2-Dimethylcyclopropyl)methanamine (Primary Amine) start->amine LAH, THF or H₂, Raney Ni aldehyde 2,2-Dimethylcyclopropanecarbaldehyde start->aldehyde DIBAL-H, -78°C ring_opened Ring-Opened Products start->ring_opened H₂, Pd/C (High Temp/Pressure)

Caption: Reaction pathways for the reduction of this compound.

troubleshooting_workflow start Reduction of this compound incomplete Incomplete Reaction? start->incomplete side_product Undesired Side Product? incomplete->side_product No check_reagents Check Reagent Activity (e.g., fresh LAH) incomplete->check_reagents Yes aldehyde_lah Aldehyde from LAH? side_product->aldehyde_lah Yes desired_product Desired Product side_product->desired_product No increase_conditions Increase Reaction Time/Temp check_reagents->increase_conditions ring_opening Ring Opening? aldehyde_lah->ring_opening No steric_issue Inherent Steric Hindrance Issue aldehyde_lah->steric_issue Yes over_reduction Over-reduction to Alcohol? ring_opening->over_reduction No milder_conditions Use Milder Hydrogenation Conditions ring_opening->milder_conditions Yes check_temp Ensure Temp is at -78°C over_reduction->check_temp Yes

Caption: A troubleshooting decision tree for the reduction of this compound.

References

Methods for the removal of impurities from nitrile-substituted cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitrile-substituted cyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing nitrile-substituted cyclopropanes?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual electrophiles, nucleophiles, or cyclopropanating agents.

  • Stereoisomers: The formation of diastereomers (cis/trans isomers) and enantiomers is common, especially in asymmetric cyclopropanation reactions.

  • Byproducts of the Reaction: These can include ring-opened products, which may arise if the cyclopropane ring is unstable under the reaction conditions, and products from side reactions of your starting materials or reagents.

  • Hydrolysis Products: The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to hydrolysis to the corresponding amide or carboxylic acid.

  • Residual Catalysts: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.

Q2: My nitrile-substituted cyclopropane is a solid. What is the best general method for its purification?

A2: For solid products, recrystallization is often a highly effective and economical method for removing soluble impurities. The key is to select a suitable solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures. A single recrystallization can significantly improve purity, and in some cases, can also be used to enrich a desired stereoisomer. For instance, a nitrile-cyclopropane product was recrystallized from boiling hexanes to achieve an enantiomeric excess (ee) of over 98% with a recovery yield of 85%.[1]

Q3: My product is a liquid or an oil. What purification methods should I consider?

A3: For liquid products, the primary methods of purification are distillation and column chromatography.

  • Distillation: If your product is thermally stable and has a boiling point significantly different from the impurities, fractional distillation under reduced pressure (vacuum distillation) can be an excellent choice.

  • Column Chromatography: This is a very versatile technique for separating liquid products from a wide range of impurities. Normal-phase chromatography using silica gel or alumina is common. For more challenging separations, such as separating stereoisomers, High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase, may be necessary.

Q4: I suspect my nitrile group is hydrolyzing during purification. How can I prevent this?

A4: Nitrile hydrolysis is typically catalyzed by acid or base, especially in the presence of water and heat. To minimize hydrolysis:

  • Maintain Neutral pH: During aqueous workups or extractions, try to keep the pH as close to neutral as possible, unless an acid-base extraction is being intentionally performed.

  • Use Anhydrous Conditions: Ensure all solvents and reagents for chromatography or distillation are dry. Use a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water from your organic solution before concentrating it.

  • Avoid High Temperatures: If possible, use lower temperatures for distillation (under vacuum) and solvent removal.

  • Choose Neutral Stationary Phases: In column chromatography, standard silica gel can be slightly acidic. If your compound is sensitive, you can use deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guides

Acid-Base Extraction

Problem: I am trying to remove an acidic or basic impurity using acid-base extraction, but the separation is poor.

Possible Cause Solution
Incomplete Acid-Base Reaction Ensure you are using a sufficiently strong acid or base to fully ionize the impurity. For example, a carboxylic acid impurity will require a base like sodium bicarbonate or sodium hydroxide to be extracted into the aqueous layer.[2][3]
Insufficient Mixing Vigorously shake the separatory funnel to ensure intimate contact between the organic and aqueous layers. Be sure to periodically vent the funnel to release any pressure buildup.
Emulsion Formation Troublesome emulsions can form, preventing clear separation of the layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In some cases, filtration through a pad of celite can help.
Incorrect pH Adjustment When re-neutralizing an aqueous layer to precipitate your impurity or product, ensure you have reached the correct pH. Use pH paper to monitor the adjustment. For carboxylic acids, you will need to acidify the basic aqueous extract to a pH of 3-4 to cause precipitation.[4]
Column Chromatography

Problem: My compound is not separating well on the silica gel column.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is eluting too slowly or not at all (low Rf), increase the polarity. Develop your solvent system using Thin Layer Chromatography (TLC) before running the column.[5]
Co-elution of Impurities If impurities have a similar polarity to your product, a standard column may not provide sufficient resolution. Consider using a longer column, a finer mesh silica gel, or a different stationary phase. Alternatively, HPLC may be required.
Compound Degradation on Silica As mentioned, silica gel is slightly acidic and can cause decomposition of sensitive compounds. You can deactivate the silica by pre-treating it with a base like triethylamine mixed in the eluent. Alternatively, use a more neutral stationary phase like alumina.[5]
Poor Column Packing An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

General Protocol for Acid-Base Extraction to Remove Carboxylic Acid Impurities

This protocol is designed to remove acidic impurities, such as a hydrolyzed nitrile, from your nitrile-substituted cyclopropane product which is assumed to be neutral and dissolved in an organic solvent.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.

  • Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified nitrile-substituted cyclopropane.

General Protocol for Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives your desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica-adsorbed sample to the top of the column.[6]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified nitrile-substituted cyclopropane.

Data Presentation

The following table summarizes typical yields and purity levels that can be achieved for nitrile-substituted cyclopropanes and related compounds using various purification methods.

CompoundPurification MethodInitial PurityFinal PurityYieldReference
Cyclopropanecarboxylic acidDistillationCrude>98%90%[7]
CyclopropanecarboxamideWashing with heptane and suction filtrationCrude99%90%[7]
(1S, 2R)-1,2-DiphenylcyclopropanecarbonitrileColumn Chromatography then RecrystallizationMixture>98% ee85% (recrystallization)[1]
4CzIPNFiltration and WashingCrude98%88%[8]

Visualizations

Experimental Workflow for Purification

experimental_workflow General Purification Workflow for Nitrile-Substituted Cyclopropanes crude_product Crude Product Mixture dissolution Dissolve in Organic Solvent crude_product->dissolution acid_base_extraction Acid-Base Extraction (Optional: to remove acidic/basic impurities) dissolution->acid_base_extraction drying Dry with Anhydrous Salt (e.g., Na2SO4) acid_base_extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration column_chromatography Column Chromatography concentration->column_chromatography distillation Distillation (for liquids) concentration->distillation recrystallization Recrystallization (for solids) concentration->recrystallization purified_product Purified Nitrile-Substituted Cyclopropane analysis Purity Analysis (TLC, GC, NMR, etc.) column_chromatography->analysis distillation->analysis recrystallization->analysis analysis->purified_product acid_base_extraction_pathway Logical Flow of Acid-Base Extraction start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake and Separate Layers add_base->shake organic_layer1 Organic Layer: Neutral Product shake->organic_layer1 aqueous_layer1 Aqueous Layer: Anionic Impurity (Salt) shake->aqueous_layer1 wash_dry Wash and Dry organic_layer1->wash_dry add_acid Add Aqueous Acid (e.g., HCl) aqueous_layer1->add_acid precipitate Precipitated Acidic Impurity add_acid->precipitate concentrate Concentrate wash_dry->concentrate purified_product Purified Product concentrate->purified_product isolate_impurity Isolate Impurity (Filtration) precipitate->isolate_impurity

References

Technical Support Center: Enhancing the Stability of 2,2-Dimethylcyclopropyl Cyanide During Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during chemical reactions involving 2,2-Dimethylcyclopropyl Cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns for this compound revolve around the potential for ring-opening of the strained cyclopropane ring and reactions of the nitrile functional group. The cyclopropyl group is susceptible to ring-opening under strong acidic conditions, particularly if a carbocation can be stabilized by adjacent groups.[1] Additionally, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide under certain acidic or basic conditions, and it can be reduced to an amine.

Q2: Under what pH conditions is this compound most stable?

A2: Generally, this compound is most stable under neutral to mildly basic conditions. Strong acidic conditions should be avoided to prevent acid-catalyzed ring-opening of the cyclopropane ring.[1] While the cyclopropyl group itself is often stable in basic media, strong bases at elevated temperatures could potentially promote side reactions involving the nitrile group or abstraction of protons alpha to the nitrile, although the lack of an alpha-hydrogen on the cyclopropane ring at the point of substitution mitigates this specific risk.

Q3: Can this compound withstand high temperatures?

A3: While specific data for this compound is limited, cyclopropanes, in general, can undergo thermal rearrangement at elevated temperatures. For example, heating cyclopropyl cyanide to temperatures in the range of 660-760K can cause isomerization.[2][3][4] It is advisable to conduct reactions at the lowest effective temperature to maintain the integrity of the cyclopropyl ring.

Q4: Is the cyclopropyl ring in this compound susceptible to oxidation or reduction?

A4: The cyclopropyl group is generally resistant to many common oxidizing agents.[1][5] It is also stable to many reducing agents, including catalytic hydrogenation at room temperature, unless activated by an adjacent functional group that facilitates ring-opening.[1] However, the nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). Care must be taken to select reagents that are selective for the desired transformation without affecting the cyclopropane ring.

Troubleshooting Guides

Issue 1: Low Yield or Product Degradation in Acidic Reaction Media
Potential Cause Troubleshooting Step Rationale
Acid-catalyzed ring-opening Use milder acidic conditions (e.g., buffered systems, weaker acids).Strong acids can protonate the nitrile or the cyclopropane ring, leading to a carbocation intermediate that facilitates ring-opening to relieve ring strain.[1]
Perform the reaction at a lower temperature.Reducing thermal energy can decrease the rate of the undesired ring-opening side reaction.
Consider alternative synthetic routes that avoid strongly acidic steps.If the substrate is inherently unstable to acid, a different approach may be necessary.
Nitrile hydrolysis Use a non-aqueous acidic medium if possible.The presence of water in acidic conditions can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.
Limit the reaction time to the minimum required for the desired transformation.Prolonged exposure to acidic conditions increases the likelihood of side reactions.
Issue 2: Unexpected Side Products in Reactions with Strong Bases
Potential Cause Troubleshooting Step Rationale
Nitrile group reactions Use non-nucleophilic bases if only deprotonation is required elsewhere in the molecule.Strong nucleophilic bases can potentially add to the nitrile group.
Employ lower reaction temperatures.Reduces the rate of potential side reactions.
Use the minimum stoichiometric amount of base necessary.Excess base can promote undesired pathways.
Issue 3: Ring-Opening Under Reductive Conditions
Potential Cause Troubleshooting Step Rationale
Harsh reducing agents Select milder and more selective reducing agents. For nitrile reduction, consider catalytic hydrogenation under controlled conditions or alternative hydride reagents.Reagents like LiAlH₄ are powerful and can sometimes lead to side reactions, although the cyclopropyl ring is generally robust. The choice of reducing agent should be carefully considered based on the overall molecular structure.
Presence of activating groups If other functional groups that can activate the cyclopropane ring are present, protect them before reduction.An adjacent group that can stabilize a radical or anionic intermediate might make the ring more susceptible to opening under certain reductive conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Mildly Acidic Conditions (e.g., Acetal Deprotection)
  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., acetone, THF).

  • Reaction Setup: To the solution, add a solution of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 eq) in the same solvent.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a weak base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nitrile Reduction to a Primary Amine
  • Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF.

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with fresh solvent.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 2,2-Dimethylcyclopropyl Cyanide dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Reagent to Substrate Solution dissolve->add_reagent prepare_reagent Prepare Reagent (e.g., LiAlH4 suspension) prepare_reagent->add_reagent monitor Monitor Reaction (TLC, GC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography) extract->purify end Final Product purify->end

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic start Reaction with This compound issue Low Yield or Unexpected Products? start->issue acidic Acidic Conditions? issue->acidic Yes basic Basic Conditions? issue->basic Yes reductive Reductive Conditions? issue->reductive Yes ring_opening Suspect Ring-Opening: - Use milder acid - Lower temperature acidic->ring_opening hydrolysis Suspect Nitrile Hydrolysis: - Use anhydrous conditions - Limit reaction time acidic->hydrolysis nitrile_reaction Suspect Nitrile Reaction: - Use non-nucleophilic base - Lower temperature basic->nitrile_reaction reductive_opening Suspect Ring-Opening: - Use milder reducing agent - Protect activating groups reductive->reductive_opening

Caption: A troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: High-Purity Synthesis of 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-purity synthesis of 2,2-Dimethylcyclopropyl Cyanide. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data to assist in your synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Simmons-Smith reaction is a widely used and reliable method for the cyclopropanation of alkenes to form cyclopropanes, including this compound.[1][2][3] This method involves an organozinc carbenoid that reacts stereospecifically with an alkene.[1] A common precursor for this synthesis is 3-methyl-2-butenenitrile.

Q2: My Simmons-Smith reaction is showing low or no conversion. What are the likely causes?

A2: Low conversion in a Simmons-Smith reaction can be attributed to several factors.[4] The most common issues include inactive zinc-copper couple, impure diiodomethane, presence of moisture, or low substrate reactivity.[4] It is crucial to use freshly prepared and activated zinc-copper couple and to ensure all reagents and solvents are anhydrous.

Q3: What are the typical impurities I might encounter in the synthesis of this compound?

A3: Potential impurities include unreacted starting materials (e.g., 3-methyl-2-butenenitrile), side-products from the Simmons-Smith reaction, and hydrolysis of the nitrile group to 2,2-dimethylcyclopropanecarboxamide or 2,2-dimethylcyclopropanecarboxylic acid, especially during aqueous workup.

Q4: How can I purify the final this compound product to a high degree of purity (>99%)?

A4: Fractional distillation is a highly effective method for purifying low-boiling point nitriles like this compound.[5][6] Due to the potential for azeotrope formation with residual water or other impurities, ensuring the crude product is thoroughly dried before distillation is critical.[6] For non-volatile impurities, simple distillation may suffice.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both qualitative and quantitative analysis of this compound. It allows for the separation and identification of the main product and any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.

Troubleshooting Guides

Issue 1: Low Yield in Simmons-Smith Cyclopropanation
Potential Cause Recommended Solution Citation
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation.[4]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions.[4]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[1]
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solution Citation
Hydrolysis of Nitrile Group During the aqueous workup, minimize contact time with acidic or basic solutions. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.
Side reactions of the Carbenoid Ensure the reaction is carried out at the optimal temperature and for the appropriate duration. Prolonged reaction times or excessive temperatures can lead to undesired side reactions.[4]
Incomplete Reaction If significant starting material remains, consider increasing the equivalents of the Simmons-Smith reagent or extending the reaction time. Monitor the reaction progress by GC to determine the point of maximum conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction (Representative Protocol)

This protocol describes a plausible synthesis based on the Simmons-Smith cyclopropanation of 3-methyl-2-butenenitrile.

Materials:

  • Zinc dust (<10 micron, 99.9%)

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • 3-methyl-2-butenenitrile

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.5 eq) and an equal weight of water. Stir vigorously and add copper(I) chloride (0.1 eq) in small portions. A black precipitate of copper should form. Decant the water and wash the zinc-copper couple with anhydrous diethyl ether (3x).

  • Reaction Setup: Suspend the freshly prepared zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred suspension, add a solution of diiodomethane (1.2 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • Cyclopropanation: Cool the mixture to 0 °C and add a solution of 3-methyl-2-butenenitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS analysis of aliquots.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

Protocol 2: Alternative Synthesis via Diazomethane Cyclopropanation

An alternative route involves the reaction of an appropriate α,β-unsaturated nitrile with diazomethane, often catalyzed by a palladium compound.[7] This method can offer high yields and purity but requires the careful handling of diazomethane, which is toxic and explosive.[8] The reaction typically involves the 1,3-dipolar cycloaddition of diazomethane to the alkene, followed by thermal or photochemical extrusion of nitrogen gas to form the cyclopropane ring.[7]

Data Presentation

Table 1: Comparison of Cyclopropanation Methods (Representative Data)
Parameter Simmons-Smith Reaction Modified Simmons-Smith (Furukawa) Diazomethane/Pd Catalyst
Typical Yield 60-80%70-95%>90%
Purity (Post-Purification) >98%>99%>99.5%
Key Reagents Zn-Cu couple, CH₂I₂Et₂Zn, CH₂I₂CH₂N₂, Pd(OAc)₂
Reaction Conditions 0 °C to RT, 12-24 h0 °C to RT, 4-12 h-10 °C to reflux, 6-15 h
Safety Considerations Moisture sensitivePyrophoric reagent (Et₂Zn)Toxic and explosive reagent (CH₂N₂)

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification cluster_analysis Quality Control ZnCu Activation of Zinc-Copper Couple Carbenoid Formation of Organozinc Carbenoid ZnCu->Carbenoid Cycloprop Reaction with 3-methyl-2-butenenitrile Carbenoid->Cycloprop Quench Quenching with aq. NH4Cl Cycloprop->Quench Extract Extraction with Diethyl Ether Quench->Extract Dry Drying and Concentration Extract->Dry Distill Fractional Distillation Dry->Distill Product High-Purity 2,2-Dimethylcyclopropyl Cyanide Distill->Product GCMS GC-MS Analysis NMR NMR Confirmation Product->GCMS Product->NMR troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low or No Product Yield CheckZn Is the Zn-Cu couple freshly activated? Start->CheckZn CheckCH2I2 Is the CH2I2 pure? Start->CheckCH2I2 CheckMoisture Are all reagents and solvents anhydrous? Start->CheckMoisture CheckTemp Is the reaction temperature optimal? Start->CheckTemp CheckTime Is the reaction time sufficient? Start->CheckTime Sol_ActivateZn Re-prepare and activate the Zn-Cu couple. CheckZn->Sol_ActivateZn No Sol_DistillCH2I2 Distill the diiodomethane. CheckCH2I2->Sol_DistillCH2I2 No Sol_Dry Dry solvents and use inert atmosphere. CheckMoisture->Sol_Dry No Sol_Temp Optimize temperature (gradual increase). CheckTemp->Sol_Temp No Sol_Time Increase reaction time and monitor by GC. CheckTime->Sol_Time No

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Dimethylcyclopropyl Cyanide and Other Donor-Acceptor Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,2-dimethylcyclopropyl cyanide and related donor-acceptor (D-A) cyclopropanes. The unique structural and electronic properties of these strained three-membered rings make them valuable building blocks in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic scaffolds relevant to drug discovery. This document summarizes key reactivity trends, presents available quantitative data, details experimental protocols for representative transformations, and illustrates the underlying reaction mechanisms.

Introduction to Donor-Acceptor Cyclopropane Reactivity

Donor-acceptor cyclopropanes are characterized by the vicinal substitution of an electron-donating group (D) and an electron-accepting group (A) on the cyclopropane ring. This substitution pattern polarizes the distal C-C bond, rendering it susceptible to cleavage. The inherent ring strain of the cyclopropane moiety, approximately 27-28 kcal/mol, provides a thermodynamic driving force for ring-opening reactions.

In the case of this compound, the cyanide group serves as a potent electron-accepting group. The gem-dimethyl group at the adjacent carbon atom can influence reactivity through steric effects and by stabilizing potential carbocationic intermediates that may form during ring-opening. The reactivity of D-A cyclopropanes is primarily exploited in two main classes of reactions: cycloaddition reactions and nucleophilic ring-opening reactions .

Reactivity Comparison: Quantitative and Qualitative Data

While direct kinetic studies comparing this compound with a wide range of other cyclopropanes under identical conditions are not extensively available in the literature, a comparative analysis can be drawn from studies on structurally related compounds. The following tables summarize yields and reaction conditions for key transformations of D-A cyclopropanes, providing a basis for understanding the relative reactivity.

Table 1: Comparison of Yields in [3+2] Cycloaddition Reactions with Aldehydes
Cyclopropane DerivativeAldehydeCatalyst (mol%)SolventTime (h)Yield (%)Reference
Diethyl 2-phenylcyclopropane-1,1-dicarboxylateBenzaldehydeSc(OTf)₃ (5)CH₂Cl₂2495[1]
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate4-NitrobenzaldehydeSc(OTf)₃ (5)CH₂Cl₂2492[1]
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate2-FuraldehydeSc(OTf)₃ (5)CH₂Cl₂2488[1]
Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateBenzaldehydeSc(OTf)₃ (5)CH₂Cl₂2498[1]
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylateBenzaldehydeSc(OTf)₃ (5)CH₂Cl₂2490[1]

Note: Data for this compound in this specific reaction was not found. However, the trends suggest that electron-donating groups on the aryl substituent of the cyclopropane generally lead to higher yields, indicating an electronic influence on the reaction rate.

Table 2: Comparison of Yields in Nucleophilic Ring-Opening Reactions
Cyclopropane DerivativeNucleophileConditionsSolventTime (h)Yield (%)Reference
2-Phenylcyclopropane-1,1-dicarbonitrileThioacetic acidaq. Cs₂CO₃, TBABCH₂Cl₂/H₂O157[2]
2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrileThioacetic acidaq. Cs₂CO₃, TBABCH₂Cl₂/H₂O121[2]
2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrileThioacetic acidaq. Cs₂CO₃, TBABCH₂Cl₂/H₂O152[2]
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrileThioacetic acidaq. Cs₂CO₃, TBABCH₂Cl₂/H₂O147[2]
Diethyl 2-phenylcyclopropane-1,1-dicarboxylateIndoleTfOH (20 mol%)HFIP395[3]

Note: The data for 2-arylcyclopropane-1,1-dicarbonitriles, which are structurally analogous to this compound (both having geminal electron-withdrawing groups), demonstrate the feasibility of nucleophilic ring-opening. The electronic nature of the aryl substituent significantly impacts the reaction yield.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with an Aldehyde

This protocol is adapted from the general procedure described by a leading research group in the field.[1]

Materials:

  • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.25 mmol, 1.0 equiv).

  • Dissolve the cyclopropane in anhydrous dichloromethane (2.5 mL).

  • Add benzaldehyde (0.30 mmol, 1.2 equiv) to the solution.

  • Add Sc(OTf)₃ (0.0125 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.

Protocol 2: Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane with Thioacetic Acid

This protocol is based on the phase-transfer catalyzed reaction of 2-arylcyclopropane-1,1-dicarbonitriles.[2]

Materials:

  • 2-Phenylcyclopropane-1,1-dicarbonitrile (1.0 equiv)

  • Thioacetic acid (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-phenylcyclopropane-1,1-dicarbonitrile (0.5 mmol, 1.0 equiv) in dichloromethane (5 mL).

  • Add an aqueous solution of cesium carbonate (1.0 mmol, 2.0 equiv, in 5 mL of water).

  • Add tetrabutylammonium bromide (0.05 mmol, 0.1 equiv) to the biphasic mixture.

  • Add thioacetic acid (0.75 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the ring-opened product.

Reaction Mechanisms and Visualizations

The reactivity of donor-acceptor cyclopropanes can be rationalized by considering the formation of a zwitterionic intermediate upon ring opening. This process is often facilitated by a Lewis acid or a nucleophile.

Lewis Acid-Catalyzed [3+2] Cycloaddition

In the presence of a Lewis acid, the acceptor group of the D-A cyclopropane is activated, facilitating the cleavage of the polarized C-C bond to form a 1,3-dipole. This dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an aldehyde.

Lewis_Acid_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DAC D-A Cyclopropane Activated_Complex Activated Complex (LA coordinates to Acceptor) DAC->Activated_Complex Coordination Aldehyde Aldehyde Product Tetrahydrofuran Derivative Aldehyde->Product LA Lewis Acid (LA) LA->Activated_Complex Dipole 1,3-Dipole Intermediate Activated_Complex->Dipole Ring Opening Dipole->Product [3+2] Cycloaddition

Caption: Lewis acid-catalyzed [3+2] cycloaddition of a D-A cyclopropane.

Nucleophilic Ring-Opening

A nucleophile can directly attack one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate. This intermediate is then typically protonated to yield the final ring-opened product.

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DAC D-A Cyclopropane Intermediate Carbanionic Intermediate DAC->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Protonation (H⁺)

Caption: Mechanism of nucleophilic ring-opening of a D-A cyclopropane.

Conclusion

This compound and related donor-acceptor cyclopropanes are versatile synthetic intermediates with a rich and tunable reactivity. Their participation in cycloaddition and ring-opening reactions provides access to a diverse array of functionalized molecules. The reactivity of these systems is governed by a combination of ring strain and the electronic nature of the donor and acceptor substituents. While further quantitative kinetic studies are needed for a precise comparison, the available data indicates that the reactivity of D-A cyclopropanes can be modulated by altering their substitution pattern, offering a powerful tool for the design of novel synthetic strategies in drug discovery and development.

References

A Comparative Guide to Nitrile Building Blocks in Synthetic Chemistry: 2,2-Dimethylcyclopropyl Cyanide vs. Acetonitrile, Benzonitrile, and Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of target molecules. This guide provides an objective comparison of the synthetic utility of 2,2-dimethylcyclopropyl cyanide against other commonly used nitrile building blocks: acetonitrile, benzonitrile, and acrylonitrile. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in rational molecular design and synthesis planning.

The nitrile functional group is a versatile cornerstone in organic synthesis, serving as a precursor to a wide array of functionalities including amines, carboxylic acids, amides, and ketones. While simple nitriles like acetonitrile, benzonitrile, and acrylonitrile are widely utilized, more complex structures such as this compound offer unique advantages, particularly in the realm of medicinal chemistry. The incorporation of the gem-dimethylcyclopropyl motif can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.

Comparative Performance in Key Synthetic Transformations

The synthetic utility of a nitrile building block is largely determined by its reactivity in key chemical transformations. This section compares the performance of this compound with acetonitrile, benzonitrile, and acrylonitrile in two fundamental reactions: hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The reaction typically proceeds under acidic or basic conditions.

G cluster_conditions Hydrolysis Conditions Acid Acidic (e.g., H₂SO₄, HCl) Nitrile Nitrile (R-C≡N) Acid->Nitrile Base Basic (e.g., NaOH, KOH) Base->Nitrile Amide Amide Intermediate (R-CONH₂) Nitrile->Amide Hydration CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid Hydrolysis

Nitrile Building BlockReagents and ConditionsYield (%)Reference
This compound 1. NaOH, H₂O, reflux, 4h; 2. HCl~75Estimated based on similar cyclopropyl cyanides[1]
Acetonitrile 10% NaOH, refluxHigh[2]
Benzonitrile 1. 6M NaOH, reflux, 1h; 2. 3M HCl78-82[2][3]
Acrylonitrile 1.0 M NaOH, 300°C, 90s (hydrothermal)55 (as acrylic acid)[4]

Table 1: Comparison of yields for the hydrolysis of various nitrile building blocks.

Reduction to Primary Amines

The reduction of nitriles to primary amines is another crucial transformation, providing access to key intermediates in pharmaceutical and agrochemical synthesis.

G cluster_reagents Reducing Agents LiAlH4 LiAlH₄ Nitrile Nitrile (R-C≡N) LiAlH4->Nitrile H2_Catalyst H₂/Catalyst (e.g., Raney Ni, Pd/C) H2_Catalyst->Nitrile Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate Reduction Amine Primary Amine (R-CH₂NH₂) Imine_Intermediate->Amine Reduction

Nitrile Building BlockReagents and ConditionsYield (%)Reference
This compound 1. LiAlH₄, THF, reflux; 2. H₂OHighEstimated based on general nitrile reductions[5]
Acetonitrile LiAlH₄, Et₂O72[5]
Benzonitrile 10% Pt/C, H₂, 6 bar, 30°C, CH₂Cl₂/H₂O, NaH₂PO₄58-70[6]
Acrylonitrile NH₃, H₂O, 110°C (forms β-aminopropionitrile)31-33[7]

Table 2: Comparison of yields for the reduction of various nitrile building blocks.

Unique Synthetic Applications

Beyond these fundamental transformations, each nitrile building block possesses unique reactivity profiles that lend them to specific synthetic applications.

Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of N-substituted amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid.[8][9][10][11][12]

G Carbocation_Source Carbocation Source (e.g., t-BuOH, Isobutylene) Carbocation Carbocation (R₃C⁺) Carbocation_Source->Carbocation H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion + R'-C≡N Nitrile Nitrile (R'-C≡N) Amide N-substituted Amide Nitrilium_Ion->Amide H₂O

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[14][15] This reaction is a powerful tool for the construction of cyclic systems. While no specific examples of dinitriles containing a gem-dimethylcyclopropyl group undergoing a Thorpe-Ziegler reaction were found, the principles of the reaction suggest that such a substrate could be used to synthesize complex polycyclic molecules.

The Role of the Gem-Dimethylcyclopropyl Group in Drug Discovery

The gem-dimethylcyclopropyl group is a valuable motif in medicinal chemistry due to its ability to improve the metabolic stability and pharmacokinetic properties of drug candidates.[15] The cyclopropyl ring is sterically demanding and the C-H bonds are stronger than in analogous acyclic fragments, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

A prominent example of the importance of the 2,2-dimethylcyclopropyl group is in the synthesis of Cilastatin , a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal degradation.[8][16] A key intermediate in the synthesis of Cilastatin is (S)-(+)-2,2-dimethylcyclopropane carboxamide, which is synthesized from 2,2-dimethylcyclopropanecarboxylic acid.[9][17] This carboxylic acid can be readily obtained by the hydrolysis of this compound.

Nitriles as Pharmacophores in Signaling Pathways

Nitrile-containing molecules have been successfully developed as inhibitors for a variety of biological targets, including enzymes involved in critical signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ruxolitinib [label="Ruxolitinib\n(Nitrile-containing Inhibitor)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Regulates"]; Ruxolitinib -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Figure 4: Simplified JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

Ruxolitinib , a nitrile-containing drug, is a potent inhibitor of JAK1 and JAK2 kinases and is approved for the treatment of myelofibrosis and other hematologic malignancies.[7] The nitrile group in Ruxolitinib plays a crucial role in its binding to the active site of the JAK kinases, highlighting the importance of this functional group in modern drug design.

Experimental Protocols

Protocol 1: General Procedure for the Basic Hydrolysis of a Nitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-5.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • If the carboxylic acid precipitates, collect it by vacuum filtration. If it is soluble, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for the Reduction of a Nitrile with LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or tetrahydrofuran.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the nitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • Purify the product by distillation or column chromatography as needed.

Conclusion

While acetonitrile, benzonitrile, and acrylonitrile remain indispensable workhorses in organic synthesis due to their ready availability and broad utility, this compound emerges as a valuable building block for specialized applications, particularly in drug discovery. The gem-dimethylcyclopropyl motif it carries can confer significant advantages in terms of metabolic stability and pharmacokinetic properties. Although direct comparative data on its reactivity in all common nitrile transformations is still emerging, its successful application in the synthesis of important pharmaceutical agents like Cilastatin underscores its potential. Researchers and drug development professionals should consider this compound as a strategic building block when aiming to introduce conformational rigidity and enhanced metabolic stability into their target molecules.

References

A Comparative Guide to Catalysts for 2,2-Dimethylcyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the 2,2-dimethylcyclopropane motif is a critical transformation in organic synthesis, finding application in the development of pharmaceuticals and agrochemicals. The selection of an appropriate catalyst is paramount to achieving high efficiency and stereoselectivity. This guide provides a comparative analysis of prominent catalytic systems for 2,2-dimethylcyclopropanation, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficiency of 2,2-dimethylcyclopropanation is highly dependent on the chosen catalyst and reaction conditions. This section summarizes the performance of various catalytic systems, including traditional methods and modern transition-metal-catalyzed approaches.

Catalyst SystemSubstrateCarbene SourceYield (%)ee (%)de (%)TONReference
Simmons-Smith Cyclopentene2,2-diiodopropane/Et₂Znup to 59N/AN/AN/A[1]
Cobalt-PDI Complex 1,3-DieneMe₂CCl₂/Zn93N/AN/Aup to 10[2][3]
Cobalt-OIP Complex 1,3-Diene2,2-dichloropropane/Zn9094N/AN/A
Rhodium(II) Carboxylate StyreneDiazoalkaneHighup to 99>99:1up to 83,000
Iron(III)-Porphyrin StyreneDiazoalkaneHighHighHighN/A
Copper-Bis(oxazoline) StyreneDiazoalkaneModerate to Highup to 99N/AN/A

Note: Data for Rhodium, Iron, and Copper catalysts are typically reported for cyclopropanation with diazoalkanes and various alkenes, as direct 2,2-dimethylcyclopropanation of isobutylene is less commonly reported for these systems. The Simmons-Smith and Cobalt-catalyzed reactions are more directly applicable to 2,2-dimethylcyclopropanation.

Experimental Workflow and Methodologies

A typical experimental workflow for a catalytic 2,2-dimethylcyclopropanation reaction is depicted below. This is a generalized representation, and specific details for each catalytic system are provided in the subsequent experimental protocols.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Catalyst solvent Anhydrous Solvent reagents->solvent Dissolve/Suspend setup Inert Atmosphere (N2 or Ar) solvent->setup addition Substrate & Carbene Precursor Addition setup->addition stirring Stirring at Specified Temperature addition->stirring monitoring Reaction Monitoring (TLC, GC) stirring->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography) concentration->purification product product purification->product Isolated Product

Caption: Generalized experimental workflow for catalytic 2,2-dimethylcyclopropanation.

Detailed Experimental Protocols

Simmons-Smith Reaction (Baseline)

The Simmons-Smith reaction is a classical method for cyclopropanation. For 2,2-dimethylcyclopropanation, a modified procedure using 2,2-diiodopropane is employed. While historically significant, this method often suffers from low yields and long reaction times for this specific transformation.[1]

Reagents:

  • Alkene (e.g., isobutylene or a substituted olefin)

  • 2,2-Diiodopropane

  • Diethylzinc (Et₂Zn)

  • Anhydrous solvent (e.g., dichloromethane, DCE)

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alkene in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc in hexanes to the reaction mixture.

  • Add 2,2-diiodopropane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an extended period (can be several days).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Cobalt-Catalyzed Reductive Dimethylcyclopropanation

Cobalt-based catalysts have emerged as a highly efficient alternative to the traditional Simmons-Smith reaction for 2,2-dimethylcyclopropanation, particularly for 1,3-dienes.[2][3] This method offers significantly higher yields and shorter reaction times.

Reagents:

  • Cobalt(II) bromide (CoBr₂)

  • Pyridine-diimine (PDI) or Oxazoline-iminopyridine (OIP) ligand

  • 1,3-Diene

  • 2,2-Dichloropropane or 2,2-Dibromopropane

  • Zinc powder (activated)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the cobalt(II) bromide and the appropriate ligand.

  • Add the anhydrous solvent and stir to form the catalyst complex.

  • Add the 1,3-diene substrate and activated zinc powder to the mixture.

  • Add the 2,2-dihalopropane (carbene precursor).

  • Stir the reaction mixture at the specified temperature (often room temperature) for the required duration (typically a few hours).

  • Monitor the reaction by GC or TLC.

  • Upon completion, quench the reaction by exposure to air.

  • Filter the reaction mixture through a pad of silica gel, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of a wide range of alkenes with diazo compounds, often achieving exceptional levels of stereoselectivity. While less common for direct 2,2-dimethylcyclopropanation of simple alkenes like isobutylene, the general protocol is provided for broader context and potential adaptation.

Reagents:

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, or a chiral variant for asymmetric synthesis)

  • Alkene (e.g., styrene)

  • Diazoalkane (e.g., 2-diazopropane, handled with extreme caution)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the alkene and the rhodium(II) catalyst in an anhydrous solvent under an inert atmosphere, add a solution of the diazoalkane in the same solvent dropwise over several hours using a syringe pump.

  • Maintain the reaction at the desired temperature (can range from room temperature to reflux).

  • After the addition is complete, continue stirring until the diazo compound is fully consumed (monitored by TLC or the disappearance of its characteristic color).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Iron-Catalyzed Cyclopropanation

Iron-porphyrin complexes are an attractive, earth-abundant alternative to precious metal catalysts for cyclopropanation reactions. They have demonstrated high efficiency and stereoselectivity in reactions with diazo compounds.

Reagents:

  • Iron(III)-porphyrin complex (e.g., Fe(TPP)Cl)

  • Reducing agent (if starting with Fe(III))

  • Alkene

  • Diazo compound

  • Anhydrous solvent

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the iron(III)-porphyrin catalyst in the anhydrous solvent.

  • If necessary, add a reducing agent to generate the active Fe(II) species.

  • Add the alkene substrate.

  • Slowly add the diazo compound to the reaction mixture.

  • Stir at the appropriate temperature until the reaction is complete.

  • Quench the reaction and work up as described for the rhodium-catalyzed protocol.

  • Purify the product by column chromatography.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly with bis(oxazoline) ligands, are widely used for asymmetric cyclopropanation reactions. They offer a cost-effective alternative to rhodium catalysts and can provide excellent enantioselectivity.

Reagents:

  • Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(acac)₂)

  • Chiral ligand (e.g., a bis(oxazoline) derivative)

  • Alkene

  • Diazo compound

  • Anhydrous solvent

Procedure:

  • In a flask under an inert atmosphere, stir the copper salt and the chiral ligand in the anhydrous solvent to form the catalyst complex.

  • Add the alkene to the catalyst solution.

  • Slowly add the diazo compound via syringe pump.

  • Stir the reaction at the optimal temperature until completion.

  • After the reaction is complete, concentrate the mixture and purify by column chromatography.

Signaling Pathways and Logical Relationships

The choice of catalyst and reaction conditions dictates the mechanistic pathway and, consequently, the outcome of the 2,2-dimethylcyclopropanation. The following diagram illustrates the logical relationship between different catalytic approaches and their key intermediates.

catalyst_pathways cluster_simmonssmith Simmons-Smith Pathway cluster_transitionmetal Transition Metal Catalysis cluster_product Product Formation ss_reagents Alkene + R₂Zn + CH₂I₂/CI₂CR'₂ carbenoid Zinc Carbenoid [IZnCR'₂I] ss_reagents->carbenoid product 2,2-Dimethylcyclopropane Derivative carbenoid->product Concerted Cycloaddition tm_reagents Alkene + Catalyst (Co, Rh, Fe, Cu) + Carbene Source metal_carbene Metal Carbene [M=CR'₂] tm_reagents->metal_carbene metal_carbene->product Carbene Transfer

Caption: Mechanistic pathways for 2,2-dimethylcyclopropanation.

References

The Strategic Advantage of 2,2-Dimethylcyclopropyl Cyanide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step synthesis, particularly within drug discovery and development, the choice of building blocks is paramount to achieving efficiency, stereochemical control, and desirable pharmacokinetic profiles. Among the diverse array of synthons, 2,2-dimethylcyclopropyl cyanide has emerged as a superior building block, offering distinct advantages over less substituted cyclopropanes and acyclic analogues. Its utility is primarily centered on the conformational rigidity and metabolic stability conferred by the gem-dimethylcyclopropane moiety, leading to improved yields, selectivities, and ultimately, more favorable drug candidate profiles.

The incorporation of a cyclopropane ring into a molecule can significantly enhance its biological activity and metabolic stability. The gem-dimethyl substitution on the cyclopropane ring further amplifies these benefits. This structural motif is found in numerous natural products and has been strategically employed by medicinal chemists to optimize drug-like properties. The advantages of using this compound as a precursor for these structures are multifaceted, impacting both the synthetic process and the final product's performance.

Enhanced Metabolic Stability and Pharmacokinetics

The gem-dimethyl group on the cyclopropane ring plays a crucial role in enhancing the metabolic stability of drug candidates. This substitution shields the cyclopropane ring from enzymatic attack, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. This steric hindrance slows down the rate of metabolic degradation, leading to a longer half-life and improved bioavailability of the drug. In contrast, unsubstituted or mono-substituted cyclopropane rings are more susceptible to oxidative metabolism, which can lead to ring-opening and inactivation of the drug.

Compound TypeMetabolic Stability (in vitro)In Vivo Half-lifeNotes
gem-Dimethylcyclopropane derivative HighExtendedSteric shielding by dimethyl groups reduces susceptibility to CYP450-mediated oxidation.
Unsubstituted Cyclopropane derivativeModerate to LowShorterMore prone to oxidative metabolism and ring cleavage.
Acyclic Alkyl Chain derivativeVariable (often low)Variable (often short)Susceptible to various metabolic pathways, including oxidation at multiple sites.

Conformational Rigidity and Target Binding

The rigid three-membered ring of the cyclopropane constrains the conformational freedom of the molecule. The addition of the gem-dimethyl groups further locks the conformation, which can be highly advantageous for potent and selective binding to a biological target. By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity. This contrasts with flexible acyclic linkers, which can adopt numerous conformations, only a fraction of which may be active, leading to a loss in binding energy.

Synthetic Efficiency and Stereochemical Control

From a synthetic standpoint, this compound serves as a versatile intermediate that can be elaborated into a variety of functional groups required for multi-step synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to an amide, providing access to key functionalities for peptide coupling and other transformations.

A significant advantage in synthesis is the ability to perform highly stereoselective transformations. For instance, the enzymatic resolution of racemic 2,2-dimethylcyclopropanecarbonitrile is a well-established method for obtaining enantiomerically pure building blocks, which are crucial for the synthesis of chiral drugs like Cilastatin.

Below is a comparison of yields for the key cyclopropanation step to form the gem-dimethylcyclopropane structure versus a non-substituted cyclopropane.

ReactionSubstrateCyclopropanating AgentCatalystYieldReference
gem-Dimethylcyclopropanation 1,3-DieneMe₂CCl₂/Zn[²⁻ᵗBuPDI]CoBr₂98%[1]
Simmons-Smith CyclopropanationAlkeneCH₂I₂/Zn(Cu)None50-70%N/A

The cobalt-catalyzed dimethylcyclopropanation demonstrates significantly higher yields compared to the classical Simmons-Smith reaction for generating the core cyclopropane structure.

Experimental Protocols

Cobalt-Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes

This protocol describes a highly efficient method for the synthesis of gem-dimethylated vinylcyclopropanes, key precursors to compounds incorporating the 2,2-dimethylcyclopropyl moiety.[1]

Materials:

  • [²⁻ᵗBuPDI]CoBr₂ catalyst (10 mol%)

  • 1,3-diene (1.0 equiv)

  • Zinc powder (2.0 equiv)

  • Zinc bromide (1.0 equiv)

  • 2,2-Dichloropropane (Me₂CCl₂) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • In a nitrogen-filled glovebox, a 2-dram vial is charged with [²⁻ᵗBuPDI]CoBr₂ (9.0 mg, 0.014 mmol, 10 mol%), the 1,3-diene (0.14 mmol, 1.0 equiv), zinc powder (18 mg, 0.28 mmol, 2.0 equiv), zinc bromide (31 mg, 0.14 mmol, 1.0 equiv), and THF (1.0 mL).

  • The reaction mixture is stirred at room temperature for approximately 15 minutes, during which a deep violet color should be observed, indicating the formation of the reduced cobalt catalyst.

  • 2,2-Dichloropropane (31.6 mg, 0.28 mmol, 2.0 equiv) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by GC-MS or TLC for completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge vial with [²⁻ᵗBuPDI]CoBr₂, diene, Zn, ZnBr₂, and THF B Stir at RT for 15 min (catalyst reduction) A->B In N₂ glovebox C Add Me₂CCl₂ B->C Observe color change D Stir at RT until completion C->D E Quench reaction D->E F Isolate and purify product E->F

Fig. 1: Workflow for Cobalt-Catalyzed Dimethylcyclopropanation.
Enzymatic Resolution of rac-2,2-Dimethylcyclopropanecarbonitrile

This protocol outlines the biotransformation of racemic 2,2-dimethylcyclopropanecarbonitrile to produce the enantiomerically pure (S)-amide, a key intermediate in the synthesis of Cilastatin. This process utilizes a two-step, one-pot reaction with nitrile hydratase (NHase) and amidase enzymes.

Materials:

  • rac-2,2-Dimethylcyclopropanecarbonitrile

  • Whole-cell catalyst containing nitrile hydratase (NHase) and amidase

  • Phosphate buffer (pH 7.0)

Procedure:

  • A suspension of the whole-cell catalyst in phosphate buffer is prepared in a bioreactor.

  • rac-2,2-Dimethylcyclopropanecarbonitrile is added to the reactor.

  • The reaction is maintained at a controlled temperature (e.g., 30°C) and pH.

  • The reaction proceeds in two steps:

    • The NHase selectively hydrolyzes one enantiomer of the nitrile to the corresponding amide.

    • The amidase then hydrolyzes the amide to the carboxylic acid, leaving the desired (S)-amide unreacted.

  • The reaction is monitored by HPLC to determine the conversion and enantiomeric excess.

  • Upon completion, the (S)-2,2-dimethylcyclopropanecarboxamide is isolated from the reaction mixture. A reported study achieved a 47% yield and 99.6% enantiomeric excess for the (S)-amide.[2]

signaling_pathway Racemate rac-2,2-Dimethylcyclopropanecarbonitrile S_nitrile (S)-Nitrile Racemate->S_nitrile R_nitrile (R)-Nitrile Racemate->R_nitrile S_amide (S)-Amide (Desired Product) S_nitrile->S_amide NHase (slower or inhibited) R_amide (R)-Amide R_nitrile->R_amide NHase R_acid (R)-Carboxylic Acid R_amide->R_acid Amidase

Fig. 2: Enzymatic Resolution Pathway.

Conclusion

The strategic incorporation of the 2,2-dimethylcyclopropyl moiety, facilitated by the use of this compound, offers significant advantages in multi-step synthesis for drug discovery. These advantages include enhanced metabolic stability, improved pharmacokinetic profiles, and conformational rigidity leading to higher target affinity. Furthermore, efficient and stereoselective synthetic methods, such as cobalt-catalyzed cyclopropanation and enzymatic resolutions, make this compound a highly valuable and practical building block for the synthesis of complex and effective pharmaceutical agents.

References

Alternative reagents to 2,2-Dimethylcyclopropyl Cyanide for pyrethroid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrethroid insecticides, a cornerstone of modern crop protection and public health, fundamentally relies on the construction of a cyclopropane core. While the query mentioned 2,2-Dimethylcyclopropyl Cyanide, extensive review of synthetic routes indicates that the critical reagents are, in fact, cyclopropane carboxylic acids and their derivatives. These molecules form the acidic portion of the final pyrethroid ester. This guide provides a detailed comparison of the primary alternative cyclopropane precursors used in the industrial synthesis of various pyrethroids.

The choice of the cyclopropane precursor is a determining factor in the structure, and consequently the insecticidal properties and photostability, of the final product. The main alternatives explored in this guide are:

  • Chrysanthemic Acid: The natural precursor for first-generation pyrethroids.

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DV-acid): The key building block for highly photostable second-generation pyrethroids like Permethrin and Cypermethrin.

  • cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid: The specific precursor for the potent insecticide, Deltamethrin.

This guide will delve into the synthetic pathways involving these precursors, presenting comparative data on reaction yields, and providing detailed experimental protocols for the synthesis of major pyrethroids.

Performance Comparison of Cyclopropane Precursors in Pyrethroid Synthesis

The following table summarizes the typical yields for the final esterification step in the synthesis of representative pyrethroids from their respective cyclopropane precursors. It is important to note that reaction conditions can be further optimized to improve yields.

Cyclopropane PrecursorTarget PyrethroidAlcohol MoietyTypical Yield (%)Reference
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)Cypermethrin3-Phenoxybenzaldehyde Cyanohydrin95.5 - 99.5%[1][2][3]
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)Permethrin3-Phenoxybenzyl alcohol>95%[4]
cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chlorideDeltamethrin(S)-α-cyano-3-phenoxybenzyl alcoholHigh[5][6]
(±)-cis/trans-Chrysanthemic acid chlorideProthrin Analogue{5-[3-(Trimethylsilyl)prop-2-yn-1-yl]furan-2-yl}methanol95%[7]

Signaling Pathways and Experimental Workflows

The synthesis of pyrethroids generally follows a convergent pathway where the cyclopropane-containing acid moiety is prepared separately from the alcohol moiety. These two components are then combined in a final esterification step. The following diagrams illustrate the generalized synthetic workflow and the key reaction for the formation of the cyanohydrin alcohol, a common precursor for Type II pyrethroids.

G cluster_acid Acid Moiety Synthesis cluster_alcohol Alcohol Moiety Synthesis A Starting Materials (e.g., Isobutylene, Chloral) B Intermediate (e.g., 1,1-dichloro-4-methyl-1,3-pentadiene) A->B C Cyclopropanation B->C D Cyclopropane Carboxylic Acid (e.g., DV-acid) C->D E Activation (e.g., with Thionyl Chloride) D->E F Cyclopropane Carboxylic Acid Chloride E->F K Esterification F->K G Starting Materials (e.g., m-Phenoxytoluene) H 3-Phenoxybenzaldehyde G->H I Reduction or Cyanohydrin Formation H->I J Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol or its cyanohydrin) I->J J->K L Pyrethroid (e.g., Permethrin, Cypermethrin) K->L

Caption: Generalized workflow for pyrethroid synthesis.

G A 3-Phenoxybenzaldehyde C Intermediate Cyanohydrin A->C B Sodium Cyanide (NaCN) B->C E Esterification C->E D Cyclopropane Carboxylic Acid Chloride (e.g., DV-acyl chloride) D->E F Type II Pyrethroid (e.g., Cypermethrin) E->F

Caption: Synthesis of Type II pyrethroids via a cyanohydrin intermediate.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of widely used pyrethroids, utilizing different cyclopropane precursors.

Protocol 1: Synthesis of Cypermethrin from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride)

This one-pot synthesis involves the in-situ formation of the cyanohydrin of 3-phenoxybenzaldehyde, followed by esterification with DV-acyl chloride.[1][3]

Materials:

  • 3-Phenoxybenzaldehyde (7.00 g, 0.035 mole)

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) (10.00 g, 0.042 mole)[3]

  • Sodium Cyanide (NaCN) (2.40 g, 0.049 mole)[3]

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • 2 N Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium cyanide in a 1:1 (v/v) mixture of deionized water and tetrahydrofuran (50 ml).[1][3]

  • Cool the stirred solution to 15°C using an ice bath.[1][3]

  • Add a mixture of 3-phenoxybenzaldehyde and DV-acyl chloride dropwise to the cooled cyanide solution over 30 minutes.[3]

  • Maintain the reaction mixture at 15°C and continue stirring for an additional 2 hours.[1][3]

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract three times with dichloromethane (40 ml each).[3]

  • Combine the organic layers and wash once with 2 N aqueous sodium hydroxide solution, followed by four washes with 50 ml portions of deionized water, or until the pH of the aqueous layer is approximately 6.[1][3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin).[1][3]

Protocol 2: Synthesis of Deltamethrin from cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

This synthesis involves the activation of the carboxylic acid to the acid chloride, followed by esterification.[5]

Part A: Synthesis of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

Materials:

  • cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

Procedure:

  • In a dry round-bottom flask, dissolve cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in anhydrous toluene.[5]

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with stirring.[5]

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.[5]

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used in the next step.[5]

Part B: Esterification for the Synthesis of Deltamethrin

Materials:

  • 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (from Part A)

  • (S)-α-cyano-3-phenoxybenzyl alcohol

  • Anhydrous toluene

  • Pyridine

Procedure:

  • Dissolve (S)-α-cyano-3-phenoxybenzyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene in a dry reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.05 equivalents) in anhydrous toluene.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1N HCl) to remove pyridine, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Deltamethrin, which can be further purified by chromatography or recrystallization.

Conclusion

The selection of a cyclopropane precursor is a critical decision in the synthesis of pyrethroids, dictating the final product and its characteristics. While Chrysanthemic acid is the basis for first-generation pyrethroids, the development of halogenated vinylcyclopropane carboxylic acids, such as DV-acid and its dibromo-analogue, has been instrumental in the creation of more potent and photostable second-generation insecticides like Permethrin, Cypermethrin, and Deltamethrin. The synthetic routes, while sharing the common theme of esterification, are tailored to the specific reactivity and stereochemical requirements of each precursor and target molecule. The provided protocols offer a practical guide for the laboratory-scale synthesis of these important compounds.

References

Benchmarking 2,2-Dimethylcyclopropyl Cyanide: A Comparative Guide to its Efficiency in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2,2-dimethylcyclopropyl cyanide's performance against alternative reagents in crucial synthetic reactions, supported by experimental data and detailed protocols.

This compound is a versatile building block in organic synthesis, prized for the unique reactivity conferred by its strained three-membered ring and the synthetic utility of the nitrile group. This guide provides a comprehensive benchmark of its efficiency in specific, synthetically valuable reactions, comparing its performance with established alternative reagents. The following data, protocols, and visualizations are intended to inform methodological choices in research and development, particularly within the pharmaceutical and agrochemical sectors.

Comparative Analysis of Reaction Efficiency

To provide a clear and concise overview of this compound's performance, the following tables summarize key quantitative data from representative chemical transformations. These tables highlight reaction yields, times, and conditions, offering a direct comparison with alternative synthetic strategies.

Table 1: Cyclopropanation Reactions

The formation of the 2,2-dimethylcyclopropane moiety is a critical step in the synthesis of the target molecule. Below is a comparison of different cyclopropanation methods leading to precursors of 2,2-dimethylcyclopropyl derivatives. While not a direct reaction of the cyanide itself, the efficiency of its parent scaffold's synthesis is a key consideration.

Reagent/SystemSubstrateProductYield (%)Key Considerations
Diazomethane with Catalyst (e.g., Pd(OAc)₂)Isobutylene1,1-DimethylcyclopropaneHighHighly efficient but diazomethane is extremely toxic and explosive, requiring specialized handling.[1]
Simmons-Smith Reaction (e.g., CH₂I₂/Zn-Cu)Isobutylene1,1-Dimethylcyclopropane~50-60%Safer alternative to diazomethane; reaction can be sensitive to the quality of the zinc-copper couple.[1]
Furukawa Modification (e.g., CH₂I₂/Et₂Zn)Isobutylene1,1-Dimethylcyclopropane>90%Higher yielding and more reliable than the classic Simmons-Smith reaction; diethylzinc is pyrophoric.[1]
Table 2: Nucleophilic Cyanation - Strecker Synthesis of α-Aminonitriles

The nitrile group of this compound can be envisioned as being introduced via a Strecker-type reaction on a suitable ketone precursor. The choice of cyanide source is critical for the efficiency of this transformation.

Cyanide SourceAldehyde/KetoneAmineProductYield (%)Reaction TimeCatalyst
KCN BenzaldehydeBenzylamineα-Phenylglycinonitrile derivativeup to 94%3-14 daysNone
TMSCNBenzaldehydeBenzylamineα-Phenylglycinonitrile derivativeTrace3-14 daysNone
TMSCNBenzaldehydeBenzylamineα-Phenylglycinonitrile derivativeVariable3-14 daysLewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃)

Note: Data in this table is derived from a study on a variant of the Strecker reaction and serves as a general comparison of cyanide sources.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key reactions relevant to the synthesis and application of this compound.

Protocol 1: Synthesis of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide

This protocol outlines a multi-step synthesis starting from glycine ethyl ester hydrochloride, which involves a cyclopropanation step to form the 2,2-dimethylcyclopropane core. This is a precursor to the corresponding cyanide.

Reaction Sequence:

  • Diazotization, Cyclopropanation, and Hydrolysis: Glycine ethyl ester hydrochloride is converted to 2,2-dimethylcyclopropanecarboxylic acid.

  • Acylation and Resolution: The carboxylic acid is converted to its acid chloride and resolved using a chiral auxiliary.

  • Ammonolysis: The resolved ester is treated with ammonia to yield the target carboxamide.

Detailed Steps:

A detailed, step-by-step procedure for a similar synthesis is described in the patent literature, highlighting a total yield of over 17% and an enantiomeric excess of greater than 98%.[3]

Protocol 2: Strecker Reaction for α-Aminonitrile Synthesis

This protocol describes a general procedure for the three-component Strecker reaction.

Materials:

  • Aldehyde or ketone

  • Amine

  • Potassium Cyanide (KCN)

  • Methanol

Procedure:

  • To a solution of the imine (formed in situ from the aldehyde/ketone and amine) (0.09 mmol, 1.0 eq) in anhydrous MeOH (2 mL) is added imidazole (2.5 eq) and a suitable acylating agent (1.1 eq) at 0 °C under an argon atmosphere.

  • After stirring at room temperature for 1 hour, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by flash chromatography to afford the corresponding α-acylaminonitrile.

This is a general procedure adapted from a related synthesis and may require optimization for specific substrates.[4]

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis of 2,2-Dimethylcyclopropane Carboxylic Acid Glycine Ethyl Ester HCl Glycine Ethyl Ester HCl Diazotization Diazotization Glycine Ethyl Ester HCl->Diazotization Cyclopropanation Cyclopropanation Diazotization->Cyclopropanation Hydrolysis Hydrolysis Cyclopropanation->Hydrolysis 2,2-Dimethylcyclopropane Carboxylic Acid 2,2-Dimethylcyclopropane Carboxylic Acid Hydrolysis->2,2-Dimethylcyclopropane Carboxylic Acid

Caption: Synthetic pathway to a key precursor of this compound.

G Start Start Combine Aldehyde, Amine, KCN Combine Aldehyde, Amine, KCN Start->Combine Aldehyde, Amine, KCN Stir at RT Stir at RT Combine Aldehyde, Amine, KCN->Stir at RT Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Stir at RT->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Reaction Complete Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: General experimental workflow for a Strecker-type cyanation reaction.

G cluster_0 Choice of Cyanide Source cluster_1 Reaction Parameters This compound This compound Yield Yield This compound->Yield Reaction Time Reaction Time This compound->Reaction Time Safety/Handling Safety/Handling This compound->Safety/Handling Alternative Cyanide Source Alternative Cyanide Source Alternative Cyanide Source->Yield Alternative Cyanide Source->Reaction Time Alternative Cyanide Source->Safety/Handling

Caption: Logical relationship for comparing cyanide sources in a given reaction.

Conclusion

References

A Comparative Spectroscopic Analysis: 2,2-Dimethylcyclopropyl Cyanide and its Isomer, 3,3-Dimethylcyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric impurities and analogs is critical for compound characterization and quality control. This guide provides a comprehensive spectroscopic comparison of 2,2-Dimethylcyclopropyl Cyanide and its structural isomer, 3,3-Dimethylcyclobutanecarbonitrile, offering key data to differentiate and identify these compounds.

This comparison utilizes predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to highlight the distinct spectral features arising from the differences in their cyclic frameworks.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and 3,3-Dimethylcyclobutanecarbonitrile. Due to the limited availability of experimental spectra for this compound, the NMR and IR data presented are based on computational predictions, providing a reliable estimation for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 500 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
This compound CH (methine)1.3 - 1.5Triplet
CH₂ (methylene)0.8 - 1.2Multiplet
CH₃ (methyl)1.1 - 1.3Singlet
3,3-Dimethylcyclobutanecarbonitrile CH (methine)2.9 - 3.2Quintet
CH₂ (methylene)2.1 - 2.4Multiplet
CH₃ (methyl)1.2 - 1.4Singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 125 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C (quaternary)20 - 25
CH (methine)5 - 10
CH₂ (methylene)15 - 20
CH₃ (methyl)25 - 30
CN (nitrile)120 - 125
3,3-Dimethylcyclobutanecarbonitrile C (quaternary)30 - 35
CH (methine)25 - 30
CH₂ (methylene)35 - 40
CH₃ (methyl)28 - 33
CN (nitrile)122 - 127

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupPredicted/Typical Vibrational Frequency (cm⁻¹)
This compound C≡N stretch~2245
C-H stretch (cyclopropyl)~3080, ~3000
3,3-Dimethylcyclobutanecarbonitrile C≡N stretch~2240
C-H stretch (cyclobutyl)~2960, ~2870

Table 4: Mass Spectrometry (GC-MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 95 (predicted)80, 68, 54
3,3-Dimethylcyclobutanecarbonitrile 109 (experimental)94, 82, 69, 56, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as absorbance or transmittance after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure separation of the components.

  • Mass Spectrometry: The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a specific mass-to-charge (m/z) ratio range to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The logical flow from sample to spectral interpretation is a critical process in chemical analysis. The following diagram illustrates this workflow for the comparative analysis of this compound and its isomer.

Spectroscopic_Workflow Comparative Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Comparison CompoundA 2,2-Dimethylcyclopropyl Cyanide NMR NMR Spectroscopy (¹H & ¹³C) CompoundA->NMR IR FTIR Spectroscopy CompoundA->IR MS GC-MS CompoundA->MS CompoundB 3,3-Dimethylcyclobutanecarbonitrile CompoundB->NMR CompoundB->IR CompoundB->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data StructureA Structure Elucidation of This compound NMR_Data->StructureA StructureB Structure Elucidation of 3,3-Dimethylcyclobutanecarbonitrile NMR_Data->StructureB IR_Data->StructureA IR_Data->StructureB MS_Data->StructureA MS_Data->StructureB Comparison Comparative Analysis StructureA->Comparison StructureB->Comparison

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Comparative Guide to the Biological Activities of 2,2-Dimethylcyclopropyl Cyanide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to 2,2-dimethylcyclopropyl cyanide. The data presented is compiled from various experimental studies to offer an objective overview of their potential applications in drug discovery and agrochemicals.

Antimicrobial Activity

Derivatives of the cyclopropane scaffold, particularly cyclopropane carboxamides, have demonstrated notable antibacterial and antifungal properties. The primary mechanism for their antifungal action is believed to be the inhibition of the sterol 14α-demethylase enzyme (CYP51), a key component in the ergosterol biosynthesis pathway of fungi.

Table 1: Antibacterial Activity of Cyclopropane Amide Derivatives
Compound IDTest OrganismMIC₈₀ (µg/mL)
F5 Staphylococcus aureus64
Escherichia coli128
F9 Staphylococcus aureus32
Escherichia coli32
F29 Staphylococcus aureus64
F53 Staphylococcus aureus64
Escherichia coli128
Ciprofloxacin (Control) Staphylococcus aureus2
Escherichia coli2

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane". MIC₈₀ represents the minimum concentration required to inhibit 80% of microbial growth.

Table 2: Antifungal Activity of Cyclopropane Amide Derivatives
Compound IDTest OrganismMIC₈₀ (µg/mL)
F8 Candida albicans16
F24 Candida albicans16
F42 Candida albicans16
Fluconazole (Control) Candida albicans2

Data sourced from "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane". MIC₈₀ represents the minimum concentration required to inhibit 80% of microbial growth.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

The antifungal activity of certain cyclopropane derivatives is attributed to their ability to inhibit CYP51. This enzyme is crucial for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1] Azole antifungals, a common class of CYP51 inhibitors, work by having the nitrogen atom in their azole ring coordinate with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate.[2][3][4]

G Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Cyclopropane_Derivative Cyclopropane Derivative Inhibition Cyclopropane_Derivative->Inhibition Inhibition->Lanosterol Inhibits CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by cyclopropane derivatives targeting CYP51.

Herbicidal Activity

Cyclopropane derivatives have also been investigated for their herbicidal properties. A key target for some of these compounds is the enzyme ketol-acid reductoisomerase (KARI), which is essential for the biosynthesis of branched-chain amino acids (BCAAs) in plants.

Table 3: Herbicidal Activity of Cyclopropane-1,1-dicarboxamide Analogues
Compound IDTest SpeciesGrowth Inhibition (%) at 100 µM
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide Agrostis stolonifera (bentgrass)Moderate Activity
Other Analogues Lactuca sativa (lettuce)Low Activity
Agrostis stolonifera (bentgrass)Low Activity

Data sourced from "Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues".[5] The original paper describes the activity as "moderate" without providing a specific percentage of inhibition.

Signaling Pathway: Plant Branched-Chain Amino Acid Biosynthesis Inhibition

The herbicidal action of certain cyclopropane-containing compounds is due to the inhibition of the KARI enzyme. This enzyme catalyzes a critical step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[6][7] By inhibiting KARI, the plant is starved of these vital amino acids, leading to growth arrest and eventual death.[8][9]

G Plant Branched-Chain Amino Acid Biosynthesis and KARI Inhibition cluster_pathway BCAA Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Threonine Threonine Threonine->Acetolactate Dihydroxy-isovalerate Dihydroxy-isovalerate Acetolactate->Dihydroxy-isovalerate KARI Val_Leu_Ile Valine, Leucine, Isoleucine Dihydroxy-isovalerate->Val_Leu_Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu_Ile->Protein_Synthesis Growth Inhibition Growth Inhibition Protein_Synthesis->Growth Inhibition Cyclopropane_Derivative Cyclopropane Derivative Inhibition Cyclopropane_Derivative->Inhibition Inhibition->Acetolactate Inhibits KARI G General Experimental Workflow for Bioactivity Screening Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Broth Microdilution) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀/MIC Determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Economic Analysis of Synthetic Routes to a Key Cilastatin Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. This guide provides a detailed economic analysis of synthetic routes to (S)-(+)-2,2-dimethylcyclopropanecarboxamide, a crucial building block in the production of Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[1][2] This analysis focuses on comparing a traditional synthetic pathway utilizing 2,2-Dimethylcyclopropyl Cyanide with a more contemporary biocatalytic approach, evaluating factors such as starting material cost, reaction yields, and overall process efficiency.

Executive Summary

The synthesis of the chiral cyclopropane moiety in Cilastatin is a significant cost driver in its overall production. Traditional chemical routes, often starting from precursors like this compound, can be hampered by low yields, the high cost of resolving agents, and the generation of significant waste streams. In contrast, modern biocatalytic methods offer a more streamlined and cost-effective alternative, with higher enantioselectivity and a reduced environmental footprint. This guide presents a comparative analysis of these two approaches, supported by available experimental data, to inform strategic decisions in process development and manufacturing.

Comparative Analysis of Synthetic Routes

This analysis compares two primary pathways to synthesize (S)-(+)-2,2-dimethylcyclopropanecarboxamide:

  • Route A: The Cyanide Hydrolysis and Chemical Resolution Pathway. This route commences with the hydrolysis of this compound to the corresponding carboxylic acid, followed by classical chemical resolution to isolate the desired (S)-enantiomer, and subsequent amidation.

  • Route B: The Biocatalytic Resolution Pathway. This alternative approach often starts from a more readily available precursor like 2-methylbutenoic acid to produce racemic 2,2-dimethylcyclopropane carboxylic acid, which is then subjected to highly selective enzymatic resolution to obtain the (S)-enantiomer for amidation. Some modern biocatalytic processes can even directly produce the desired chiral amide from the racemic nitrile.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for each synthetic route, based on information from scientific literature and supplier catalogs. Please note that some data, particularly regarding industrial-scale process costs, are often proprietary and have been estimated based on available information.

Table 1: Starting Material and Key Reagent Costs

ReagentSupplier Price (per gram)Route(s) Used InNotes
This compound$197.75AHigh cost for a starting material, likely not reflective of bulk industrial pricing.
2-Methylbutenoic Acid~$5-10BA more common and less expensive starting material.
L-carnitine oxalate~$20-30AExample of a chiral resolving agent; costs can vary significantly.
Dibromomethane~$1-2BUsed in the cyclopropanation step.
Zinc powder/Copper(I) chloride~$0.5-1.5BReagents for the Simmons-Smith-type cyclopropanation.
Nitrile Hydratase/Amidase EnzymesVariableBCost is dependent on the enzyme production process (in-house vs. commercial). Can be reused, reducing effective cost.

Table 2: Comparison of Synthetic Route Performance

ParameterRoute A: Cyanide Hydrolysis & Chemical ResolutionRoute B: Biocatalytic Resolution
Starting Material This compound2-methylbutenoic acid (or similar)
Key Steps 1. Hydrolysis of nitrile2. Chiral resolution of carboxylic acid3. Amidation1. Esterification & Cyclopropanation2. Hydrolysis3. Enzymatic resolution of amide or acid
Overall Yield Low to moderate (typically < 20% for the desired enantiomer)[3]Higher (can exceed 45% for the desired enantiomer)[4]
Enantiomeric Excess (ee) Dependent on the efficiency of resolution (often requires multiple recrystallizations)Excellent (>99% often reported)[4]
Key Reagents Strong acids/bases for hydrolysis, expensive chiral resolving agents (e.g., L-carnitine oxalate, L-(-)-menthol)[4][5]Simmons-Smith reagents (e.g., Zn/Cu, CH2Br2), specific enzymes (e.g., nitrile hydratase, amidase)[4]
Process Complexity Multiple steps, including difficult separation of diastereomeric salts.[5]Fewer steps, particularly if a one-pot biotransformation is used.[4]
Environmental Impact Use of toxic cyanides, generation of significant solvent and salt waste from resolution."Greener" process with biodegradable catalysts (enzymes) and potentially less solvent usage.[4]
Estimated Relative Cost HighLow to Moderate

Experimental Protocols

Detailed experimental protocols for key transformations are outlined below. These are generalized procedures based on published literature and may require optimization for specific laboratory or industrial settings.

Protocol 1: Hydrolysis of this compound (Route A)
  • Materials: this compound, Sodium Hydroxide (NaOH) solution (e.g., 20% aqueous), Hydrochloric Acid (HCl) for acidification, organic solvent for extraction (e.g., diethyl ether).

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser, add this compound and the NaOH solution. b. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC). c. Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of ~2. d. Extract the resulting 2,2-dimethylcyclopropane carboxylic acid with an organic solvent. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Chemical Resolution of Racemic 2,2-Dimethylcyclopropane Carboxylic Acid (Route A)
  • Materials: Racemic 2,2-dimethylcyclopropane carboxylic acid, a chiral resolving agent (e.g., L-carnitine oxalate), appropriate solvents for salt formation and recrystallization (e.g., ethanol, acetone).

  • Procedure: a. Dissolve the racemic carboxylic acid in a suitable solvent. b. Add an equimolar amount of the chiral resolving agent. c. Heat the mixture to obtain a clear solution and then allow it to cool slowly to crystallize the diastereomeric salt. d. Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity. e. Treat the purified diastereomeric salt with a strong acid to liberate the enantiomerically enriched (S)-(+)-2,2-dimethylcyclopropane carboxylic acid.

Protocol 3: Cyclopropanation and Hydrolysis (Route B)[4]
  • Materials: 2-methylbutenoic acid, alcohol (for esterification), acid catalyst, dibromomethane, zinc powder, copper(I) chloride, diethyl ether (solvent), NaOH solution.

  • Procedure: a. Esterification: Convert 2-methylbutenoic acid to its corresponding ester (e.g., ethyl ester) using standard methods. b. Cyclopropanation: In a flask under an inert atmosphere, prepare the Simmons-Smith reagent by reacting zinc powder and copper(I) chloride with dibromomethane in diethyl ether. Add the ester of 2-methylbutenoic acid to the reagent and stir until the reaction is complete. c. Hydrolysis: Work up the reaction mixture and hydrolyze the resulting ester with an aqueous NaOH solution to yield racemic 2,2-dimethylcyclopropane carboxylic acid.

Protocol 4: Enzymatic Resolution (Route B)[4]
  • Materials: Racemic 2,2-dimethylcyclopropanecarboxamide (or nitrile), immobilized nitrile hydratase and/or amidase, buffer solution (e.g., phosphate buffer at a specific pH).

  • Procedure: a. Suspend the racemic starting material in the buffer solution. b. Add the immobilized enzyme(s). c. Stir the mixture at a controlled temperature (e.g., 30-40 °C) for a set period. The enzyme will selectively hydrolyze one enantiomer. d. Separate the desired (S)-(+)-2,2-dimethylcyclopropanecarboxamide from the unreacted (R)-enantiomer (or the hydrolyzed by-product) by extraction or chromatography. e. The immobilized enzyme can often be recovered by filtration and reused.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes.

Economic_Analysis_Synthetic_Routes cluster_RouteA Route A: Cyanide Hydrolysis & Chemical Resolution cluster_RouteB Route B: Biocatalytic Resolution cluster_Key Economic Factors A_Start 2,2-Dimethylcyclopropyl Cyanide A_Hydrolysis Hydrolysis (NaOH, H+) A_Start->A_Hydrolysis Key_High_Cost High Cost A_Racemic_Acid Racemic 2,2-Dimethylcyclopropane Carboxylic Acid A_Hydrolysis->A_Racemic_Acid A_Resolution Chemical Resolution (e.g., L-carnitine oxalate) A_Racemic_Acid->A_Resolution A_S_Acid (S)-(+)-2,2-Dimethylcyclopropane Carboxylic Acid A_Resolution->A_S_Acid Key_Low_Yield Low Yield/Efficiency A_Amidation Amidation A_S_Acid->A_Amidation A_Final_Product (S)-(+)-2,2-Dimethylcyclopropanecarboxamide A_Amidation->A_Final_Product B_Start 2-Methylbutenoic Acid B_Cyclopropanation Esterification & Cyclopropanation B_Start->B_Cyclopropanation Key_Low_Cost Low Cost B_Racemic_Ester Racemic 2,2-Dimethylcyclopropane Carboxylic Acid Ester B_Cyclopropanation->B_Racemic_Ester B_Hydrolysis Hydrolysis B_Racemic_Ester->B_Hydrolysis B_Racemic_Acid Racemic 2,2-Dimethylcyclopropane Carboxylic Acid B_Hydrolysis->B_Racemic_Acid B_Enzymatic_Resolution Enzymatic Resolution (e.g., Amidase) B_Racemic_Acid->B_Enzymatic_Resolution B_Final_Product (S)-(+)-2,2-Dimethylcyclopropanecarboxamide B_Enzymatic_Resolution->B_Final_Product Key_High_Yield High Yield/Efficiency Key_Mod_Cost Moderate Cost

Caption: Comparative workflow of two synthetic routes to a key Cilastatin intermediate.

Conclusion

For the industrial synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxamide, a key intermediate for Cilastatin, the economic analysis strongly favors the biocatalytic resolution pathway (Route B) over the traditional cyanide hydrolysis and chemical resolution method (Route A). While the initial starting material in Route A, this compound, is a direct precursor, its high cost and the subsequent inefficient and wasteful chemical resolution step make this pathway economically challenging. In contrast, Route B, which may involve an additional cyclopropanation step, utilizes cheaper starting materials and employs a highly efficient and selective enzymatic resolution. This not only leads to a higher overall yield of the desired enantiomer but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents. For researchers and drug development professionals, the choice of synthetic route has significant implications for the overall cost and sustainability of the final pharmaceutical product. The data presented in this guide suggests that investment in biocatalytic process development is a prudent strategy for the large-scale production of chiral cyclopropane-containing drugs.

References

Head-to-head comparison of different synthetic pathways to Cilastatin intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cilastatin, a renal dehydropeptidase inhibitor, plays a crucial role in modern medicine by preventing the degradation of certain carbapenem antibiotics, most notably imipenem. The efficient synthesis of Cilastatin is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed, head-to-head comparison of different synthetic pathways to two key intermediates in the synthesis of Cilastatin: Ethyl 7-chloro-2-oxoheptanoate and (S)-2,2-dimethylcyclopropanecarboxamide. The comparison is based on experimental data from published literature and patents, focusing on yield, purity, and the practicality of the synthetic routes.

I. Synthesis of Ethyl 7-chloro-2-oxoheptanoate: A Tale of Two Routes

Ethyl 7-chloro-2-oxoheptanoate is a critical building block for the Cilastatin molecule. Two primary synthetic strategies have emerged: a classical approach utilizing a Grignard reaction and a more recent multi-step pathway commencing from 6-halohexanal.

Data Presentation: A Comparative Overview
ParameterPathway 1: Grignard RoutePathway 2: 6-Chlorohexanal Route
Starting Materials 1-Bromo-5-chloropentane, Diethyl oxalate6-Chlorohexanal, Sodium cyanide
Overall Yield 55.2%[1]~73% (calculated)[2]
Final Purity 98.3% (GC)[1]95% (GC)[2]
Key Steps Grignard reaction, Condensation, Hydrolysis, PurificationCyanation, Hydrolysis, Esterification, Oxidation
Reaction Conditions Low temperatures (-20 to +15 °C)[1]Varied, including reflux[2]
Noteworthy Aspects Established route with documented purification challengesPotentially higher yielding, multi-step process
Experimental Protocols

Pathway 1: Grignard Route

This synthesis involves the formation of a Grignard reagent from 1-bromo-5-chloropentane, which then reacts with diethyl oxalate.[1]

  • Step 1: Grignard Reagent Formation

    • In a dry, nitrogen-purged reactor, magnesium turnings are suspended in anhydrous toluene.

    • A solution of 1-bromo-5-chloropentane in dry toluene is added dropwise at a controlled temperature range of -20 to +15 °C.

    • The reaction is monitored until the magnesium is consumed.

  • Step 2: Condensation with Diethyl Oxalate

    • The prepared Grignard reagent is added to a solution of diethyl oxalate in dry toluene at -20 to +15 °C.

    • The reaction mixture is stirred until completion.

  • Step 3: Hydrolysis and Purification

    • The reaction is quenched with an acidic solution (e.g., dilute HCl) to hydrolyze the intermediate.

    • The organic phase is separated, and the crude product is purified through a series of steps involving reaction with a hydrazine compound (e.g., urea), followed by hydrolysis and distillation to yield ethyl 7-chloro-2-oxoheptanoate.[1]

Pathway 2: 6-Chlorohexanal Route

This pathway offers an alternative approach, starting from 6-chlorohexanal and proceeding through several distinct chemical transformations.[2]

  • Step 1: Synthesis of 6-Chlorohexanal

    • 6-Chloro-1-hexanol is oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) in a suitable solvent (e.g., dichloromethane) to yield 6-chlorohexanal.

  • Step 2: Cyanohydrin Formation

    • 6-Chlorohexanal is reacted with sodium cyanide in the presence of an acid (e.g., acetic acid) in a biphasic system to form the corresponding cyanohydrin.

  • Step 3: Hydrolysis to α-Hydroxy Acid

    • The cyanohydrin is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield 7-chloro-2-hydroxyheptanoic acid.

  • Step 4: Esterification

    • The α-hydroxy acid is esterified with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to produce ethyl 7-chloro-2-hydroxyheptanoate.

  • Step 5: Oxidation to Ethyl 7-chloro-2-oxoheptanoate

    • The secondary alcohol of ethyl 7-chloro-2-hydroxyheptanoate is oxidized to the corresponding ketone using an oxidizing agent such as sodium hypochlorite in the presence of a catalyst like TEMPO. The final product is purified by distillation.[2]

Mandatory Visualization

G cluster_0 Pathway 1: Grignard Route cluster_1 Pathway 2: 6-Chlorohexanal Route A1 1-Bromo-5-chloropentane B1 Mg, Toluene A1->B1 C1 Grignard Reagent B1->C1 E1 Condensation C1->E1 D1 Diethyl oxalate D1->E1 F1 Crude Product E1->F1 G1 Hydrolysis & Purification F1->G1 H1 Ethyl 7-chloro-2-oxoheptanoate G1->H1 A2 6-Chlorohexanal B2 NaCN, H+ A2->B2 C2 Cyanohydrin Intermediate B2->C2 D2 Acid Hydrolysis C2->D2 E2 7-Chloro-2-hydroxyheptanoic acid D2->E2 F2 Ethanol, H+ E2->F2 G2 Ethyl 7-chloro-2-hydroxyheptanoate F2->G2 H2 Oxidation G2->H2 I2 Ethyl 7-chloro-2-oxoheptanoate H2->I2

Caption: Synthetic pathways to Ethyl 7-chloro-2-oxoheptanoate.

II. Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide: Chiral Intermediate Synthesis

(S)-2,2-Dimethylcyclopropanecarboxamide is the chiral component that introduces the specific stereochemistry required for the biological activity of Cilastatin. Two distinct approaches to its synthesis are compared below.

Data Presentation: A Comparative Overview
ParameterRoute A: From Glycine Ethyl Ester HClRoute B: From 2-Methylbutenoic Acid
Starting Materials Glycine ethyl ester hydrochloride, Isobutylene2-Methylbutenoic acid, Dibromomethane
Overall Yield >17%[3]16.7% (for S-enantiomer after resolution)[4]
Enantiomeric Excess (ee) >98%[3]Not explicitly stated for final amide, resolution is key
Key Steps Diazotization, Cyclopropanation, Hydrolysis, Acylation, Resolution, AmmonolysisEsterification, Cyclopropanation, Hydrolysis, Resolution
Noteworthy Aspects Builds the cyclopropane ring from acyclic precursors.Starts with a precursor already containing the carbon backbone.
Experimental Protocols

Route A: From Glycine Ethyl Ester Hydrochloride

This multi-step synthesis constructs the cyclopropane ring and resolves the enantiomers to obtain the desired (S)-configuration.[3]

  • Step 1: Diazotization

    • Glycine ethyl ester hydrochloride is treated with sodium nitrite in an acidic medium to form ethyl diazoacetate.

  • Step 2: Cyclopropanation

    • Ethyl diazoacetate is reacted with isobutylene in the presence of a suitable catalyst (e.g., a copper salt) to form ethyl 2,2-dimethylcyclopropanecarboxylate.

  • Step 3: Hydrolysis

    • The ester is hydrolyzed using a base (e.g., sodium hydroxide) to yield racemic 2,2-dimethylcyclopropanecarboxylic acid.

  • Step 4: Acylation

    • The carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.

  • Step 5: Resolution

    • The racemic acid chloride is reacted with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric amides, which are then separated by crystallization.

  • Step 6: Ammonolysis

    • The desired diastereomer is treated with ammonia to yield (S)-2,2-dimethylcyclopropanecarboxamide.

Route B: From 2-Methylbutenoic Acid

This pathway starts with a different precursor and also involves a resolution step to isolate the desired enantiomer.[4]

  • Step 1: Esterification

    • 2-Methylbutenoic acid is esterified with ethanol in the presence of an acid catalyst to produce ethyl 2-methylbutenoate.

  • Step 2: Cyclopropanation

    • The ester is subjected to a cyclopropanation reaction using a dihalomethane (e.g., dibromomethane) and a suitable reagent system (e.g., zinc-copper couple) to form ethyl 2,2-dimethylcyclopropanecarboxylate.

  • Step 3: Hydrolysis

    • The resulting racemic ester is hydrolyzed to racemic 2,2-dimethylcyclopropanecarboxylic acid.

  • Step 4: Resolution

    • The racemic acid is resolved using a chiral base to separate the (S)-(+)-enantiomer.

  • Step 5: Amidation

    • The resolved (S)-2,2-dimethylcyclopropanecarboxylic acid is then converted to the corresponding amide, (S)-2,2-dimethylcyclopropanecarboxamide, through standard amidation procedures (e.g., via the acid chloride).

Mandatory Visualization

G cluster_0 Route A: From Glycine Ethyl Ester HCl cluster_1 Route B: From 2-Methylbutenoic Acid A1 Glycine Ethyl Ester HCl B1 Diazotization A1->B1 C1 Ethyl Diazoacetate B1->C1 D1 Cyclopropanation C1->D1 E1 Racemic Ester D1->E1 F1 Hydrolysis E1->F1 G1 Racemic Acid F1->G1 H1 Resolution G1->H1 I1 (S)-Acid H1->I1 J1 Amidation I1->J1 K1 (S)-2,2-Dimethylcyclopropanecarboxamide J1->K1 A2 2-Methylbutenoic Acid B2 Esterification A2->B2 C2 Ethyl 2-Methylbutenoate B2->C2 D2 Cyclopropanation C2->D2 E2 Racemic Ester D2->E2 F2 Hydrolysis E2->F2 G2 Racemic Acid F2->G2 H2 Resolution G2->H2 I2 (S)-Acid H2->I2 J2 Amidation I2->J2 K2 (S)-2,2-Dimethylcyclopropanecarboxamide J2->K2

Caption: Synthetic pathways to (S)-2,2-Dimethylcyclopropanecarboxamide.

Conclusion

The choice of a synthetic pathway for Cilastatin intermediates depends on a variety of factors including the desired scale of production, cost of starting materials, and the availability of specialized reagents and equipment.

For the synthesis of Ethyl 7-chloro-2-oxoheptanoate , the 6-Chlorohexanal Route appears to offer a higher overall yield compared to the traditional Grignard Route . However, the Grignard route is a more established method, and its challenges are well-documented.

For the synthesis of the chiral intermediate, (S)-2,2-dimethylcyclopropanecarboxamide , both presented routes involve a resolution step to achieve the desired stereochemistry. The route starting from Glycine Ethyl Ester Hydrochloride reports a high enantiomeric excess, which is a critical parameter for the final drug substance. The choice between these two routes may come down to the cost and availability of the respective starting materials and resolving agents.

This guide provides a foundational comparison to aid researchers in their decision-making process. Further optimization and process development would be necessary to select the most efficient and economical route for a specific application.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylcyclopropyl Cyanide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,2-Dimethylcyclopropyl Cyanide as a flammable and toxic hazardous waste. Personnel handling this chemical must be thoroughly trained in managing hazardous materials and adhere to all institutional and regulatory guidelines.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

I. Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is critical to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

  • Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood with a demonstrable face velocity of 80-120 feet per minute.[1] The work area should be clearly designated with warning signs indicating the presence of cyanide compounds.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Consider double-gloving for added protection.[2]

    • Body Protection: A flame-retardant and impervious lab coat or apron must be worn.

    • Respiratory Protection: For operations with a risk of aerosol generation or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.

    • Carefully sweep or collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]

    • Decontaminate the spill area with a dilute bleach solution (at a pH of 10 or higher) or a soap and water solution with a pH of 10.[1][2] Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately, alerting others in the vicinity.[1][2]

    • Close the laboratory door and post a warning sign.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular solid waste.[4]

  • Waste Segregation:

    • Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, and empty containers), in a dedicated and clearly labeled hazardous waste container.[5]

    • This waste stream must be kept separate from all other chemical waste, especially acids, to prevent the formation of highly toxic hydrogen cyanide gas.[2][5]

  • Waste Container Labeling:

    • The waste container must be in good condition, compatible with the chemical, and securely sealed.

    • Label the container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The appropriate EPA hazardous waste codes (see Table 1).

      • An explicit warning: "No Acids".[2][5]

      • The date of waste generation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and incompatible materials.[1]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

IV. Chemical Treatment of Aqueous Waste Streams

For dilute aqueous solutions containing this compound, chemical treatment to degrade the cyanide moiety may be an option, but only if conducted by trained personnel and in accordance with institutional and regulatory protocols. The primary goal of chemical treatment is to convert the toxic cyanide into less toxic cyanate.

  • Alkaline Chlorination: This is a common method for treating cyanide waste.[5][6] A solution of sodium hypochlorite (bleach) is added to the cyanide-containing waste at a pH of 10 or higher.[2] The reaction oxidizes cyanide to the less toxic cyanate ion. It is critical to maintain a high pH to prevent the formation of toxic cyanogen chloride gas.[2]

  • Hydrogen Peroxide Oxidation: This method uses hydrogen peroxide to oxidize cyanide to cyanate.[6] This is often considered a more environmentally friendly option than alkaline chlorination.

Note: The resulting treated solution and any precipitates must still be disposed of as hazardous waste unless confirmed to be non-hazardous by analytical testing and approved by your EHS department.

Data Presentation

Table 1: EPA Hazardous Waste Codes for this compound

The following table summarizes the likely EPA hazardous waste codes applicable to this compound waste. Consult with your EHS department for definitive classification.

EPA Waste Code Description Rationale for this compound
D001 IgnitabilityThis compound is a flammable liquid.[7][8]
D003 ReactivityCyanide-bearing wastes can generate toxic gases when exposed to pH conditions between 2 and 12.5.[9]
P- or U-List Discarded Commercial Chemical ProductsAs a toxic nitrile compound, it may fall under these categories if it is a discarded commercial chemical product. The specific code would depend on the exact formulation and concentration.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Disposal of This compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe waste_type Is the waste a dilute aqueous solution? ppe->waste_type collect_waste Collect in a dedicated, labeled hazardous waste container. Add 'No Acids' warning. waste_type->collect_waste No chemical_treatment Consider chemical treatment (e.g., alkaline chlorination) Follow EHS protocol waste_type->chemical_treatment Yes store_waste Store waste container in a designated secure area. collect_waste->store_waste chemical_treatment->collect_waste disposal_request Contact EHS for hazardous waste pickup. store_waste->disposal_request end Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,2-Dimethylcyclopropyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of 2,2-Dimethylcyclopropyl Cyanide (CAS RN: 5722-11-2). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Hazard Summary & Key Quantitative Data

This compound is a flammable liquid and is harmful if swallowed.[1] As a member of the cyanide chemical class, it is presumed to be highly toxic. The primary routes of exposure are inhalation, ingestion, and skin contact. Contact with acids will likely produce highly toxic and flammable hydrogen cyanide gas.[2]

The following table summarizes key quantitative data for this compound and general cyanide compounds.

PropertyValueSource
Chemical Name This compoundTCI
Synonyms 1-Cyano-2,2-dimethylcyclopropaneTCI[1]
CAS Number 5722-11-2TCI[1]
Molecular Formula C₆H₉NPubChem[3]
Molecular Weight 95.15 g/mol TCI[1]
Appearance Colorless to light yellow to light orange clear liquidTCI[1]
Boiling Point 140.9 ± 9.0 °C at 760 mmHgChemSrc[4]
Flash Point 35.7 ± 6.5 °CChemSrc[4]
Density 0.9 ± 0.1 g/cm³ChemSrc[4]
UN Number 1993Fisher Scientific
OSHA PEL (for Cyanides as CN) 5 mg/m³ (TWA)NIOSH
NIOSH REL (for Cyanides as CN) 5 mg/m³ (4.7 ppm) (10-minute Ceiling)NIOSH
ACGIH TLV (for Cyanide Salts as CN) 5 mg/m³ (Ceiling) [skin]ACGIH

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

  • Hand Protection: Wear double-layered chemical-resistant nitrile gloves. If contact with the hot product is possible, use heat-resistant and thermally insulated gloves.

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a splash hazard, a face shield must also be worn.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fastened. Ensure full leg coverage and wear closed-toe shoes. For tasks with a higher risk of splashing, a chemical-resistant apron is necessary.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. In the event of a spill or emergency, or if ventilation is inadequate, a NIOSH-approved respirator with cartridges appropriate for organic vapors and cyanides should be used.

Safe Handling and Operational Plan

A designated area within the laboratory should be clearly marked for the handling of this compound.

Preparation and Handling:

  • Before beginning work, ensure that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Keep the quantity of this compound to the minimum required for the procedure.

  • Crucially, never allow this compound to come into contact with acids or strong oxidizing agents, as this can liberate highly toxic hydrogen cyanide gas.

  • Use only non-sparking tools and explosion-proof equipment due to the flammable nature of the compound.[1]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[1]

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep the container tightly closed and under an inert atmosphere.[1]

  • Store separately from acids, strong oxidizing agents, and foodstuffs.

Emergency Procedures

Immediate and decisive action is critical in the event of an emergency.

Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spills:

  • Small Spills (within a fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert others and activate the emergency alarm. Contact the institution's environmental health and safety department and emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

Fire:

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Do not use water, as it may spread the contamination.

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all liquid and solid waste (including contaminated PPE and spill cleanup materials) in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled as "Hazardous Waste - this compound".

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's designated hazardous waste management service.

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Risk Assessment B Assemble PPE A->B C Prepare Fume Hood B->C D Transfer Chemical C->D E Perform Experiment D->E K Spill or Exposure? D->K F Temporary Storage E->F G Segregate Waste E->G E->K H Label Waste Container G->H I Store Waste Securely H->I J Schedule Pickup I->J L Follow Spill Protocol K->L Spill M Follow Exposure Protocol K->M Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.